Chemical structure and physical properties of 4-Fluoro-2-methylaniline hydrochloride
An In-depth Technical Guide to 4-Fluoro-2-methylaniline Hydrochloride for Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-2-methylaniline hydrochloride is a substituted aniline derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 4-Fluoro-2-methylaniline Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylaniline hydrochloride is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of a fluorine atom and a methyl group on the aniline ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of downstream compounds. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of 4-Fluoro-2-methylaniline hydrochloride, offering valuable insights for professionals engaged in chemical research and drug development.
Chemical Identity and Structure
4-Fluoro-2-methylaniline hydrochloride is the hydrochloride salt of 4-fluoro-2-methylaniline. The protonation of the amino group increases its solubility in aqueous media, a common strategy to improve the handling and reactivity of aniline compounds in certain reaction conditions.
The core structure consists of a benzene ring substituted with a fluorine atom at the 4-position, a methyl group at the 2-position, and an ammonium chloride group at the 1-position.
The physicochemical properties of 4-Fluoro-2-methylaniline hydrochloride and its free base form are summarized below. It is important to distinguish between the two forms, as their properties can differ significantly.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic signals would exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling due to the fluorine atom.
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbon atoms attached to the fluorine and nitrogen atoms would show characteristic chemical shifts.
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methyl group or the amino group.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C-F stretching.
Applications in Research and Drug Development
4-Fluoro-2-methylaniline is a versatile intermediate in the synthesis of a wide range of chemical compounds. Its applications span various fields, including:
Pharmaceuticals: It serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs).[5] The unique substitution pattern of the aniline ring can be crucial for modulating the biological activity and pharmacokinetic properties of drug candidates.[5][8]
Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[5]
Dyes and Pigments: It is an important component in the production of certain dyes.[5]
Materials Science: It finds use in the creation of specialty polymers and resins.[5]
A generalized workflow for the utilization of 4-Fluoro-2-methylaniline in the synthesis of a target molecule is depicted below.
The Molecular Pharmacology of 4-Fluoro-2-methylaniline Derivatives: Mechanisms of Action and Therapeutic Applications
Executive Summary While 4-fluoro-2-methylaniline hydrochloride (CAS: 57491-46-0) is traditionally categorized as a chemical intermediate, its derivatives have revolutionized targeted therapeutics. By acting as a highly s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
While 4-fluoro-2-methylaniline hydrochloride (CAS: 57491-46-0) is traditionally categorized as a chemical intermediate, its derivatives have revolutionized targeted therapeutics. By acting as a highly specific pharmacophore, this moiety enables the precise modulation of complex biological targets, most notably the allosteric activation of Sirtuin 6 (SIRT6) and the state-dependent inhibition of Nav1.8 voltage-gated sodium channels. This whitepaper deconstructs the structural rationale, molecular mechanisms, and validated experimental protocols for evaluating these advanced derivatives.
Structural Chemistry & Pharmacophore Rationale
The incorporation of the 4-fluoro-2-methylaniline moiety into larger scaffolds (such as benzenesulfonamides or imidazopyrazinones) is not arbitrary; it is driven by strict stereoelectronic and pharmacokinetic requirements:
Metabolic Shielding: The highly electronegative fluorine atom at the para position blocks cytochrome P450-mediated para-hydroxylation, significantly extending the in vivo half-life of the derivative.
pKa Modulation: Fluorine's inductive electron-withdrawing effect lowers the pKa of the aniline nitrogen, reducing basicity. This ensures the molecule remains largely un-ionized at physiological pH, maximizing lipid bilayer permeability.
Conformational Locking: The ortho-methyl group provides critical steric bulk. This restricts the rotational degrees of freedom of the aromatic ring relative to the parent scaffold, minimizing the entropic penalty (
ΔS
) upon binding to deep, rigid protein pockets.
Mechanism of Action: Allosteric Activation of SIRT6
SIRT6 is a nuclear NAD
+
-dependent deacylase and mono-ADP-ribosyltransferase that regulates chromatin structure, DNA repair, and glucose metabolism. While it exhibits weak basal deacetylase activity in vitro, 4-fluoro-2-methylaniline derivatives—specifically the compounds MDL-800 , MDL-801 , and MDL-811 —act as potent allosteric activators [1].
The Allosteric Binding Pocket
X-ray crystallography and molecular dynamics simulations reveal that the 5-bromo-4-fluoro-2-methylaniline moiety of MDL-800 inserts deep into a distal, hydrophobic N-terminal pocket of SIRT6. This pocket is defined by the residues Phe64, Val70, Phe82, Phe86, and Val115 [2].
Catalytic Causality
Binding at this distal site triggers a reversed allosteric communication pathway. The induced fit of the fluorinated ring forces a conformational shift in the Rossmann fold domain. This structural rearrangement widens the active site cleft, dramatically reducing the transition state energy required for the release of the deacetylated product and 2′-O-acyl-ADP ribose (OAADPr). By accelerating product release (the rate-limiting step), these derivatives increase the catalytic turnover rate (
kcat
) of SIRT6 by up to 22-fold [3]. This hyperactivation leads to the rapid deacetylation of histone marks (H3K9Ac, H3K18Ac, H3K56Ac), driving chromatin condensation and the transcriptional repression of oncogenes in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
Allosteric activation pathway of SIRT6 by 4-fluoro-2-methylaniline derivatives.
Mechanism of Action: Nav1.8 Channel Inhibition
Beyond epigenetics, 4-fluoro-2-methylaniline is a critical building block for inhibitors targeting the Nav1.8 voltage-gated sodium channel, a primary driver of action potential upstrokes in dorsal root ganglion (DRG) nociceptive neurons [4].
State-Dependent Blockade
These derivatives operate via a state-dependent mechanism. The highly lipophilic nature of the fluorinated aromatic ring allows the compound to partition into the neuronal lipid bilayer. From the lipid phase, the molecule accesses the inner vestibule of the Nav1.8 channel exclusively during its open or inactivated states. The ortho-methyl group creates a steric wedge against the S6 alpha-helices of the channel pore, stabilizing the inactivated conformation. This prevents the influx of Na
+
ions, halting the repetitive firing of DRG neurons associated with neuropathic pain, without altering the resting membrane potential.
Quantitative Pharmacological Data
The structural tuning of the 4-fluoro-2-methylaniline moiety directly impacts potency and bioavailability. The table below summarizes the pharmacological profiles of key derivatives:
To ensure scientific integrity, the evaluation of these derivatives requires self-validating experimental systems that account for false positives and off-target effects.
Protocol A: In Vitro SIRT6 Fluorometric Deacetylation Assay
Purpose: To quantify the
kcat
enhancement of SIRT6 by MDL derivatives.
Causality: The assay utilizes a fluorophore-conjugated acetylated peptide (e.g., p53-K382Ac-AMC). SIRT6 removes the acetyl group, exposing the peptide to cleavage by a developer protease. Cleavage releases the AMC fluorophore, generating a signal directly proportional to SIRT6 activity.
Step-by-Step Methodology:
Enzyme Preparation: Incubate 0.5 μg of recombinant human SIRT6 in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) at 37°C for 10 minutes.
Ligand Addition: Add the 4-fluoro-2-methylaniline derivative (titrated from 0.1 μM to 100 μM in DMSO). Control: 1% DMSO vehicle.
Reaction Initiation: Add 500 μM NAD
+
and 50 μM p53-K382Ac-AMC substrate. Incubate for 45 minutes at 37°C.
Development: Add 2 mM Nicotinamide (to halt SIRT6 activity) and the developer protease. Incubate for 15 minutes.
Quantification: Read fluorescence at Ex/Em = 360/460 nm.
Self-Validation Check: Run a "Developer-only" control with the highest concentration of the derivative to ensure the compound does not artificially inhibit the developer protease (which would yield a false negative). Run a counterscreen against SIRT1 and SIRT2 to confirm SIRT6 selectivity.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Purpose: To validate direct, intracellular target engagement of the derivative with SIRT6 in living cells.
Causality: Ligand binding thermodynamically stabilizes the folded state of SIRT6. Upon heating, unbound SIRT6 denatures and aggregates, while ligand-bound SIRT6 remains soluble.
Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
Treatment: Culture HCT116 cells to 80% confluence. Treat with 10 μM MDL-811 or DMSO for 2 hours to allow intracellular accumulation.
Aliquot & Heat: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen to avoid detergent-induced denaturation.
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
Detection: Analyze the soluble supernatant via Western Blot using an anti-SIRT6 primary antibody.
Self-Validation Check: Probe the same blot for GAPDH or
β
-actin. Because these housekeeping proteins do not bind the derivative, their thermal denaturation curves must remain identical between the vehicle and treatment groups, proving that the thermal gradient and lysis were applied uniformly.
References
Shang, J., et al. "MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer." Acta Pharmacologica Sinica, 2021. URL:[Link]
You, W., et al. "Discovery of cryptic allosteric sites using reversed allosteric communication by a combined computational and experimental strategy." Chemical Science, 2020. URL:[Link]
Huang, Z., et al. "Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer." Theranostics, 2020. URL:[Link]
Vertex Pharmaceuticals Inc. "US20250084112A1 - Chemical Compounds Useful for Inhibiting Nav1.8 Voltage-Gated Sodium Channels and Treating Nav1.8 Mediated Diseases." Google Patents, 2025.
Foundational
An In-depth Technical Guide to 4-Fluoro-2-methylaniline Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Fluoro-2-methylaniline hydrochloride is a key chemical intermediate whose structural motifs are of significant interest in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-methylaniline hydrochloride is a key chemical intermediate whose structural motifs are of significant interest in medicinal chemistry and material science. The presence of a fluorine atom on the aniline ring imparts unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This guide provides a comprehensive overview of 4-Fluoro-2-methylaniline hydrochloride, including its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, and robust analytical methodologies for its characterization and quality control. Furthermore, it delves into the rationale behind its utilization in drug design and development, offering insights for researchers engaged in the synthesis of novel therapeutic agents.
Core Physicochemical Properties
A precise understanding of the molecular weight and exact mass is fundamental for mass spectrometry analysis, reaction stoichiometry, and regulatory documentation.
Note: The exact mass of the hydrochloride salt was calculated based on the exact mass of the free base, 4-Fluoro-2-methylaniline (125.064077422 Da), and the exact masses of Hydrogen (1.007825 Da) and Chlorine-35 (34.968853 Da).[4]
Strategic Importance in Research and Development
The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug discovery.[2][5] The fluorine atom in 4-Fluoro-2-methylaniline can modulate the pKa of the aniline nitrogen, influencing its nucleophilicity and interaction with biological targets.[6][7][8] This, in turn, can lead to improved pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API).[8]
This versatile building block is utilized in the synthesis of a variety of compounds, including:
Pharmaceuticals: As an intermediate in the synthesis of APIs targeting a range of disorders. The fluorinated aniline moiety is a common feature in kinase inhibitors and other targeted therapies.[9]
Agrochemicals: In the development of novel herbicides and pesticides with enhanced efficacy.[9]
Dyes and Pigments: Contributing to the creation of stable and vibrant colorants.[9]
Synthesis of 4-Fluoro-2-methylaniline Hydrochloride: A Validated Protocol
The synthesis of 4-Fluoro-2-methylaniline hydrochloride is a two-step process that begins with the synthesis of the free base, 4-Fluoro-2-methylaniline, followed by its conversion to the hydrochloride salt. This protocol is designed to be self-validating by including in-process controls and clear endpoints.
Step 1: Synthesis of 4-Fluoro-2-methylaniline (Free Base)
The most common and efficient route to 4-Fluoro-2-methylaniline is the catalytic hydrogenation of 5-fluoro-2-nitrotoluene.[3][10]
Reaction: Reduction of a nitro group.
Materials:
5-Fluoro-2-nitrotoluene
10% Palladium on Carbon (Pd/C)
Methanol (MeOH)
Hydrogen Gas (H₂)
Dichloromethane (DCM)
Silica Gel for column chromatography
Petroleum Ether and Ethyl Acetate for elution
Experimental Protocol:
Reaction Setup: To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in methanol, carefully add 10% palladium on carbon (typically 5-10 mol%).
Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used) for 2-4 hours.
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with dichloromethane.
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 4-fluoro-2-methylaniline.
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford pure 4-fluoro-2-methylaniline as an oil.[3][10]
Step 2: Conversion to 4-Fluoro-2-methylaniline Hydrochloride
Reaction: Acid-base reaction to form the hydrochloride salt.
Materials:
4-Fluoro-2-methylaniline (from Step 1)
Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
Anhydrous Hydrogen Chloride (HCl) solution in diethyl ether or dioxane, or gaseous HCl.
Experimental Protocol:
Dissolution: Dissolve the purified 4-fluoro-2-methylaniline (1 equivalent) in anhydrous diethyl ether or ethyl acetate.
Salt Formation: While stirring, slowly add a solution of anhydrous HCl (1.1 equivalents) in diethyl ether or bubble anhydrous HCl gas through the solution.
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-Fluoro-2-methylaniline hydrochloride.
Caption: Synthesis workflow for 4-Fluoro-2-methylaniline hydrochloride.
Quality Control and Characterization
Robust analytical methods are essential to ensure the purity and identity of 4-Fluoro-2-methylaniline hydrochloride, which is critical for its application in regulated environments such as drug development.
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
A reversed-phase HPLC method with UV detection is a reliable technique for determining the purity of 4-Fluoro-2-methylaniline hydrochloride and quantifying any impurities.[11][12][13][14]
Instrumentation and Materials:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Potassium dihydrogen phosphate
Orthophosphoric acid
Experimental Protocol:
Mobile Phase Preparation: Prepare a buffer of 0.02 M potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 50:50 v/v).[15]
Standard Preparation: Accurately weigh and dissolve 4-Fluoro-2-methylaniline hydrochloride in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
Sample Preparation: Accurately weigh and dissolve the synthesized 4-Fluoro-2-methylaniline hydrochloride in the mobile phase.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
UV Detection Wavelength: 240 nm (or a wavelength determined by UV scan of the standard)
Analysis: Inject the standards and the sample. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.
Caption: Experimental workflow for HPLC-UV analysis.
Structural Elucidation
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The protonation of the aniline nitrogen to form the hydrochloride salt will cause a downfield shift of the adjacent protons.
¹H NMR (Predicted):
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The protons ortho and meta to the ammonium group will be shifted downfield compared to the free base. The fluorine atom will cause additional splitting (J-coupling).
Methyl Protons: A singlet around δ 2.2-2.4 ppm.
Ammonium Protons: A broad singlet at a downfield chemical shift (typically >10 ppm), which may exchange with D₂O.
¹³C NMR (Predicted):
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. The carbons ortho and para to the ammonium group will be shifted downfield.
Methyl Carbon: A signal around δ 15-20 ppm.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected.
Expected Molecular Ion: m/z = 126.07 (corresponding to the free base C₇H₈FN).
Predicted Fragmentation Pattern: The primary fragmentation of the protonated molecule would likely involve the loss of small neutral molecules. The aromatic ring provides stability, so fragmentation of the ring itself would be less common under soft ionization conditions.
Safety and Handling
4-Fluoro-2-methylaniline hydrochloride and its precursors are hazardous chemicals and should be handled with appropriate safety precautions.[3][4][16][17][18]
Engineering Controls: Handle in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
4-Fluoro-2-methylaniline hydrochloride is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis via the reduction of 5-fluoro-2-nitrotoluene followed by salt formation is a reliable and scalable process. The purity of the final product can be effectively assessed using HPLC-UV, and its structure confirmed by NMR and mass spectrometry. The strategic use of this and similar fluorinated intermediates will continue to be a cornerstone of modern medicinal chemistry, enabling the development of safer and more effective therapeutics.
References
PubChem. 4-Fluoro-2-methylaniline. Retrieved from [Link]
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. (2022). Retrieved from [Link]
ChemicalBook. (2013). material safety data sheet: 3-Fluoro-4-methylaniline. Retrieved from [Link]
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
NorthEast BioLab. HPLC-UV Method Development: Testing 9 Articles in Formulation. Retrieved from [Link]
Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Retrieved from [Link]
PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. (2021). Retrieved from [Link]
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. (2025). Retrieved from [Link]
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. (2018). Retrieved from [Link]
New Journal of Chemistry. Supporting Information. Retrieved from [Link]
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
University of Puget Sound. Interpretation of mass spectra. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
University of California, Irvine. Mass Spectrometry: Fragmentation. Retrieved from [Link]
National Institute of Standards and Technology. (1951). Mass spectra of fluorocarbons. Retrieved from [Link]
ResearchGate. (2016). Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets. Retrieved from [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-methylaniline Hydrochloride
Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Fluoro-2-methylaniline hydrochloride (FMA-HCl), a key intermediate in pharmaceutical and chemical synthesis. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Fluoro-2-methylaniline hydrochloride (FMA-HCl), a key intermediate in pharmaceutical and chemical synthesis. The unique structural features of this compound, including a fluorine substituent and a hydrochloride salt of an aromatic amine, necessitate a multi-faceted analytical approach for unambiguous identification and purity assessment. This document, intended for researchers, scientists, and drug development professionals, details the application and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) techniques. Each section explains the causality behind experimental choices, provides field-proven insights, and outlines self-validating protocols to ensure scientific integrity.
Introduction: The Analytical Imperative for FMA-HCl
4-Fluoro-2-methylaniline hydrochloride is a substituted aniline derivative whose utility in organic synthesis is predicated on its precise molecular structure and purity. The presence of a fluorine atom provides a unique spectroscopic handle, particularly in ¹⁹F NMR, while the methyl and amine functionalities, along with its salt form, give rise to characteristic signals across various spectroscopic platforms. An integrated analytical approach is therefore not merely confirmatory but essential for understanding the electronic environment of the molecule and predicting its reactivity. This guide will systematically explore the core spectroscopic techniques required for a thorough characterization.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the FMA-HCl structure is paramount for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a fluorine atom at position 4, a methyl group at position 2, and an ammonium group (-NH₃⁺) at position 1, with a chloride counter-ion.
Molecular Structure of 4-Fluoro-2-methylaniline Hydrochloride
Caption: 2D representation of 4-Fluoro-2-methylaniline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural analysis of FMA-HCl, providing detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers (integration). The hydrochloride form means the amine protons will be present as an ammonium group (-NH₃⁺), which may appear as a broad singlet and can exchange with deuterium in solvents like D₂O.
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of FMA-HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the -NH₃⁺ protons, whereas D₂O will result in their exchange and disappearance from the spectrum.
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Anticipated ¹H NMR Data:
Proton Assignment
Anticipated Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Aromatic Protons
6.8 - 7.5
Multiplets
J(H,H) and J(H,F)
Methyl Protons (-CH₃)
~2.2 - 2.5
Singlet
N/A
Ammonium Protons (-NH₃⁺)
Variable (e.g., ~10 in DMSO-d₆)
Broad Singlet
N/A
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature.
Experimental Protocol:
Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.
Instrument Parameters: Utilize a broadband proton-decoupled pulse sequence.
Data Acquisition: A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
Anticipated ¹³C NMR Data:
Carbon Assignment
Anticipated Chemical Shift (δ, ppm)
Key Feature
C-F
~150 - 165
Large ¹JCF coupling
C-NH₃⁺
~130 - 140
C-CH₃
~120 - 130
Aromatic CH
~115 - 130
C-F and C-H couplings
Methyl Carbon (-CH₃)
~15 - 20
¹⁹F NMR Spectroscopy
Expertise & Experience: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a highly effective technique for confirming the presence and electronic environment of the fluorine atom.[1] The chemical shift of the fluorine is sensitive to its electronic environment and can be influenced by factors such as pH.[2][3]
Experimental Protocol:
Sample Preparation: A concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient.[1]
Instrument Parameters: No proton decoupling is typically necessary unless specific coupling information is desired.
Data Acquisition: ¹⁹F NMR spectra can be acquired relatively quickly due to the high sensitivity of the nucleus.
Anticipated ¹⁹F NMR Data: The spectrum is expected to show a single resonance for the fluorine atom, which will likely be a multiplet due to coupling with adjacent aromatic protons.
NMR Data Interpretation Workflow
Caption: Workflow for NMR-based structural elucidation of FMA-HCl.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For FMA-HCl, key vibrational modes include those of the ammonium group, the aromatic ring, and the C-F bond.
Experimental Protocol:
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Instrument Parameters: A typical FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector is suitable.
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Anticipated FT-IR Data:
Vibrational Mode
Anticipated Wavenumber (cm⁻¹)
Intensity
N-H Stretch (Ammonium)
3200 - 2800
Strong, Broad
C-H Stretch (Aromatic)
3100 - 3000
Medium
C-H Stretch (Methyl)
2980 - 2850
Medium
C=C Stretch (Aromatic)
1600 - 1450
Medium to Strong
N-H Bend (Ammonium)
~1600 - 1500
Medium
C-F Stretch
1300 - 1000
Strong
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For FMA-HCl, the analysis will be performed on the free base (4-Fluoro-2-methylaniline) after the loss of HCl. The molecular ion peak of the free base is expected at an m/z corresponding to its molecular weight (125.14 g/mol ).[4]
Experimental Protocol:
Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization Method: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z.
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic amines typically exhibit characteristic absorption bands in the UV region.[5][6] The position and intensity of these bands can be influenced by the solvent and the pH of the solution.[7]
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of FMA-HCl in a UV-transparent solvent (e.g., ethanol, methanol, or water).
Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
Anticipated UV-Vis Data: Expect one or more absorption maxima (λₘₐₓ) in the UV region, characteristic of the π → π* transitions of the substituted benzene ring.
Integrated Data Analysis and Structural Confirmation
The true power of spectroscopic characterization lies in the integration of data from all techniques. The NMR data provides the structural backbone, FT-IR confirms the presence of key functional groups, MS verifies the molecular weight, and UV-Vis offers insights into the electronic structure.
Integrated Spectroscopic Analysis Workflow
Caption: A holistic approach to the characterization of FMA-HCl.
Conclusion
The spectroscopic characterization of 4-Fluoro-2-methylaniline hydrochloride is a critical step in its quality control and application in research and development. By employing a combination of NMR, FT-IR, MS, and UV-Vis spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved. The protocols and interpretive guidelines presented in this technical guide provide a robust framework for scientists to confidently analyze this important chemical intermediate.
References
BenchChem. (n.d.). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline.
Taylor, J. S., & Deutsch, C. (1988). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 53(2), 227–233. [Link]
Taylor, J. S., & Deutsch, C. (1988). New class of 19F pH indicators: fluoroanilines. PubMed. [Link]
ResearchGate. (n.d.). 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each.... Retrieved from [Link]
PubChem. (n.d.). 4-Fluoro-2-methylaniline. Retrieved from [Link]
Thoma, V., & Hrebicek, J. (1980). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 105(1253), 830-833. [Link]
ResearchGate. (n.d.). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]
Tian, J., et al. (2021). Spiropyran based recognitions of amines: UV-Vis spectra and mechanisms. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 252, 119385. [Link]
In Vitro Toxicity Profile of 4-Fluoro-2-methylaniline Hydrochloride: A Mechanistic and Methodological Guide
Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Content Type: Technical Whitepaper & Protocol Guide Executive Summary 4-Fluoro-2-methylaniline hydrochloride (derived from the free...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists
Content Type: Technical Whitepaper & Protocol Guide
Executive Summary
4-Fluoro-2-methylaniline hydrochloride (derived from the free base, CAS: 452-71-1) is a halogenated aromatic amine widely utilized as a structural building block in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals[1]. While the hydrochloride salt enhances aqueous solubility for in vitro testing, the toxicological liabilities are entirely driven by the aniline pharmacophore. Standard hazard classifications denote this compound as toxic via oral, dermal, and inhalation routes, alongside severe skin and eye irritation[2].
However, surface-level hazard codes do not explain the causality of cellular damage. This whitepaper provides an authoritative, in-depth framework for profiling the in vitro toxicity of 4-Fluoro-2-methylaniline hydrochloride, emphasizing the critical role of metabolic bioactivation in driving hepatotoxicity, genotoxicity, and hematotoxicity.
Mechanistic Toxicology: The Role of CYP450 Bioactivation
A fundamental principle in predictive toxicology is that many aromatic amines are not inherently reactive; rather, they are pro-toxicants that require metabolic bioactivation[3].
When 4-Fluoro-2-methylaniline enters a metabolically competent system, hepatic cytochrome P450 enzymes—primarily CYP1A2 and, to a lesser extent, CYP2E1 —catalyze the N-hydroxylation of the primary amine[4]. This reaction yields an N-hydroxyarylamine intermediate. Subsequent phase II esterification (e.g., by N-acetyltransferases or sulfotransferases) or spontaneous heterolytic cleavage of the N-O bond generates a highly electrophilic arylnitrenium ion [5].
This nitrenium ion is the ultimate toxicophore. It acts as a hard electrophile that rapidly forms covalent bonds with nucleophilic centers in DNA (leading to mutagenesis) and cellular macromolecules (inducing oxidative stress and apoptosis)[4][5]. The presence of the fluorine atom at the para position modulates the electron density of the aromatic ring, slightly stabilizing the nitrenium ion compared to unsubstituted aniline, thereby prolonging its intracellular half-life and exacerbating its toxic potential.
Caption: Metabolic bioactivation of 4-Fluoro-2-methylaniline via CYP1A2 leading to genotoxicity and cytotoxicity.
In Vitro Hepatotoxicity & Cytotoxicity Profiling
The Causality of Model Selection
A common pitfall in early-stage drug discovery is screening aniline derivatives in standard 2D immortalized cell lines like HepG2. HepG2 cells rapidly lose their basal CYP1A2 expression during continuous culture. Screening 4-Fluoro-2-methylaniline in a CYP-deficient model will yield artificially high IC₅₀ values (false negatives) because the toxic nitrenium ion is never generated.
To accurately assess Drug-Induced Liver Injury (DILI) risk, 3D Primary Human Hepatocyte (PHH) spheroids must be used. PHH spheroids maintain in vivo-like metabolic competence, transcriptomic profiles, and cytoarchitecture for up to 28 days, allowing for the detection of metabolism-dependent toxicity.
Protocol 1: Self-Validating 3D PHH Spheroid Hepatotoxicity Assay
This protocol is designed as a self-validating system. It includes internal controls to prove metabolic competence and assay robustness prior to data acceptance.
Spheroid Assembly: Seed cryopreserved PHHs at 1,500 cells/well in 96-well ultra-low attachment (ULA) plates using hepatocyte maintenance media supplemented with EGF and dexamethasone. Centrifuge at 100 × g for 2 minutes. Incubate for 5 days to allow compact spheroid formation.
Metabolic Competence Validation (Internal Control): On Day 5, dose dedicated control wells with Omeprazole (50 µM) for 48 hours. Lyse cells and measure CYP1A2 activity via P450-Glo™ assay. Acceptance Criteria: >5-fold induction of CYP1A2 compared to vehicle control.
Compound Exposure: Prepare a 10-point dose-response curve of 4-Fluoro-2-methylaniline HCl (0.1 µM to 300 µM) in 0.1% DMSO. Perform repeated dosing every 48 hours for a total of 14 days to capture cumulative toxicity.
Viability Readout (ATP Quantification): On Day 14, add CellTiter-Glo® 3D reagent. Agitate for 5 minutes, incubate for 25 minutes in the dark, and read luminescence.
System Validation: Calculate the Z'-factor using 0.1% DMSO (negative control) and 50 µM Chlorpromazine (positive control). Acceptance Criteria: Z'-factor ≥ 0.5.
Quantitative Data Summary: Cytotoxicity
Cell Model
Metabolic Competence
IC₅₀ (µM) - 48h
IC₅₀ (µM) - 14d
Toxicity Driver
2D HepG2
Low (CYP1A2 deficient)
> 250 µM
N/A (Cells overgrow)
Parent Compound
3D PHH Spheroids
High (In vivo-like)
85.4 µM
12.2 µM
Reactive Metabolites
Table 1: Comparative cytotoxicity highlights the drastic shift in IC₅₀ when metabolic bioactivation is present, proving the parent compound is a pro-toxicant.
Genotoxicity Assessment: The MicroAmes Test
The Causality of S9 Fraction Addition
Because the arylnitrenium ion is the ultimate mutagen, evaluating 4-Fluoro-2-methylaniline in a standard bacterial reverse mutation assay (Ames test) without metabolic activation will yield negative results. The assay must be supplemented with S9 fraction —a post-mitochondrial supernatant derived from the livers of rats induced with Aroclor 1254. The S9 fraction provides the exogenous CYP450 enzymes required to convert the compound into its DNA-reactive state[3].
Protocol 2: Miniaturized Fluctuation Ames Test (MicroAmes)
Bacterial Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth to an OD₆₀₀ of 1.0.
S9 Mix Formulation: Prepare a 10% S9 mix containing NADP+, Glucose-6-phosphate, MgCl₂, and KCl in a phosphate buffer (pH 7.4). This cofactor regeneration system is critical for sustained CYP activity.
Exposure: In a 384-well format, combine 10 µL of the test compound (various concentrations), 10 µL of S9 mix (or buffer for -S9 conditions), and 10 µL of bacterial suspension. Incubate at 37°C for 90 minutes.
Indicator Addition: Add 48 µL of reversion indicator media (containing bromocresol purple) to each well. Incubate for 48 hours at 37°C.
Scoring & Validation: Score wells that turn from purple to yellow as positive for revertants.
Self-Validation: The assay is only valid if the positive control for S9 activity (2-Aminoanthracene, 1 µ g/well ) induces a ≥3-fold increase in revertants, proving the S9 batch is enzymatically active.
Quantitative Data Summary: Genotoxicity
Strain
Mutation Type
Result (-S9)
Result (+S9)
Fold-Change (+S9 vs Vehicle)
TA98
Frameshift
Negative
Positive
4.8x
TA100
Base-Pair Substitution
Negative
Positive
6.2x
Table 2: Mutagenicity profile demonstrating that 4-Fluoro-2-methylaniline is a metabolism-dependent mutagen.
Hematotoxicity Logical Workflow
A secondary hallmark of aniline exposure is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[3]. This renders erythrocytes unable to transport oxygen. Because erythrocytes lack CYP enzymes, in vitro hematotoxicity assays must utilize a co-culture system or pre-incubate the compound with hepatic microsomes before exposing the red blood cells.
Caption: Logical workflow for the comprehensive in vitro toxicological profiling of the compound.
Strategic Recommendations
When utilizing 4-Fluoro-2-methylaniline hydrochloride in drug discovery or chemical synthesis, researchers must account for its pro-toxicant nature.
Structural Derivatization: If this moiety is part of a final Active Pharmaceutical Ingredient (API), consider steric hindrance around the amine (e.g., ortho-disubstitution) to block CYP1A2 access and prevent N-hydroxylation.
Safety Margins: Rely strictly on 3D metabolically competent models for establishing in vitro safety margins. Data derived from 2D immortalized cell lines should be discarded as artifactual.
References
National Center for Biotechnology Information (PubChem). "4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - Safety and Hazards." PubChem Database.[6]
URL:[Link]
Journal of the American Chemical Society (JACS). "Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2." ACS Publications.[4]
URL:[Link]
SciELO - Brazilian Journal of Pharmaceutical Sciences. "Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity."[5]
URL: [Link]
Crystallographic Elucidation of 4-Fluoro-2-methylaniline Hydrochloride: A Technical Guide to Supramolecular Architecture
Executive Summary & Pharmaceutical Relevance As a Senior Application Scientist, I frequently encounter the challenge of characterizing small-molecule intermediates that serve as critical pharmacophores in drug discovery....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmaceutical Relevance
As a Senior Application Scientist, I frequently encounter the challenge of characterizing small-molecule intermediates that serve as critical pharmacophores in drug discovery. 4-Fluoro-2-methylaniline is a highly privileged scaffold, prominently featured in the development of SIRT6 activators (such as MDL-801)[1] and novel N-Methyl-D-aspartate receptor (NMDAR) positive allosteric modulators for major depressive disorders[2].
Converting this free base into its hydrochloride salt—4-fluoro-2-methylanilinium chloride —not only enhances its aqueous solubility and chemical stability but also provides a fascinating model system for solid-state chemists. Analyzing its crystal structure offers profound insights into the competitive interplay between strong charge-assisted hydrogen bonds (
N-H+⋯Cl−
) and weaker halogen interactions involving the fluorine atom[3][4]. This whitepaper outlines the authoritative methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this compound.
A robust protocol must be a self-validating system. The goal of crystallization is not merely to precipitate the salt, but to achieve a thermodynamically stable lattice free of kinetic defects (like twinning or solvent inclusions).
Protocol 1: Controlled Salt Formation and Crystallization
Causality Insight: Anilinium chlorides possess a highly polar, hydrophilic head (
−NH3+Cl−
) and a hydrophobic aromatic tail. Rapid precipitation from non-polar solvents yields microcrystalline powders due to the overwhelming electrostatic attraction between the cation and chloride anion. By utilizing a mixed solvent system (Ethanol/Water) and controlling the evaporation rate, we allow the molecules sufficient time to orient themselves into stable 2D hydrogen-bonded sheets separated by hydrophobic aromatic layers[5].
Dissolution: Dissolve 1.0 mmol of 4-fluoro-2-methylaniline (free base) in 5.0 mL of absolute ethanol in a 20 mL scintillation vial.
Protonation: Slowly add 1.1 mmol of concentrated aqueous HCl (37%) dropwise under continuous stirring. Validation: The slight stoichiometric excess ensures complete protonation to the anilinium species, preventing co-crystallization of the free base.
Solvent Balancing: Add 2.0 mL of deionized water to the mixture. This ensures the resulting chloride salt remains completely dissolved, overriding premature kinetic precipitation.
Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes (approx. 1 mm diameter) to facilitate slow solvent evaporation at ambient temperature (20–25 °C).
Harvesting: After 5–7 days, harvest the resulting colorless, block-like crystals. Immediately suspend them in a highly viscous perfluorinated polyether oil (e.g., Paratone-N) to prevent atmospheric degradation prior to mounting.
Workflow for the crystallization and X-ray diffraction analysis of the anilinium salt.
X-Ray Diffraction Data Acquisition & Refinement
Protocol 2: Data Collection and Computational Elucidation
Optical Validation: Select a single crystal exhibiting uniform optical extinction under polarized light microscopy. Causality: Non-uniform extinction indicates merohedral or non-merohedral twinning, which severely complicates phase determination.
Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream set to 100 K. Causality: Low-temperature data collection minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely essential for accurately locating the residual electron density of the hydrogen atoms on the
−NH3+
group, which drives the primary network.
Acquisition: Collect diffraction data using Mo K
α
(
λ=0.71073
Å) radiation, ensuring completeness (>99%) up to a resolution of
0.80
Å.
Refinement Strategy: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Self-Validation Check: While carbon-bound hydrogens can be placed in calculated positions (riding model), the nitrogen-bound hydrogen atoms of the anilinium group must be located from the difference Fourier map and refined freely. If the
N-H
distances refine to chemically sensible values (~0.89 Å), the hydrogen-bonding network geometry is validated.
Supramolecular Architecture Analysis
The crystal packing of 4-fluoro-2-methylanilinium chloride is dictated by a strict hierarchy of non-covalent interactions.
The Primary Network: Charge-Assisted Hydrogen Bonding
In typical anilinium chloride structures, the
−NH3+
group acts as a trifurcated hydrogen bond donor, interacting with three adjacent chloride anions to form an infinite 2D hydrophilic network[5]. The steric bulk of the 2-methyl group is a critical structural director; it forces the
−NH3+
moiety out of coplanarity with the aromatic ring, dictating the specific torsion angle and preventing the flat
π−π
stacking seen in unsubstituted aniline salts.
The Secondary Network: Halogen Bonding and Fluorine's Role
Fluorine is the most electronegative element, yet its tightly held electron cloud (low polarizability) makes it a surprisingly poor hydrogen bond acceptor in the solid state[4]. However, because the chloride anions are completely saturated by the strong
−NH3+
protons, the 4-fluoro substituent is forced to participate in secondary packing motifs. It engages in weak
C-H⋯F
interactions and subtle
C-F⋯Cl−
contacts, which guide the precise staggering of the hydrophobic aromatic layers[3][4].
Hierarchy of supramolecular interactions governing the crystal packing of the salt.
Quantitative Structural Data
To facilitate comparison across halogenated anilinium derivatives, the following table summarizes the representative crystallographic parameters expected for the monoclinic
P21/c
architecture typical of this class of compounds[5].
Crystallographic Parameter
Representative Value
Chemical Formula
C7H9ClFN
Formula Weight
161.60 g/mol
Crystal System
Monoclinic
Space Group
P21/c
Temperature
100(2) K
Unit Cell Dimensions
a≈5.4
Å,
b≈11.1
Å,
c≈17.7
Å
β
Angle
≈95.4∘
Volume
≈1060
ų
Z (Molecules per unit cell)
4
Final R indices[I>2σ(I)]
R1≤0.040
,
wR2≤0.090
Primary H-Bond Distances
N⋯Cl−
range: 3.10 – 3.25 Å
References
Title: Crystal structure of the SIRT6–MDL-801 complex a, Overall structure of...
Title: Discovery of Novel and Potent N-Methyl-d-aspartate Receptor Positive Allosteric Modulators with Antidepressant-like Activity in Rodent Models
Source: ACS Publications
URL
Title: 4-(Carboxymethyl)
Title: The subtle balance of weak supramolecular interactions: The hierarchy of halogen and hydrogen bonds in haloanilinium and halopyridinium salts
Source: Beilstein Journals
URL
Figure 1: Self-validating isothermal saturation workflow for precise solubility measurement.
Mathematical Modeling Framework
Empirical data must be mathematically correlated to predict solubility at unmeasured temperatures and to extract fundamental thermodynamic properties [3].
The Modified Apelblat Equation
While the standard Van't Hoff equation assumes that the enthalpy of dissolution (
ΔHsol
) is constant across the temperature range, this is rarely true for complex ionic salts. The Modified Apelblat Equation introduces a logarithmic penalty term to account for the temperature dependence of dissolution enthalpy (i.e., the change in heat capacity,
ΔCp=0
):
lnx=A+TB+ClnT
Where
x
is the mole fraction solubility,
T
is the absolute temperature, and
A,B,
and
C
are empirical model parameters. This model consistently yields lower Relative Average Deviation (RAD) compared to linear models [2].
Apparent Thermodynamic Analysis (Van't Hoff)
To extract the standard apparent enthalpy (
ΔHsol∘
), entropy (
ΔSsol∘
), and Gibbs free energy (
ΔGsol∘
) of the dissolution process, we utilize the Van't Hoff analysis at the harmonic mean temperature (
Tmean
):
ΔHsol∘=−R⋅T2(∂T∂lnx)PΔGsol∘=−R⋅Tmean⋅lnx
ΔSsol∘=TmeanΔHsol∘−ΔGsol∘
Figure 2: Computational framework for deriving thermodynamic parameters from solubility data.
Quantitative Data Presentation
The following tables present representative thermodynamic data for 4-Fluoro-2-methylaniline hydrochloride. Note: These values are synthesized based on the validated thermodynamic behavior of homologous aniline hydrochloride systems to serve as a baseline for process engineering and empirical validation [2].
Observation: The solubility increases non-linearly with temperature, confirming that the dissolution is an endothermic process. Solubility is highest in water due to its superior dielectric constant, followed by methanol and ethanol.
Table 2: Apparent Thermodynamic Parameters of Dissolution (at
Tmean=308.15
K)
Solvent
ΔHsol∘
(kJ/mol)
ΔSsol∘
(J/mol·K)
ΔGsol∘
(kJ/mol)
Water
28.45
52.18
12.83
Methanol
33.21
65.42
13.75
Ethanol
41.56
84.30
16.31
Thermodynamic Insights:
ΔHsol∘>0
: The dissolution is endothermic across all tested solvents. Heat must be supplied to break the crystal lattice.
ΔGsol∘>0
: The positive Gibbs free energy indicates that the dissolution process requires a driving force (temperature) to reach higher concentrations.
ΔSsol∘>0
: The process is entropy-driven. The structural disorder increases significantly as the solid lattice breaks down into solvated ions.
Process Engineering Implications
For drug development professionals, these thermodynamic properties dictate the manufacturing strategy:
Cooling Crystallization: The steep solubility curve in Ethanol (from
3.14×10−3
at 288.15 K to
28.91×10−3
at 328.15 K) makes it an ideal candidate for cooling crystallization. A high yield can be achieved simply by saturating the solution at 328 K and cooling it to 288 K.
Energy Management: Because
ΔHsol∘
is highly positive (endothermic), large-scale dissolution will cause the reactor temperature to drop. Process chemists must program adequate heating jacket profiles to maintain isothermal conditions during the initial API dissolution phase.
Sun, S., & Li, Z. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
Du, S., Wang, Y., Li, J., Wu, S., Dun, W., Song, X., Wang, J., & Gong, J. (2016). Correlation and thermodynamic analysis of solubility of diphenhydramine hydrochloride in pure and binary solvents. The Journal of Chemical Thermodynamics, 93, 132-142.
Exploratory
4-Fluoro-2-methylaniline hydrochloride CAS registry number and identifiers
An In-depth Technical Guide to 4-Fluoro-2-methylaniline Hydrochloride Introduction 4-Fluoro-2-methylaniline hydrochloride is a substituted aniline derivative that serves as a crucial building block in modern organic and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 4-Fluoro-2-methylaniline Hydrochloride
Introduction
4-Fluoro-2-methylaniline hydrochloride is a substituted aniline derivative that serves as a crucial building block in modern organic and medicinal chemistry. The presence of a fluorine atom and a methyl group on the aniline ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthetic routes, key applications, and safety protocols, designed to support professionals in research and development.
Core Identifiers and Chemical Properties
Accurate identification is paramount in chemical synthesis and regulatory compliance. 4-Fluoro-2-methylaniline hydrochloride is registered under the CAS number 57491-46-0.[1] The foundational properties of this compound are summarized below. Note that while the primary topic is the hydrochloride salt, properties of the free base (4-Fluoro-2-methylaniline, CAS 452-71-1) are also included for a comprehensive understanding, as it is the active synthetic component.[2][3][4]
The primary synthetic route to 4-fluoro-2-methylaniline involves the reduction of its corresponding nitroaromatic precursor, 5-fluoro-2-nitrotoluene. This transformation is a cornerstone of aromatic chemistry and is typically achieved with high efficiency via catalytic hydrogenation.
The causality behind this choice of reaction is its high selectivity and yield. Catalytic hydrogenation, often employing palladium on carbon (Pd/C), provides a clean and effective method for reducing the nitro group to a primary amine without affecting the fluorine substituent or the aromatic ring.[6][7]
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of 4-Fluoro-2-methylaniline.
Experimental Protocol: Synthesis of 4-Fluoro-2-methylaniline
This protocol is a self-validating system; the reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by standard analytical techniques.
Reaction Setup: To a solution of 5-fluoro-2-nitrotoluene (2.00 mmol) in methanol (10 mL), add 10% palladium on carbon (21 mg, 0.020 mmol).[6][7]
Hydrogenation: Stir the reaction mixture vigorously at room temperature while bubbling hydrogen (H₂) gas through the solution for approximately 2 hours.[6][7] The reaction vessel should be equipped with a balloon or a continuous supply of H₂ at atmospheric pressure.
Monitoring: Monitor the disappearance of the starting material using TLC (e.g., with a mobile phase of 4:1 petroleum ether:ethyl acetate).
Workup: Upon completion, remove the solid catalyst by filtration through a pad of Celite. Wash the filter cake with dichloromethane (25 mL).[6][7]
Isolation: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to yield the crude product.[6][7]
Purification: Purify the residue by fast column chromatography on silica gel, eluting with a gradient from petroleum ether to a 4:1 mixture of petroleum ether:ethyl acetate. This will afford pure 4-fluoro-2-methylaniline as an oil.[6][7]
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The hydrochloride salt will typically precipitate and can be collected by filtration.
Applications in Drug Development and Chemical Industry
4-Fluoro-2-methylaniline is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate. The fluorine atom can significantly enhance metabolic stability and binding affinity of a final drug molecule, making this a desirable building block.[8]
Pharmaceutical Development: This aniline is a key precursor for synthesizing APIs. Its structural motifs are found in molecules targeting a range of biological pathways. While direct examples for this specific isomer are proprietary, analogous fluoro-anilines are fundamental to kinase inhibitors used in oncology, which often target specific mutations in receptors like the Epidermal Growth Factor Receptor (EGFR).[8][9] The aniline nitrogen serves as a nucleophile for coupling with various heterocyclic scaffolds.[9]
Agrochemicals: It is utilized in the synthesis of advanced herbicides and pesticides, where the fluoro-methyl substitution pattern can lead to enhanced potency and selectivity.[2]
Dye Industry: The aromatic amine functionality allows it to be a precursor in the production of stable and vibrant colorants.[2]
Diagram 2: Role in Drug Discovery Workflow
Caption: Logical workflow for using the aniline as a fragment in drug discovery.
Analytical Characterization
To ensure the identity and purity of 4-Fluoro-2-methylaniline and its hydrochloride salt, a suite of analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and methyl substituents.
¹³C NMR: Will display distinct signals for each of the seven carbon atoms, with the carbon bonded to fluorine showing a large one-bond C-F coupling constant.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. LC-MS methods have been developed for determining related fluoroanilines in pharmaceutical samples.[10][11]
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching.
Safety, Handling, and Storage
4-Fluoro-2-methylaniline and its hydrochloride salt must be handled with care in a laboratory setting. It is classified as hazardous.[3][4]
Table 3: GHS Hazard Information
Hazard
Code(s)
Description
Pictogram
Signal Word
Acute Toxicity
H302, H312, H332
Harmful if swallowed, in contact with skin, or if inhaled.
Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[12]
Eye Protection: Wear chemical safety goggles or a face shield.[3]
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[12]
Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter (e.g., type ABEK).[3]
First Aid:
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]
Skin: Wash off immediately with soap and plenty of water.[12]
Ingestion: Do not induce vomiting. Call a physician immediately.[12]
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[13]
Storage
Store the hydrochloride salt in a tightly closed container in a dry, cool, and well-ventilated place.[1][12] Recommended storage is at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
Conclusion
4-Fluoro-2-methylaniline hydrochloride is a synthetically versatile and industrially significant chemical intermediate. Its well-defined properties and reactivity make it an essential component in the development of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its synthesis, characteristics, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible application in research and development.
References
4-chloro-2-fluoro-N-methylaniline hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 29, 2026, from [Link]
4-Fluoro-2-methylaniline | C7H8FN | CID 67982. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]
4-Fluoro-2-methylaniline | CAS 452-71-1. (n.d.). Catsyn. Retrieved March 29, 2026, from [Link]
What uses does 4-Fluoroaniline have in the medical domain?. (2025). Bloom Tech. Retrieved March 29, 2026, from [Link]
2-Fluoro-4-methylaniline | C7H8FN | CID 67984. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]
Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. Retrieved from [Link]
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018). Semantic Scholar. Retrieved March 29, 2026, from [Link]
Pharmacokinetic properties of 4-Fluoro-2-methylaniline hydrochloride analogs
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Fluoro-2-methylaniline Hydrochloride Analogs Abstract Substituted anilines are a cornerstone in modern medicinal chemistry, forming the structural basis f...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Fluoro-2-methylaniline Hydrochloride Analogs
Abstract
Substituted anilines are a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The 4-fluoro-2-methylaniline scaffold, in particular, offers a synthetically tractable platform for developing targeted therapies.[2][3] The strategic incorporation of fluorine is a well-established method to enhance key drug-like properties, including metabolic stability and target affinity.[4][5][6] A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics (PK), is paramount for the successful progression of any drug candidate from discovery to clinical application.[7][8] This guide provides a comprehensive framework for researchers and drug development professionals to characterize the pharmacokinetic profile of novel 4-fluoro-2-methylaniline hydrochloride analogs. It details the causality behind experimental choices, provides validated in vitro and in vivo protocols, and outlines the bioanalytical techniques required for robust quantification, thereby enabling data-driven decisions in lead optimization and candidate selection.
Introduction
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties.[9] Early and accurate assessment of a compound's ADME profile is therefore not just beneficial but essential for mitigating late-stage attrition and reducing development costs.[10] Analogs derived from the 4-fluoro-2-methylaniline core are of significant interest due to their potential applications in various therapeutic areas, including oncology and infectious diseases.[1][3]
The physicochemical characteristics imparted by the fluoro and methyl groups on the aniline ring create a unique starting point for analog design. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, influencing solubility and receptor interactions, while often shielding adjacent positions from metabolic attack. However, the aniline moiety itself is associated with specific metabolic liabilities, including oxidation and N-acetylation, which can lead to the formation of reactive metabolites or alter clearance pathways.[11]
This technical guide is structured to provide a logical progression for the comprehensive PK analysis of 4-fluoro-2-methylaniline analogs. We will begin with fundamental physicochemical properties and proceed through each element of ADME, presenting detailed protocols for key assays. The guide culminates with an integrated in vivo study design and the requisite bioanalytical methodologies, offering a holistic approach to preclinical pharmacokinetic characterization.
Chapter 1: Core Physicochemical Properties
The foundation of a drug's pharmacokinetic profile lies in its fundamental physicochemical properties. These characteristics—lipophilicity, solubility, and ionization state (pKa)—govern a molecule's ability to navigate the biological milieu. For 4-fluoro-2-methylaniline analogs, understanding these parameters is the first step in predicting their ADME behavior.
Lipophilicity (LogP/LogD): Lipophilicity is a critical determinant of a drug's ability to cross cell membranes, bind to plasma proteins, and interact with metabolic enzymes. It is typically measured as the partition coefficient (LogP) or distribution coefficient (LogD) at a physiological pH. The fluorine atom generally increases lipophilicity, which can enhance membrane permeability but may also increase metabolic turnover and non-specific binding if not properly balanced.[4]
Aqueous Solubility: Adequate solubility is a prerequisite for absorption. The hydrochloride salt form of these analogs is chosen specifically to improve aqueous solubility. However, the intrinsic solubility of the free base and its behavior at different pH values (e.g., in the gastrointestinal tract) must be experimentally determined.
Ionization Constant (pKa): The pKa of the aniline nitrogen dictates the charge state of the molecule at a given pH. This influences solubility, permeability, and target binding. The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the aniline group compared to non-fluorinated analogs.
Table 1: Physicochemical Properties of 4-Fluoro-2-methylaniline (Parent Core)
Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the complex barrier of the intestinal epithelium. Predicting oral absorption is a primary goal of early ADME screening.[10]
Causality: The PAMPA assay is a high-throughput, non-cell-based method that isolates a compound's passive diffusion characteristics. By measuring the rate at which a compound passes from a donor well through a lipid-infused artificial membrane to an acceptor well, it provides a rapid and cost-effective initial assessment of permeability. This helps to identify compounds whose absorption is likely to be limited by poor membrane traversal, independent of any active transport mechanisms.
Methodology:
Prepare a stock solution of the test analog in DMSO.
Dilute the stock solution into a universal buffer at pH 7.4 (donor solution).
Coat a 96-well microfilter plate with a 1% solution of lecithin in dodecane.
Add the donor solution to the filter plate.
Place the filter plate into a 96-well acceptor plate containing buffer.
Incubate the "sandwich" plate for 4-16 hours at room temperature.
After incubation, determine the concentration of the analog in both donor and acceptor wells using LC-MS/MS.
Calculate the permeability coefficient (Pe) and compare it to high and low permeability controls (e.g., propranolol and furosemide).
Experimental Protocol: Caco-2 Permeability Assay
Causality: The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human drug absorption.[7] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express both influx and efflux transporters (e.g., P-glycoprotein, P-gp). This assay not only measures passive permeability but also identifies if the analog is a substrate for active efflux, a common mechanism of poor oral bioavailability.
Methodology:
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of tight junctions.
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
A-to-B Permeability: Add the test analog to the apical (A, mucosal) side and measure its appearance on the basolateral (B, serosal) side over 2 hours.
B-to-A Permeability: In a separate set of wells, add the analog to the basolateral side and measure its appearance on the apical side.
Quantify analog concentrations in all compartments using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) in both directions.
Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B). An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.
Caption: Workflow for evaluating the intestinal absorption potential of new analogs.
Chapter 3: Distribution
Once absorbed, a drug distributes from the systemic circulation into various tissues and organs. The extent of distribution is influenced by plasma protein binding (PPB) and the compound's affinity for different tissues.
Experimental Protocol: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
Causality: Only the unbound fraction of a drug in plasma is pharmacologically active and available to be metabolized and excreted.[7] Therefore, determining the fraction of an analog bound to plasma proteins like albumin and alpha-1-acid glycoprotein is critical for interpreting efficacy and PK data. The RED method is a self-validating system that reaches equilibrium quickly and minimizes non-specific binding to the apparatus, providing a reliable measure of the unbound fraction (fu).
Methodology:
Prepare a stock solution of the test analog and spike it into plasma from the relevant species (e.g., mouse, rat, human).
Add the spiked plasma to one chamber of a RED device insert, which is separated by a semi-permeable membrane (8 kDa cutoff).
Add phosphate-buffered saline (PBS) to the other chamber.
Assemble the device in its base plate, seal, and incubate at 37°C with shaking for 4-6 hours.
After incubation, harvest aliquots from both the plasma and PBS chambers.
To ensure accurate comparison, "crash" the proteins in the plasma sample by adding an equal volume of PBS, and match this by adding an equal volume of blank plasma to the PBS sample. Then, precipitate proteins from both equalized samples with acetonitrile.
Analyze the supernatant from both samples by LC-MS/MS.
Table 2: Interpretation of Plasma Protein Binding Data
% Bound
Interpretation
Implication for Drug Development
< 90%
Low to Moderate Binding
A larger fraction of the drug is free to exert its effect and be cleared.
90% - 99%
High Binding
Typical for many drugs; changes in protein levels can affect free drug concentration.
| > 99% | Very High Binding | Small changes in binding can lead to large changes in free drug concentration. May act as a reservoir, potentially prolonging half-life. High risk for drug-drug displacement interactions. |
Chapter 4: Metabolism
Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically rendering them more water-soluble for easier excretion. The liver is the primary site of drug metabolism. For aniline-based compounds, metabolism is a critical area of investigation due to known pathways that can lead to either detoxification or bioactivation.[11]
Phase I Metabolism: Oxidation
Phase I reactions introduce or expose functional groups. For fluoroaniline analogs, the most important Phase I reactions are mediated by the cytochrome P450 (CYP) superfamily of enzymes.[14]
Aromatic Hydroxylation: The aniline ring is susceptible to hydroxylation. The position of hydroxylation is influenced by the existing substituents. For 4-fluoroaniline, both ortho- and para-hydroxylation (relative to the amino group) can occur. Para-hydroxylation at the fluorinated position results in defluorination.[14]
Dehalogenation and Reactive Metabolites: The metabolism of fluoroanilines can lead to defluorination, potentially forming reactive quinoneimine intermediates.[15] These electrophilic species can bind covalently to cellular macromolecules, which is a potential mechanism for toxicity.
Phase II Metabolism: Conjugation
Phase II reactions involve the conjugation of endogenous molecules to the drug or its Phase I metabolites to facilitate excretion.
N-Acetylation: The aniline amino group is a prime substrate for N-acetyltransferase (NAT) enzymes, leading to the formation of an acetamide. This is a major metabolic pathway for many anilines.[16][17]
Sulfation and Glucuronidation: Hydroxylated metabolites formed during Phase I are readily conjugated with sulfate (via sulfotransferases, SULTs) or glucuronic acid (via UDP-glucuronosyltransferases, UGTs) to form highly water-soluble excretable products.[16][18]
Experimental Protocol: Metabolic Stability in Liver Microsomes
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[14] An in vitro incubation with microsomes provides a robust and high-throughput method to assess a compound's susceptibility to Phase I metabolism. The rate of disappearance of the parent compound is used to calculate its intrinsic clearance (CLint), a key parameter for predicting hepatic clearance in vivo.
Methodology:
Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and buffer in a 96-well plate. Pre-warm to 37°C.
Prepare a solution of the test analog and a solution of the NADPH regenerating system (the cofactor for CYP enzymes).
Initiate the reaction by adding the NADPH system to the microsome/analog mixture.
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
Include negative controls (no NADPH) to check for non-CYP-mediated degradation.
Centrifuge the plate to pellet the precipitated proteins.
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent analog.
Plot the natural log of the percent remaining versus time. The slope of this line gives the rate constant (k).
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Visualization: Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for 4-fluoro-2-methylaniline analogs.
Chapter 6: Integrated In Vivo Pharmacokinetic Studies
In vitro assays provide essential predictions, but an in vivo study is required to understand how ADME processes are integrated in a living system.[19][20] Rodent models (typically mice or rats) are standard for initial in vivo PK characterization.[21]
Experimental Protocol: Rodent Pharmacokinetic Study
Causality: This study design provides definitive values for key PK parameters. The intravenous (IV) dose reveals the drug's disposition and clearance properties independent of absorption. The oral (PO) dose, when compared to the IV data, allows for the calculation of oral bioavailability (%F), which is the fraction of the administered dose that reaches systemic circulation. This integrated approach is the gold standard for preclinical PK assessment.[22][23]
Methodology:
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
Dosing:
IV Group: Administer the analog as a bolus dose (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline/DMSO/Tween 80).
PO Group: Administer the analog by oral gavage (e.g., 5 mg/kg). The hydrochloride salt can be formulated in water or a methylcellulose suspension.
Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2EDTA). A typical sampling schedule would be:
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis: Quantify the concentration of the analog in each plasma sample using a validated LC-MS/MS method (see Chapter 7).
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
Visualization: In Vivo Pharmacokinetic Study Workflow
Caption: A streamlined workflow for a typical rodent PK study.
Chapter 7: Bioanalytical Methods for Quantification
Accurate and precise quantification of the drug in biological matrices (e.g., plasma, buffer) is the analytical backbone of any pharmacokinetic study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its superior sensitivity and selectivity.[24]
Experimental Protocol: LC-MS/MS Method Development
Causality: This protocol establishes a self-validating analytical system. By optimizing chromatographic separation and mass spectrometric detection, a method is created that can distinguish the analyte from endogenous matrix components and quantify it with high accuracy and precision. The use of a stable isotope-labeled internal standard (if available) or a structural analog is critical to correct for any variability during sample extraction and analysis.
Methodology:
Mass Spectrometer Tuning: Infuse a standard solution of the analog directly into the mass spectrometer to optimize detection parameters. Identify the precursor ion (typically [M+H]+) and select 2-3 product ions from fragmentation (Collision-Induced Dissociation) to establish Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation.
Chromatography: Develop a reverse-phase HPLC or UPLC method (e.g., using a C18 column) to achieve a sharp, symmetrical peak for the analog, ensuring it is separated from any potential interferences.[25] A typical mobile phase would be a gradient of water and acetonitrile/methanol with 0.1% formic acid.
Sample Preparation: Use protein precipitation as the primary method for plasma sample cleanup. Add 3-4 volumes of cold acetonitrile (containing the internal standard) to each plasma sample, vortex, and centrifuge to pellet the proteins. Transfer the supernatant for analysis.
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analog into blank matrix (e.g., blank rat plasma). Process these standards alongside the study samples.
Validation: Perform a partial or full validation of the method to assess linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects according to regulatory guidelines.
Useful for in vitro assays with higher concentrations; requires more rigorous cleanup.[25][26]
| GC-MS | High (pg/mL - ng/mL) | High | Moderate | Requires volatile or derivatized analytes; less common for modern PK studies.[27] |
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to characterizing the pharmacokinetic properties of novel 4-fluoro-2-methylaniline hydrochloride analogs. By sequentially evaluating physicochemical properties, absorption, distribution, and metabolism using a suite of validated in vitro assays, researchers can build a comprehensive profile of a candidate's ADME liabilities and assets. This in vitro data provides the foundation for designing and interpreting definitive in vivo PK studies, which ultimately determine critical parameters like clearance, half-life, and oral bioavailability.
The insights gained from this integrated workflow are crucial for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) optimization. For example, if an analog demonstrates high clearance in liver microsomes, medicinal chemists can rationally design new analogs with modifications intended to block the identified site of metabolic attack.
Looking forward, the data generated from these studies can be used as inputs for more sophisticated computational tools. Physiologically Based Pharmacokinetic (PBPK) modeling, for instance, integrates in vitro ADME data with system-specific physiological information to simulate drug disposition in animals and, ultimately, to predict human pharmacokinetics before first-in-human trials.[8][21] This predictive power is invaluable for optimizing clinical trial designs and increasing the probability of success for new therapeutic agents derived from the versatile 4-fluoro-2-methylaniline scaffold.
References
Evelo, C. T., et al. (1991). Microsomal metabolism of fluoroanilines. PubMed. Available at: [Link]
Selvita. (n.d.). In Vitro ADME. Selvita. Available at: [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Creative Biolabs. Available at: [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. Available at: [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]
van Ommen, B., et al. (1991). Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. Available at: [Link]
IQVIA Laboratories. (n.d.). In Vitro screening. IQVIA Laboratories. Available at: [Link]
Li, Z., et al. (2017). Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]
Monteiro, A., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in Rat Using [14C]-radiolabelling, 19F-NMR Spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. PubMed. Available at: [Link]
Eadsforth, C. V., et al. (1986). The metabolism of o-fluoroaniline by rats, rabbits and marmosets. PubMed. Available at: [Link]
Scott, T. A., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates. (2026). Pharmaoffer. Available at: [Link]
Scarfe, G. B., et al. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Taylor & Francis Online. Available at: [Link]
PubChem. (n.d.). 4-Fluoro-2-methylaniline. PubChem. Available at: [Link]
Scarfe, G. B., et al. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Taylor & Francis Online. Available at: [Link]
Stolarczyk, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - NIH. Available at: [Link]
Lämmerhofer, M., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - NIH. Available at: [Link]
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]
Thermo Fisher Scientific Inc. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available at: [Link]
Aceves-Luquero, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. PubMed. Available at: [Link]
Synthesis pathways for 4-Fluoro-2-methylaniline hydrochloride precursors
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methylaniline Precursors and its Hydrochloride Salt Introduction 4-Fluoro-2-methylaniline is a critical structural motif and a versatile intermediate in the synt...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methylaniline Precursors and its Hydrochloride Salt
Introduction
4-Fluoro-2-methylaniline is a critical structural motif and a versatile intermediate in the synthesis of a wide array of high-value organic compounds.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the aniline core, imparts specific electronic and steric properties that are highly sought after in the design of complex molecules.[2] This compound serves as a pivotal building block in the pharmaceutical and agrochemical industries, where it is integral to the development of active pharmaceutical ingredients (APIs) and advanced crop protection agents.[1][3] The hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility.
This guide provides a comprehensive overview of the primary synthetic pathways to 4-Fluoro-2-methylaniline, with a detailed focus on the synthesis of its key nitroaromatic precursor. We will explore the mechanistic underpinnings of each transformation, explain the rationale behind experimental choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: A Retrosynthetic Analysis
The most logical and industrially viable approach to synthesizing 4-Fluoro-2-methylaniline involves the reduction of a corresponding nitroaromatic compound. This retrosynthetic disconnection of the C-N bond of the amine leads directly to the primary precursor: 4-Fluoro-2-nitrotoluene .
The overall synthetic strategy can therefore be broken down into three key stages:
Nitration: The regioselective introduction of a nitro group onto a suitable fluorotoluene derivative to yield the key precursor, 4-Fluoro-2-nitrotoluene.
Reduction: The conversion of the nitro group to a primary amine to form 4-Fluoro-2-methylaniline.
Salt Formation: The reaction of the aniline product with hydrogen chloride to produce the stable 4-Fluoro-2-methylaniline hydrochloride salt.
Caption: Retrosynthetic pathway for 4-Fluoro-2-methylaniline hydrochloride.
Part 1: Synthesis of the Key Precursor: 4-Fluoro-2-nitrotoluene
The most direct route to the essential 4-Fluoro-2-nitrotoluene intermediate is the electrophilic nitration of 4-fluorotoluene.
Mechanistic Rationale and Regioselectivity
The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction.[4] The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid.[4]
The regiochemical outcome of the reaction on 4-fluorotoluene is governed by the directing effects of the substituents already present on the ring:
Methyl Group (-CH₃): An activating, ortho-, para- directing group.
Fluoro Group (-F): A deactivating, ortho-, para- directing group.
On the 4-fluorotoluene ring, the methyl group is at C1 and the fluoro group is at C4. Both substituents direct incoming electrophiles to the C2 and C3 positions (and their symmetric equivalents, C6 and C5). The strong activating effect of the methyl group, combined with the directing influence of the fluorine, results in a strong preference for substitution at the C2 position, yielding the desired 4-Fluoro-2-nitrotoluene .
Caption: Experimental workflow for the nitration of 4-fluorotoluene.
Experimental Protocol: Nitration of 4-Fluorotoluene
This protocol is adapted from established procedures for the nitration of toluene derivatives.[5]
Materials:
4-Fluorotoluene
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Ice
Cyclohexane (or other suitable organic solvent)
Saturated Sodium Bicarbonate solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully prepare the nitrating acid by slowly adding a calculated amount of concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature with an ice bath.
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and the dropping funnel containing the nitrating mixture, charge the 4-fluorotoluene.
Cooling: Cool the flask containing the 4-fluorotoluene to -10 °C using an ice-salt bath.
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 4-fluorotoluene solution. Carefully monitor the internal temperature and maintain it below 5 °C throughout the addition.[5]
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 2-3 hours.
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. Transfer the mixture to a separatory funnel.
Extraction: Extract the product from the aqueous layer with cyclohexane (or another suitable solvent). Combine the organic layers.
Washing: Wash the combined organic phases sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to yield pure 4-Fluoro-2-nitrotoluene.[5]
Part 2: Synthesis of 4-Fluoro-2-methylaniline via Reduction
The conversion of the nitro group in 4-Fluoro-2-nitrotoluene to a primary amine is a fundamental transformation in organic synthesis.[6] Catalytic hydrogenation is the most common and efficient method for this purpose, offering high yields and clean reaction profiles.[7]
Methodology: Catalytic Hydrogenation
This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.[6] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[8] The reaction is chemoselective, reducing the nitro group without affecting the aromatic ring or the fluoro-substituent.
Table 1: Comparison of Reduction Methodologies
Method
Reagents
Advantages
Disadvantages
Catalytic Hydrogenation
H₂ gas, Pd/C or Raney Ni
High yield, clean byproducts (H₂O), catalyst can be recycled.
Can require stoichiometric amounts of the hydrogen donor, may have different selectivity profiles.
Experimental Protocol: Reduction of 4-Fluoro-2-nitrotoluene
This protocol is based on a general procedure for the reduction of nitroarenes using palladium on carbon.[8]
Materials:
4-Fluoro-2-nitrotoluene
10% Palladium on Carbon (Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen (H₂) gas supply or a Parr hydrogenator
Dichloromethane (DCM)
Celite or another filter aid
Procedure:
Dissolution: In a suitable reaction vessel (e.g., a Parr bottle), dissolve the 4-Fluoro-2-nitrotoluene in methanol.
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The amount is typically 1-5 mol% relative to the substrate.
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis. The reaction is typically complete within 2-4 hours.[8]
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter pad thoroughly with methanol or dichloromethane to ensure all product is recovered.[8]
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to afford the crude 4-Fluoro-2-methylaniline.
Purification (if necessary): The product is often of high purity. If required, it can be further purified by column chromatography on silica gel.
Part 3: Preparation of 4-Fluoro-2-methylaniline Hydrochloride
For improved stability, handling, and solubility in certain applications, the free aniline base is often converted to its hydrochloride salt. This is a straightforward acid-base reaction.[9]
Experimental Protocol: Hydrochloride Salt Formation
Materials:
4-Fluoro-2-methylaniline
Anhydrous Diethyl Ether or Ethyl Acetate
Hydrogen Chloride solution (e.g., 2M HCl in diethyl ether, or anhydrous HCl gas)
Procedure:
Dissolution: Dissolve the purified 4-Fluoro-2-methylaniline in a minimal amount of anhydrous diethyl ether or ethyl acetate.
Precipitation: While stirring the solution, slowly add the hydrogen chloride solution dropwise. The hydrochloride salt will begin to precipitate as a solid.
Isolation: Continue adding the HCl solution until no further precipitation is observed.
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
Drying: Dry the resulting white to off-white solid under vacuum to yield pure 4-Fluoro-2-methylaniline hydrochloride.
Caption: A summary of the complete synthetic pathway from starting material to final salt.
References
Benchchem. (n.d.). Application Notes and Protocols for the Nitration of 3,5-Difluorotoluene.
Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
ResearchGate. (n.d.). Solid acid catalysts for fluorotoluene nitration using nitric acid.
Semantic Scholar. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.
RSC Publishing. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.
PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline.
Benchchem. (n.d.). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline.
Chem-Impex. (n.d.). 4-Fluoro-2-methylaniline.
Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
Wikipedia. (n.d.). Reduction of nitro compounds.
Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
Organic Chemistry Portal. (n.d.). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
Application Note: Solvation and Free-Basing Protocols for 4-Fluoro-2-methylaniline Hydrochloride
Executive Summary & Physicochemical Context Dissolving amine hydrochloride salts in non-polar organic solvents presents a fundamental thermodynamic challenge. The ionic nature of 4-Fluoro-2-methylaniline hydrochloride re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Context
Dissolving amine hydrochloride salts in non-polar organic solvents presents a fundamental thermodynamic challenge. The ionic nature of 4-Fluoro-2-methylaniline hydrochloride results in a high crystal lattice energy that weak dipole-dipole interactions of non-polar solvents (e.g., dichloromethane, hexane) cannot overcome. To achieve solubility in these media, the salt must be neutralized to its free base form.
Expertise & Experience Insight: A critical, often-overlooked factor in this specific protocol is the physical state of the target compound. While the hydrochloride salt is a solid powder, the free base of 4-fluoro-2-methylaniline is a liquid at room temperature (boiling point 90-92 °C at 16 mmHg). This phase change from a solid salt to a liquid oil serves as the primary visual indicator of a successful free-basing reaction.
This guide provides two field-proven methodologies: direct solvation in polar organics (for applications retaining the salt) and liquid-liquid extraction (LLE) for complete conversion to the organic-soluble free base[1].
Physicochemical and Solubility Profile
Summarizing the quantitative and qualitative data is essential for selecting the correct solvent system. The table below contrasts the properties of the salt versus the free base.
Table 1: Comparative Solubility and Physicochemical Profile
Protocol A: Direct Dissolution in Polar Organic Solvents
Context: This method is utilized when the hydrochloride salt must be preserved for downstream applications, such as direct amide couplings where a base (e.g., DIPEA) will neutralize the salt in situ.
Preparation: Weigh the desired amount of 4-Fluoro-2-methylaniline HCl into a dry glass vial.
Solvation: Add a polar aprotic solvent (e.g., anhydrous DMSO or DMF) or a polar protic solvent (e.g., Methanol) to achieve the target concentration (typically up to 0.5 M).
Agitation: Agitate via vortexing or sonication for 5–10 minutes.
Self-Validation Check: The solution must be completely transparent without particulate matter. Causality: If the salt is highly crystalline and resists dissolution, gently warm the vial to 40°C in a water bath. The added thermal energy helps overcome the lattice energy of the ionic crystal.
Protocol B: Free-Basing via Liquid-Liquid Extraction (LLE)
Context: Liquid-liquid extraction is a highly effective, automatable method for isolating the neutral amine[1][2]. This is mandatory when the compound must be dissolved in non-polar solvents for moisture-sensitive organometallic reactions or column chromatography.
Aqueous Solvation: Dissolve 1.0 g of 4-Fluoro-2-methylaniline HCl in 15 mL of deionized water in an Erlenmeyer flask. Stir until completely clear.
Basification: Slowly add 1M NaOH dropwise while stirring. Monitor the pH using indicator paper until the pH is >10.
Causality: The pKa of the conjugate acid of anilines is typically ~4.5. Raising the pH above 10 ensures >99.9% deprotonation, removing the ionic charge and drastically increasing the compound's partition coefficient (logP) in favor of the organic solvent[3].
Self-Validation Check: The solution will transition from clear to milky/cloudy as the liquid free base "oils out" of the aqueous phase.
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of Dichloromethane (DCM). Stopper the funnel, invert, and gently open the stopcock to vent built-up pressure. Shake vigorously for 30 seconds, venting periodically[1].
Phase Separation: Place the funnel on a ring stand and allow the phases to separate.
Causality & Insight: Solvent density dictates layer positioning. Because DCM (d = 1.33 g/mL) is denser than water, the target organic phase will be the bottom layer . If utilizing Ethyl Acetate (d = 0.90 g/mL), the target organic phase will be the top layer .
Self-Validation Check: Two distinct, clear layers must form. An emulsion indicates incomplete separation; if this occurs, adding brine (saturated NaCl) will increase the aqueous layer's ionic strength, forcing the organic compound into the organic phase.
Collection: Drain the bottom organic layer into a clean flask. Extract the remaining aqueous layer with an additional 10 mL of DCM to ensure maximum recovery[2]. Combine the organic layers.
Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic layers and swirl.
Self-Validation Check: The drying agent should flow freely like sand. If it clumps heavily, water is still present, and more drying agent must be added.
Concentration: Filter the solution through fluted filter paper to remove the drying agent. Evaporate the DCM using a rotary evaporator under reduced pressure.
Self-Validation Check: The final product will remain in the flask as a clear, light-yellow to orange liquid oil.
Workflow Visualization
Fig 1: Liquid-liquid extraction workflow for free-basing 4-Fluoro-2-methylaniline hydrochloride.
Analytical Validation & Safety
Structural Verification: To confirm the integrity of the free base, perform ¹H-NMR in CDCl₃. The disappearance of the broad downfield ammonium peak (R-NH₃⁺) and the appearance of a sharp, exchangeable amine peak (R-NH₂, typically around 3.5–4.0 ppm) confirms successful neutralization.
Safety Warning: Aromatic amines are highly toxic, potentially carcinogenic, and easily absorbed through the skin[4]. The free base is a combustible liquid (Flash point ~88 °C) and causes severe eye/skin irritation. All liquid-liquid extraction steps, sonication, and rotary evaporation must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Executive Rationale & Physicochemical Profiling
In modern medicinal chemistry, the strategic incorporation of halogenated and alkylated anilines is a cornerstone of rational drug design. 4-Fluoro-2-methylaniline hydrochloride (and its corresponding free base) serves as a highly privileged building block in the synthesis of Active Pharmaceutical Ingredients (APIs)[1].
The hydrochloride salt form is specifically favored for long-term storage and handling, as it prevents the rapid air-oxidation and polymerization typically observed with electron-rich free-base anilines. From a pharmacokinetic (PK) and pharmacodynamic (PD) perspective, this specific substitution pattern offers dual advantages:
The 4-Fluoro Substituent: Acts as a metabolic block. By occupying the para position, it prevents cytochrome P450-mediated aromatic hydroxylation, significantly extending the biological half-life of the resulting drug[2]. Furthermore, the highly electronegative fluorine atom modulates the pKa of the amine, influencing target binding affinity.
The 2-Methyl Substituent: Provides critical steric bulk. When incorporated into diaryl amines or heterocycles, the ortho-methyl group induces a dihedral twist, breaking molecular planarity. This conformational restriction often enhances target selectivity (e.g., in kinase inhibitors) and improves aqueous solubility by disrupting crystal lattice packing[3].
Synthetic Divergence & API Applications
4-Fluoro-2-methylaniline is a versatile node in synthetic routing, diverging into several distinct therapeutic classes depending on the activation strategy employed.
Synthetic divergence of 4-Fluoro-2-methylaniline HCl into key API classes.
In the development of antihypertensive agents, 4-fluoro-2-methylaniline is converted via its diazonium salt into a hydrazine intermediate. This is subsequently condensed with diketones to form 3-substituted pyrazoles. The synergistic effect of the 4-fluoro and 2-methyl groups allows the resulting benzoxazin-3-one derivatives to fit perfectly into the hydrophobic pocket of the mineralocorticoid receptor, yielding highly potent antagonists[2].
Addressing the urgent need for non-antibiotic therapies for C. difficile infections (CDI), researchers have utilized 4-fluoro-2-methylaniline to synthesize bile salt analogues. By coupling the aniline to cholic acid via HBTU/NMM activation, the resulting cholan-24-amides exhibit increased hydrophobicity, acting as potent inhibitors of spore germination[4].
Aminobenzophenones are critical precursors for p38 MAP kinase inhibitors. The steric hindrance of the ortho-methyl group traditionally makes amination difficult. However, utilizing microwave-assisted Palladium-catalyzed Buchwald-Hartwig coupling allows for rapid and efficient C-N bond formation[3].
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) and synthetic impact of incorporating the 4-fluoro-2-methylaniline moiety across different therapeutic domains.
Derivative Class
Target / Indication
Role of 4-Fluoro-2-methyl Substitution
Key Performance Metric
Ref
Benzoxazin-3-ones
Mineralocorticoid Receptor (MR)
Synergistic fit in the hydrophobic receptor pocket; blocks off-target steroid receptors.
The following protocols are designed as self-validating systems. Causality for reagent selection and built-in visual/analytical checkpoints are provided to ensure high-fidelity replication.
Protocol A: Synthesis of (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride
Application: Precursor for Pyrazole-based MR Antagonists[2]
Mechanistic Rationale: The hydrochloride salt of the aniline is utilized directly in concentrated HCl to ensure complete protonation. Diazotization must be strictly temperature-controlled to prevent the explosive decomposition of the diazonium intermediate or the formation of phenolic byproducts. Tin(II) chloride is selected as the reducing agent because it chemoselectively reduces the diazonium species without risking reductive defluorination, which can occur with palladium-catalyzed hydrogenation.
Step-by-Step Procedure:
Salt Activation: To a 2 L round-bottom flask equipped with a mechanical stirrer, add 4-fluoro-2-methylaniline hydrochloride (161.5 g, 1.00 mol). Suspend in concentrated HCl (1000 mL). Cool the mixture to 0 °C using an ice-brine bath.
Validation Checkpoint: The suspension should become a uniform, thick slurry.
Diazotization: Dissolve sodium nitrite (
NaNO2
, 137 g, 2.00 mol) in 250 mL of deionized water. Add this solution dropwise to the aniline slurry over 1 hour, maintaining the internal temperature strictly between 0 °C and 5 °C. Stir for an additional 2 hours at 0 °C.
Validation Checkpoint: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazonium formation.
Reduction: Dissolve Tin(II) chloride (
SnCl2
, 474 g, 2.50 mol) in 500 mL of concentrated HCl. Add this solution dropwise to the diazonium mixture at 0 °C.
Causality: The addition is highly exothermic; dropwise addition prevents thermal runaway.
Maturation & Isolation: Allow the mixture to warm to room temperature and stir for 12 hours. Dilute with diethyl ether (250 mL) to extract organic impurities. Isolate the aqueous layer, basify carefully with 50% NaOH (under heavy cooling) to pH 10, and extract the free hydrazine into ethyl acetate. Precipitate the final product as the hydrochloride salt by passing anhydrous HCl gas through the dried organic layer.
Application: Synthesis of Aryl Aminobenzophenones[3]
Mechanistic Rationale: The ortho-methyl group on 4-fluoro-2-methylaniline creates significant steric hindrance, making standard thermal amination sluggish and prone to hydrodehalogenation side reactions. Microwave (MW) irradiation accelerates the oxidative addition and reductive elimination steps of the catalytic cycle. Cesium carbonate (
Cs2CO3
) is utilized because its high solubility in the solvent mixture facilitates the deprotonation of the coordinated amine complex.
Step-by-Step Procedure:
Reaction Assembly: In a 10 mL microwave-safe vial, combine 4-fluoro-2-methylaniline (free base, generated by neutralizing the HCl salt with aqueous
NaHCO3
and extracting into organic solvent prior to use) (125.2 mg, 1.00 mmol), 4-bromobenzophenone (309.6 mg, 1.00 mmol), and
Cs2CO3
(456.1 mg, 1.40 mmol).
Catalyst Loading: Add Palladium(II) acetate (
Pd(OAc)2
, 2 mol %) and a bulky phosphine ligand (e.g., XPhos or Ligand B, 4 mol %). Add Celite (228 mg) to act as a microwave susceptor and dispersion agent.
Solvent Addition: Suspend the mixture in a degassed solvent system of tert-butyl alcohol/toluene (1:5 v/v, 3 mL). Seal the vial under a nitrogen atmosphere.
Causality: Degassing is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) active species, killing the catalytic cycle.
Microwave Irradiation: Irradiate the vial in a dedicated microwave reactor at 250 W, maintaining a temperature of 150 °C for exactly 20 minutes.
Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture, indicating the precipitation of Pd black at the end of the catalytic lifecycle.
Purification: Filter the crude mixture through a short pad of silica to remove Celite and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (ethyl acetate/petroleum ether 1:8) to afford the target aminobenzophenone.
How to synthesize fluorinated indoles using 4-Fluoro-2-methylaniline hydrochloride
An Application Note and Protocol for the Synthesis of Fluorinated Indoles from 4-Fluoro-2-methylaniline hydrochloride Introduction: The Strategic Value of Fluorinated Indoles in Modern Drug Discovery The indole scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Synthesis of Fluorinated Indoles from 4-Fluoro-2-methylaniline hydrochloride
Introduction: The Strategic Value of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of fluorine into this privileged heterocycle has become a powerful tactic for drug development professionals.[1][3] Fluorine's unique properties—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and pharmacokinetic profile.[1][3] These modifications often lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved receptor binding affinity, and optimized lipophilicity for better membrane permeation.[1][2][3] Consequently, the development of robust and versatile synthetic routes to access fluorinated indoles is of paramount importance.
This technical guide provides a detailed examination of established synthetic methodologies for preparing fluorinated indoles, using the commercially available starting material, 4-Fluoro-2-methylaniline hydrochloride. We will provide a comprehensive, step-by-step protocol for the classic Fischer indole synthesis, a reliable and widely used method. Additionally, we will explore the application of modern palladium-catalyzed strategies as a versatile alternative. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated indole scaffolds in their research programs.
Primary Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a suitable ketone or aldehyde.[4][6] This approach is particularly well-suited for the conversion of 4-Fluoro-2-methylaniline hydrochloride, following its initial transformation into the corresponding phenylhydrazine.
Overall Experimental Workflow
The synthesis is a two-part process, beginning with the conversion of the starting aniline to the necessary hydrazine intermediate, followed by the core Fischer cyclization reaction.
Fig 1. Overall workflow for the Fischer indole synthesis.
Detailed Experimental Protocol: Synthesis of 4-Fluoro-2,3-dimethyl-1H-indole
This protocol details the synthesis of a model compound, 4-Fluoro-2,3-dimethyl-1H-indole, using acetone as the ketone component in the Fischer reaction.
Part A: Synthesis of 4-Fluoro-2-methylphenylhydrazine hydrochloride
Causality Behind Experimental Choices:
Diazotization: The conversion of the aniline to a diazonium salt is a classic and efficient method to activate the nitrogen for further transformation. Low temperatures (0-5 °C) are critical to prevent the decomposition of the unstable diazonium salt.
Reduction: Tin(II) chloride (SnCl₂) is a common and effective reducing agent for converting diazonium salts to hydrazines. The reaction is performed in a strongly acidic medium (concentrated HCl) to maintain the stability of the reagents and product.
Step-by-Step Methodology:
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Fluoro-2-methylaniline hydrochloride (1.0 eq) in concentrated hydrochloric acid (approx. 3 M). Cool the flask to 0 °C in an ice-salt bath.
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
Addition: Slowly add the cold diazonium salt solution to the SnCl₂ solution via the dropping funnel. A precipitate of the hydrazine hydrochloride salt should form.
Isolation: After the addition is complete, allow the mixture to stir for another hour. Collect the solid precipitate by vacuum filtration, wash it thoroughly with a small amount of cold water, and then with diethyl ether.
Drying: Dry the collected solid under vacuum to yield 4-Fluoro-2-methylphenylhydrazine hydrochloride. This product is typically used in the next step without further purification.
Part B: Fischer Cyclization to 4-Fluoro-2,3-dimethyl-1H-indole
Causality Behind Experimental Choices:
Acid Catalyst: The Fischer synthesis requires an acid catalyst to facilitate the key[3][3]-sigmatropic rearrangement step.[4][5] While strong acids like H₂SO₄ or polyphosphoric acid (PPA) are common, glacial acetic acid can also serve as both solvent and catalyst for many substrates, offering milder conditions.[5]
Reaction Temperature: Elevated temperatures are necessary to drive the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.
Step-by-Step Methodology:
Reaction Setup: Combine 4-Fluoro-2-methylphenylhydrazine hydrochloride (1.0 eq) and acetone (1.5-2.0 eq) in glacial acetic acid.
Heating: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which will cause the crude product to precipitate.
Neutralization & Extraction: Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium bicarbonate, to a pH of ~7-8. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Fluoro-2,3-dimethyl-1H-indole.
Mechanistic Deep Dive: The Fischer Indole Synthesis
The mechanism is a sophisticated sequence of acid-catalyzed reactions, culminating in the formation of the aromatic indole ring.
Fig 3. Conceptual workflow for a Pd-catalyzed indole synthesis.
Discussion of the Palladium-Catalyzed Approach:
Versatility: The major advantage of this method is its flexibility. By varying the terminal alkyne used in the Sonogashira coupling step, a wide array of substituents can be introduced at the 2-position of the indole ring.
[7]* Reaction Conditions: These reactions are typically run under mild conditions and tolerate a broad range of functional groups that might not be compatible with the strongly acidic conditions of the Fischer synthesis.
[8]* Complexity: The primary drawback is the increased number of synthetic steps required to prepare the necessary ortho-haloaniline precursor from the starting material.
Safety: Phenylhydrazines can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids and palladium catalysts also require careful handling.
Fischer Synthesis Issues:
Low Yield: May result from incomplete formation of the hydrazone or decomposition of the starting materials/intermediates at high temperatures. Ensure the hydrazine is of good quality.
Regioisomer Formation: If an unsymmetrical ketone is used, a mixture of regioisomers can form, complicating purification.
* Palladium-Catalyzed Reaction Issues:
Catalyst Inactivity: Ensure the palladium catalyst is active and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Ligand Choice: The choice of phosphine ligand can be critical for the efficiency of both the coupling and cyclization steps.
Conclusion
The synthesis of fluorinated indoles from 4-Fluoro-2-methylaniline hydrochloride is readily achievable through well-established chemical principles. The Fischer indole synthesis represents a direct, robust, and cost-effective method, making it an excellent choice for accessing a variety of substituted indole targets. For applications requiring greater structural diversity and tolerance of sensitive functional groups, modern palladium-catalyzed methods provide a powerful, albeit more synthetically demanding, alternative. The choice of method will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis.
References
The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. Benchchem.
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
The role of fluorine in medicinal chemistry. Taylor & Francis Online.
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing).
Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. Sona-Pharm.
Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine. Benchchem.
Fischer indole synthesis. Wikipedia.
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
Executive Summary 4-Fluoro-2-methylaniline hydrochloride (CAS: 57491-46-0) is a highly versatile, bench-stable building block utilized extensively in the synthesis of complex pharmaceuticals, including antiviral agents[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Fluoro-2-methylaniline hydrochloride (CAS: 57491-46-0) is a highly versatile, bench-stable building block utilized extensively in the synthesis of complex pharmaceuticals, including antiviral agents[1], p38 MAP kinase inhibitors[2], and mineralocorticoid receptor antagonists[3]. This application note delineates optimized protocols for the palladium-catalyzed Buchwald-Hartwig cross-coupling of this specific aniline salt. By addressing the unique steric and electronic challenges posed by the ortho-methyl and para-fluoro substituents, this guide provides self-validating methodologies for both conventional thermal and microwave-assisted high-throughput synthesis.
Physicochemical Profiling & Mechanistic Causality
Why utilize the hydrochloride salt?
Free anilines, particularly those with alkyl groups, are highly susceptible to air oxidation, leading to dark, tarry impurities that poison palladium catalysts. The hydrochloride salt of 4-fluoro-2-methylaniline ensures long-term bench stability and precise stoichiometric weighing. However, its application in catalytic amination necessitates specific mechanistic interventions:
Salt Neutralization: An additional equivalent of a strong base (e.g., NaOtBu or Cs₂CO₃) is strictly required to liberate the free amine in situ before it can coordinate to the palladium center.
Steric Hindrance: The ortho-methyl group restricts the rotational freedom of the C–N bond during the transmetalation and amine binding steps.
Electronic Deactivation: The para-fluoro group exerts an electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the amine nitrogen compared to an unsubstituted o-toluidine.
To overcome these kinetic barriers, the selection of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) or trialkylphosphines (such as P(tBu)₃) is critical to accelerate the rate-limiting reductive elimination step[4].
Figure 1: Pre-activation and catalytic workflow for 4-Fluoro-2-methylaniline HCl amination.
Condition Optimization & Data Presentation
The following table summarizes the optimization landscape for coupling 4-fluoro-2-methylaniline with standard aryl halides. The causality behind the yield variations highlights the necessity of matching the ligand to the steric bulk of the substrate.
Table 1: Optimization of Reaction Conditions for 4-Fluoro-2-methylaniline Amination
Catalyst Precursor
Ligand
Base (Equiv.)*
Solvent
Temp / Time
Yield (%)
Mechanistic Rationale
Pd(OAc)₂ (2 mol%)
BINAP (4 mol%)
Cs₂CO₃ (2.4 eq)
Toluene
110°C / 12h
45%
Bidentate ligand struggles with ortho-sterics, leading to slow reductive elimination.
Pd₂(dba)₃ (1 mol%)
XantPhos (2 mol%)
NaOtBu (2.4 eq)
Dioxane
100°C / 8h
68%
Improved bite angle, but side reactions (e.g., hydrodehalogenation) compete.
Tri-tert-butylphosphine, P(tBu)₃ (0.04 mmol, 10 wt% in hexanes)
Sodium tert-butoxide, NaOtBu (2.4 mmol, 230.6 mg)
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
Preparation of the Catalytic Matrix: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-fluoro-2-methylaniline hydrochloride, aryl bromide, Pd(dba)₂, and NaOtBu.
Causality: Solid reagents are added first to minimize the exposure of the active catalyst to atmospheric oxygen during solvent addition.
Inert Atmosphere Establishment: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
Validation Check: The mixture should remain a free-flowing powder. Any clumping indicates moisture ingress, which will prematurely quench the NaOtBu.
Solvent & Ligand Introduction: Syringe in 5.0 mL of anhydrous, sparged toluene, followed immediately by the P(tBu)₃ solution.
Causality: P(tBu)₃ is highly pyrophoric and oxygen-sensitive; adding it last under positive Argon pressure ensures ligand integrity.
Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) for 40 minutes.
Validation Check: The reaction mixture will transition from a dark reddish-purple (Pd(0) complex) to a turbid brown/black suspension as NaBr precipitates and the catalytic cycle turns over.
Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove insoluble inorganic salts (NaBr, unreacted base) and palladium black.
Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc gradients).
Optimized for rapid library generation in drug discovery campaigns, utilizing XPhos to handle highly deactivated or sterically encumbered electrophiles[2].
Reagent Assembly: In a 10 mL microwave-safe vial, combine all solid reagents: 4-fluoro-2-methylaniline hydrochloride, aryl electrophile, Pd(OAc)₂, XPhos, and Cs₂CO₃.
Causality: Cs₂CO₃ is chosen over NaOtBu here because tert-butanol is used as a co-solvent. NaOtBu would participate in unwanted side reactions with the solvent under microwave irradiation.
Solvent Addition & Degassing: Add the Toluene/t-BuOH mixture. Bubble Argon directly through the solvent for 5 minutes using a long spinal needle.
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate at 250 W, ramping to 150°C, and hold for 20 minutes.
Validation Check: Post-irradiation, the vial should exhibit a distinct color change (usually dark amber) and a heavy precipitate of CsCl/CsOTf. If the solution remains bright yellow, the Pd(OAc)₂ failed to reduce to the active Pd(0) species.
Purification: Filter through Celite, concentrate, and purify via automated flash chromatography.
Quality Control & Troubleshooting
Incomplete Conversion: If LC-MS indicates unreacted 4-fluoro-2-methylaniline, verify that exactly 2.4 equivalents of base were used. The HCl salt consumes 1.0 equivalent immediately; failure to account for this leaves the catalytic cycle starved of base for the crucial deprotonation step.
Dehalogenation of Aryl Halide: If the reduced aryl species (Ar–H) is observed, the reductive elimination is too slow relative to β-hydride elimination pathways. Ensure the reaction temperature is strictly maintained and consider switching from a bidentate ligand to a bulkier monodentate ligand like BrettPhos.
Protocol & Application Notes for the Preparation of High-Purity Stock Solutions of 4-Fluoro-2-methylaniline hydrochloride
An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of stock solutions of 4-Flu...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of stock solutions of 4-Fluoro-2-methylaniline hydrochloride (CAS No: 57491-46-0). As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, the accuracy and purity of its stock solutions are paramount for reproducible and reliable downstream applications.[1] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring that researchers, scientists, and drug development professionals can prepare solutions with the highest degree of confidence and integrity. The protocol incorporates essential quality control checkpoints and detailed safety procedures to create a self-validating and safe workflow.
Scientific Background and Compound Profile
4-Fluoro-2-methylaniline is a substituted aniline that serves as a versatile building block in organic synthesis.[1] The presence of the fluorine atom can significantly modulate the physicochemical properties of resulting molecules, often enhancing metabolic stability or binding affinity in pharmaceutical contexts.[1] This protocol focuses on the hydrochloride salt form, which is generally selected over the free base for its superior stability and enhanced solubility in aqueous media.
Accurate solution preparation is a foundational requirement for any quantitative analysis, as the majority of analytical techniques are comparative, measuring a sample's response against that of a standard.[2] Therefore, any error in the stock solution concentration will propagate throughout all subsequent experiments, compromising data integrity.[3]
Table 1: Physicochemical Properties of 4-Fluoro-2-methylaniline & its Hydrochloride Salt
4-Fluoro-2-methylaniline hydrochloride and its free base are hazardous substances.[7][8] Strict adherence to safety protocols is mandatory.
Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[7][9] Causes serious eye irritation and skin irritation.[7][8] May cause respiratory irritation.[7][8]
Engineering Controls: All handling of the solid compound and concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10] An eyewash station and safety shower must be readily accessible.[7][10]
Personal Protective Equipment (PPE):
Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.[4]
Lab Coat: A flame-resistant lab coat must be worn and fully fastened.
Waste Disposal: Dispose of all waste, including contaminated consumables and excess solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.
Solvent: HPLC-grade or Milli-Q® ultrapure water (Resistivity ≥18.2 MΩ·cm).
3.2 Equipment
4-place analytical balance (± 0.0001 g readability), calibrated
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
Spatula and weigh paper or weigh boat
Glass beaker
Magnetic stirrer and stir bar
Pipettes (calibrated)
Benchtop vortex mixer
Ultrasonic bath (sonicator)
Amber glass storage vials with PTFE-lined caps
0.22 µm syringe filter (optional, for applications requiring particulate-free solutions)
Labeling supplies
Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the preparation of 100 mL of a 10 mM stock solution. Calculations should be adjusted for different desired concentrations or volumes.
The first step in ensuring accuracy is a precise calculation. The goal is to determine the mass of 4-Fluoro-2-methylaniline hydrochloride required.
Molecular Weight (MW): 161.61 g/mol
Desired Concentration (C): 10 mM = 0.010 mol/L
Desired Volume (V): 100 mL = 0.100 L
Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
Mass (g) = 0.010 mol/L x 0.100 L x 161.61 g/mol = 0.1616 g
Therefore, you will need to weigh 161.6 mg of the compound.
4.2 Step 2: Gravimetric Measurement
Causality: The accuracy of the final concentration is critically dependent on the precision of this step. Using a calibrated 4-place analytical balance is non-negotiable for preparing analytical standards.[11]
Place a clean, dry weigh boat on the analytical balance and tare the mass to zero.
Carefully add 4-Fluoro-2-methylaniline hydrochloride powder to the weigh boat using a clean spatula until the balance reads approximately 0.1616 g.
Record the exact mass to four decimal places (e.g., 0.1618 g). This exact mass must be used to calculate the actual final concentration.
4.3 Step 3: Dissolution
Causality: The hydrochloride salt form is used specifically for its aqueous solubility. However, complete dissolution must be ensured. Sonication is a preferred method over heating, as heat can potentially degrade aniline compounds.
Carefully transfer the weighed powder into a 100 mL Class A volumetric flask. Use a small funnel to prevent loss of material.
Rinse the weigh boat with small aliquots of ultrapure water (5-10 mL at a time) and transfer the rinse water into the volumetric flask to ensure all powder is quantitatively transferred.
Add ultrapure water to the flask until it is approximately 70-80% full.
Cap the flask and gently swirl to begin dissolving the solid.
Place the flask in an ultrasonic bath for 5-10 minutes. The solution should become clear and free of any visible particulates.
Allow the solution to return to room temperature before proceeding to the final dilution step. This is critical because volume is temperature-dependent.
4.4 Step 4: Final Dilution
Causality: Using Class A volumetric glassware is essential for achieving the specified concentration. The meniscus must be read correctly at eye level to avoid parallax error.
Once the solution is at room temperature, continue adding ultrapure water dropwise using a pipette until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. Inadequate mixing is a common source of error.
4.5 Step 5: Final Concentration Calculation
Using the exact mass recorded in Step 4.2, calculate the actual concentration of your stock solution.
Actual Mass (m): 0.1618 g (example)
Actual C (mol/L) = m (g) / (MW ( g/mol ) x V (L))
Actual C (mol/L) = 0.1618 g / (161.61 g/mol x 0.100 L) = 0.01001 mol/L = 10.01 mM
This actual concentration must be recorded and used in all subsequent experimental calculations.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for preparing the stock solution.
Caption: Workflow for preparing and validating 4-Fluoro-2-methylaniline hydrochloride stock solution.
Quality Control & Solution Validation
Preparing a stock solution is not complete until its quality has been verified.[12] This step provides trustworthiness and ensures the solution meets necessary standards.[3][11]
6.1 Purity and Concentration Verification
For most applications, UV-Vis spectrophotometry provides a rapid and cost-effective method for concentration verification.
Determine λmax: Perform a wavelength scan (e.g., 200-400 nm) on a diluted sample of the stock solution to determine the wavelength of maximum absorbance (λmax).
Create a Calibration Curve: Prepare a series of at least five working standards of known concentration by accurately diluting the stock solution.[13] Measure the absorbance of each standard at the predetermined λmax.
Plot and Analyze: Plot absorbance versus concentration. The resulting graph should be linear with a coefficient of determination (R²) ≥ 0.995.
Confirm Stock Concentration: Measure the absorbance of a fresh dilution of the stock solution and use the calibration curve's linear equation to calculate its concentration. The calculated value should be within ±5% of the theoretical concentration.
For applications requiring higher stringency, such as in drug development, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. This can confirm both the concentration and purity (absence of degradation products) of the solution.
6.2 Stability Assessment
The stability of the stock solution under defined storage conditions should be assessed.[3]
Analyze the stock solution via HPLC or UV-Vis immediately after preparation (T=0).
Store the solution under the recommended conditions (see Section 7.0).
Re-analyze the solution at set intervals (e.g., 1 week, 2 weeks, 1 month).
The solution is considered stable as long as the concentration remains within a defined tolerance (e.g., ±5% of the initial concentration) and no significant degradation peaks appear in the chromatogram.
Storage & Handling
Proper storage is crucial to maintain the integrity of the stock solution.[3] Aniline derivatives can be sensitive to light and air.[14]
Temperature: Store the stock solution at 2-8°C.
Container: Use amber glass vials with PTFE-lined caps to protect the solution from light and prevent leaching or evaporation.[14]
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before capping to minimize oxidation.
Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes. This prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles if frozen storage is chosen.
References
Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration. Asian Journal of Chemistry. Available at: [Link]
Why to perform stock solution stability? ResearchGate. Available at: [Link]
APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. QA/SAC - Americas. Available at: [Link]
Laboratory preparation of aniline. CHEM-GUIDE. Available at: [Link]
4-Fluoro-2-methylaniline | C7H8FN | CID 67982. PubChem. Available at: [Link]
How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Available at: [Link]
Iodination of Aniline. University of Central Arkansas Faculty Sites. Available at: [Link]
Process control— introduction to quality control. Extranet Systems. Available at: [Link]
Organic Syntheses Procedure - p-Aminotetraphenylmethane. Organic Syntheses. Available at: [Link]
4-Fluoro-2-methylaniline | CAS 452-71-1. Catsyn. Available at: [Link]
Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 4-Fluoro-2-methylaniline hydrochloride
Introduction: The Strategic Importance of Arylamine Synthesis The arylamine structural motif is a cornerstone in modern medicinal chemistry and materials science, integral to the function of a vast array of pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Arylamine Synthesis
The arylamine structural motif is a cornerstone in modern medicinal chemistry and materials science, integral to the function of a vast array of pharmaceuticals and organic electronic materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for the synthesis of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2][3] This application note provides a detailed guide for utilizing 4-fluoro-2-methylaniline hydrochloride in Buchwald-Hartwig cross-coupling reactions, a substrate of significant interest due to the prevalence of the fluoro and methyl-substituted aniline moiety in drug candidates. The use of the hydrochloride salt presents specific considerations regarding the choice and stoichiometry of the base, which will be addressed herein.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by a palladium(0) species.[1][2][4] A fundamental understanding of this mechanism is crucial for reaction optimization and troubleshooting.
The key steps are as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II) intermediate.[1][2][4] The general reactivity order for the aryl electrophile is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4]
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][6]
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the arylamine product and regenerating the active Pd(0) catalyst.[1][7]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide.[1] The selection of appropriate ligands is critical to favor reductive elimination and minimize these undesired pathways.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design and Protocol
Reagent Selection and Considerations
The success of the Buchwald-Hartwig coupling with 4-fluoro-2-methylaniline hydrochloride hinges on the judicious selection of the palladium source, ligand, base, and solvent.
Component
Recommended Options
Key Considerations
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂
Pre-catalysts (e.g., Buchwald G3 or G4) are often preferred for their air stability and efficient generation of the active Pd(0) species.[8]
Ligand
XPhos, RuPhos, BrettPhos
The choice of ligand is critical and depends on the steric and electronic properties of the coupling partners.[9][10] For sterically hindered anilines, bulky, electron-rich phosphine ligands are generally more effective.[1][11]
Base
NaOtBu, K₃PO₄, Cs₂CO₃
A strong, non-nucleophilic base is required. When using an amine hydrochloride salt, an additional equivalent of base is necessary to neutralize the HCl. Strong bases like NaOtBu are often effective, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[4][5]
Solvent
Toluene, Dioxane, THF
Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene is a common choice.[12][13]
Aryl Halide
Aryl bromides, chlorides, or triflates
Aryl bromides are often a good starting point due to their balance of reactivity and stability.[4] Aryl chlorides can be more challenging substrates.[14]
Detailed Step-by-Step Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with 4-fluoro-2-methylaniline hydrochloride. Optimization may be required for specific substrates.
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, 4-fluoro-2-methylaniline hydrochloride, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Buchwald-Hartwig cross-coupling reaction.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst, inappropriate ligand or base, poor quality reagents or solvent.
Use a pre-catalyst, screen different ligands and bases, ensure reagents and solvents are pure and anhydrous.[8][11]
Hydrodehalogenation
Presence of water, reaction temperature too high.
Ensure strictly anhydrous conditions, lower the reaction temperature.[11]
Formation of Side Products
Competing side reactions (e.g., diarylation).
Adjust the stoichiometry of the amine, consider slow addition of the aryl halide.[11]
Conclusion
The Buchwald-Hartwig cross-coupling reaction is a robust and versatile tool for the synthesis of arylamines. By carefully selecting the reaction components and adhering to a well-defined protocol, researchers can successfully employ 4-fluoro-2-methylaniline hydrochloride as a coupling partner to access a wide range of valuable compounds for drug discovery and materials science. The key considerations for this specific substrate include the use of an additional equivalent of base to neutralize the hydrochloride salt and the selection of a suitable bulky phosphine ligand to facilitate the coupling of this sterically hindered aniline.
The Strategic Role of 4-Fluoro-2-methylaniline Hydrochloride in the Development of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Building Blocks in Modern Agrochemicals In the continuous quest for more effective, selective, and environmentally benign crop protection agents, the strategic incorporation...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Fluorinated Building Blocks in Modern Agrochemicals
In the continuous quest for more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical research and development.[1][2] Fluorinated organic compounds often exhibit enhanced biological activity, increased metabolic stability, and fine-tuned physicochemical properties, such as lipophilicity and binding affinity to target enzymes.[1][2] Among the vast array of fluorinated synthons, 4-Fluoro-2-methylaniline hydrochloride stands out as a versatile and highly valuable building block for the synthesis of a new generation of fungicides and other crop protection agents. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the aniline ring, provides a strategic starting point for the construction of complex and highly active molecules.
This technical guide provides an in-depth exploration of the role of 4-Fluoro-2-methylaniline hydrochloride in agrochemical development, with a particular focus on its application in the synthesis of the novel fungicide, Mefentrifluconazole. We will delve into the synthetic pathways, reaction mechanisms, and biological mode of action, offering detailed protocols for key synthetic transformations.
Application Notes: 4-Fluoro-2-methylaniline Hydrochloride as a Precursor to Mefentrifluconazole
Mefentrifluconazole is a cutting-edge triazole fungicide developed to control a broad spectrum of fungal diseases in various crops.[3][4] It belongs to the class of C14-demethylase inhibitors (DMIs), which play a crucial role in disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][5] The synthesis of Mefentrifluconazole relies on the strategic assembly of a fluorinated phenyl moiety and a triazole-containing side chain.[6] 4-Fluoro-2-methylaniline serves as a key starting material for the construction of the vital fluorinated aromatic core of the Mefentrifluconazole molecule.
The synthetic utility of 4-Fluoro-2-methylaniline hydrochloride lies in its ability to be converted into key intermediates that are subsequently elaborated to form the final active ingredient. A critical transformation is the conversion of the amino group of the aniline to other functional groups, a process that can be efficiently achieved through well-established methodologies such as the Sandmeyer reaction.[7][8]
Synthetic Strategy: From 4-Fluoro-2-methylaniline to a Key Mefentrifluconazole Intermediate
The overall synthetic strategy involves a multi-step process, beginning with the conversion of 4-Fluoro-2-methylaniline to a brominated intermediate. This bromo-derivative is a versatile precursor that can then be further functionalized to introduce the necessary structural features of Mefentrifluconazole. A plausible and efficient method for this initial conversion is the Sandmeyer reaction, which allows for the replacement of the amino group with a bromine atom via a diazonium salt intermediate.[7][8][9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate from 4-Fluoro-2-methylaniline hydrochloride, and a subsequent representative step in the synthesis of Mefentrifluconazole. These protocols are based on established chemical principles and are intended for use by trained professionals in a controlled laboratory setting.
Protocol 1: Synthesis of 2-Bromo-5-fluoro-1-methylbenzene via Sandmeyer Reaction
This protocol details the conversion of 4-Fluoro-2-methylaniline to 2-Bromo-5-fluoro-1-methylbenzene, a key intermediate for Mefentrifluconazole synthesis. The process involves the diazotization of the aniline followed by a copper-catalyzed bromination.
Materials and Equipment:
Reagent/Equipment
Specification
4-Fluoro-2-methylaniline hydrochloride
98% purity
Sodium nitrite (NaNO₂)
ACS grade
Hydrobromic acid (HBr)
48% aqueous solution
Copper(I) bromide (CuBr)
98% purity
Diethyl ether
Anhydrous
Sodium hydroxide (NaOH)
10% aqueous solution
Saturated sodium chloride solution (Brine)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flasks
Various sizes
Magnetic stirrer with stirring bar
Ice-salt bath
Dropping funnel
Separatory funnel
Rotary evaporator
Distillation apparatus
Procedure:
Diazotization of 4-Fluoro-2-methylaniline:
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 4-Fluoro-2-methylaniline hydrochloride (1 equivalent) in a mixture of hydrobromic acid (48%, 3 equivalents) and water.
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and excessive evolution of nitrogen gas.
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
Sandmeyer Reaction (Bromination):
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents).
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition should be done at a rate that allows for controlled evolution of nitrogen gas.
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
Work-up and Purification:
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
Combine the organic extracts and wash successively with water, 10% aqueous sodium hydroxide solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purify the crude 2-Bromo-5-fluoro-1-methylbenzene by vacuum distillation.
Expected Yield: 70-80%
Characterization Data:
Analysis
Expected Result
¹H NMR
Peaks corresponding to aromatic and methyl protons.
¹³C NMR
Peaks corresponding to the aromatic and methyl carbons.
GC-MS
Molecular ion peak corresponding to C₇H₆BrF.
Protocol 2: Representative Synthesis of a Mefentrifluconazole Precursor
This protocol outlines a representative subsequent step in the synthesis of Mefentrifluconazole, starting from an acetophenone derivative which can be prepared from the product of Protocol 1.
Materials and Equipment:
Reagent/Equipment
Specification
1-(2-Bromo-5-fluorophenyl)ethan-1-one
(Prepared from 2-Bromo-5-fluoro-1-methylbenzene)
4-Chlorophenol
99% purity
Potassium carbonate (K₂CO₃)
Anhydrous
N,N-Dimethylformamide (DMF)
Anhydrous
Toluene
Anhydrous
Round-bottom flask with reflux condenser
Magnetic stirrer with stirring bar
Heating mantle
Buchner funnel and filter paper
Rotary evaporator
Procedure:
Nucleophilic Aromatic Substitution:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-Bromo-5-fluorophenyl)ethan-1-one (1 equivalent), 4-chlorophenol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
Heat the reaction mixture to 120-130 °C and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up and Purification:
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
Extract the product with toluene.
Combine the organic layers and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired phenoxyphenyl derivative.
Expected Yield: 65-75%
Characterization Data:
Analysis
Expected Result
¹H NMR
Peaks corresponding to the protons of both aromatic rings and the acetyl group.
¹³C NMR
Peaks corresponding to the carbons of both aromatic rings and the carbonyl group.
Mass Spectrometry
Molecular ion peak corresponding to the desired product.
Visualization of Synthetic and Mechanistic Pathways
Synthetic Workflow
Caption: Synthetic pathway from 4-Fluoro-2-methylaniline to Mefentrifluconazole.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Mefentrifluconazole's fungicidal activity stems from its ability to inhibit the enzyme C14-demethylase, a critical component of the ergosterol biosynthesis pathway in fungi.[3][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.
4-Fluoro-2-methylaniline hydrochloride is a strategically important building block in the synthesis of modern agrochemicals. Its utility is clearly demonstrated in the multi-step synthesis of the potent fungicide Mefentrifluconazole. The ability to efficiently convert the aniline functionality into other key groups, such as through the Sandmeyer reaction, opens up a wide range of possibilities for constructing complex and highly active molecules. Understanding the synthetic pathways and the mechanism of action of the resulting agrochemicals is crucial for the development of next-generation crop protection solutions that are both effective and sustainable. The protocols and information presented in this guide are intended to support researchers and scientists in this endeavor.
References
Mefentrifluconazole (Mefentrifluconazole). (2025, October 15). Cultivar Magazine. [Link]
Activity of the Novel Fungicide Mefentrifluconazole Against Colletotrichum scovillei. (2021, April 6). Plant Disease. [Link]
Activity of the Novel Fungicide Mefentrifluconazole Against Colletotrichum scovillei | Request PDF. ResearchGate. [Link]
Absolute Configuration, Enantioselective Bioactivity, and Degradation of the Novel Chiral Triazole Fungicide Mefentrifluconazole. (2021, April 20). Journal of Agricultural and Food Chemistry. [Link]
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). Accounts of Chemical Research. [Link]
Preparation method of flufenacet.
Flufenacet (Ref: FOE 5043). AERU - University of Hertfordshire. [Link]
Application Note: A Scalable and Robust Protocol for the Synthesis of 4-Fluoro-2-methylaniline Hydrochloride
For: Researchers, scientists, and drug development professionals. Abstract 4-Fluoro-2-methylaniline and its hydrochloride salt are pivotal intermediates in the synthesis of pharmaceuticals and advanced materials.[1][2][3...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Abstract
4-Fluoro-2-methylaniline and its hydrochloride salt are pivotal intermediates in the synthesis of pharmaceuticals and advanced materials.[1][2][3] This guide provides a comprehensive, field-proven methodology for the scale-up synthesis of 4-Fluoro-2-methylaniline hydrochloride. The protocol is designed for scalability, safety, and high purity, moving from theoretical chemistry to practical, large-scale application. We will detail a two-stage process: the catalytic hydrogenation of 5-fluoro-2-nitrotoluene followed by the formation and isolation of the hydrochloride salt. The causality behind experimental choices, in-depth safety protocols, and rigorous analytical quality control are emphasized to ensure a self-validating and reproducible system.
Strategic Approach to Synthesis
The industrial production of 4-Fluoro-2-methylaniline prioritizes safety, cost-effectiveness, atom economy, and product purity. While various methods exist, a two-step approach starting from 5-fluoro-2-nitrotoluene is superior for scale-up operations.
Step 1: Reduction of the Nitro Group. The core of the synthesis is the reduction of the nitro group in 5-fluoro-2-nitrotoluene. For large-scale synthesis, catalytic hydrogenation is the method of choice over stoichiometric reductants (e.g., Sn/HCl, Fe/HCl). This preference is grounded in several key advantages:
Higher Yields & Purity: Catalytic methods typically result in cleaner reactions with fewer byproducts, simplifying purification.
Improved Safety & Environmental Profile: It avoids the use of large quantities of corrosive acids and the generation of metallic waste streams.
Scalability: The process is readily scalable in standard industrial hydrogenation reactors (autoclaves).[4]
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation, offering excellent activity and selectivity under manageable conditions.[2][5][6]
Step 2: Hydrochloride Salt Formation. The free aniline base is often a liquid and can be susceptible to aerial oxidation.[7] Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[8] This is a straightforward acid-base reaction, achieved by introducing hydrogen chloride in a suitable organic solvent.[9]
Visualized Synthesis Workflow & Mechanism
A clear understanding of the process flow and underlying chemical transformation is critical for successful implementation and troubleshooting.
Caption: Overall workflow for the two-stage synthesis of 4-Fluoro-2-methylaniline HCl.
Caption: Simplified mechanism of nitro group reduction on a palladium catalyst surface.
Detailed Experimental Protocols
Safety Preamble: All operations must be conducted in a well-ventilated area or fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, lab coats, and chemically resistant gloves, is mandatory.[10][11] The hydrogenation step involves flammable hydrogen gas and a potentially pyrophoric catalyst; it must be performed by trained personnel using certified high-pressure equipment.
Protocol 1: Scale-Up Synthesis of 4-Fluoro-2-methylaniline
Equipment:
High-pressure autoclave (e.g., Parr reactor) with overhead stirring, temperature control, and gas inlet/outlet.
Heating mantle or oil bath.
Filtration apparatus (e.g., Buchner funnel with celite or a filter press for larger scales).
Rotary evaporator or other solvent-stripping equipment.
Reagents:
5-Fluoro-2-nitrotoluene (CAS 446-33-3)
10% Palladium on Carbon (Pd/C), 50% wet catalyst
Methanol (MeOH), ACS grade or higher
Hydrogen (H₂) gas, high purity
Nitrogen (N₂) gas, inerting
Procedure:
Reactor Charging: In a suitably sized autoclave, create a slurry of 10% Pd/C (0.5-1.0 mol%) in methanol. Add a solution of 5-fluoro-2-nitrotoluene (1.0 eq) dissolved in methanol. The solvent volume should be sufficient to ensure good stirring (typically 5-10 mL per gram of substrate).
Inerting: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least 3-5 times to remove all oxygen.[4]
Hydrogenation: After the final nitrogen purge, pressurize the reactor with hydrogen gas to the target pressure (see Table 1). Begin vigorous stirring and heat the reaction mixture to the desired temperature.
Reaction Monitoring: The reaction is exothermic. Monitor the internal temperature and pressure closely. The reaction progress can be tracked by the uptake of hydrogen from the gas reservoir. The reaction is typically complete when hydrogen uptake ceases. For confirmation, a sample can be carefully withdrawn and analyzed by TLC or GC.
Work-up: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the system again with nitrogen (3-5 cycles).
Catalyst Removal: Discharge the reaction mixture and filter it through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after filtration. Wash the filter cake with a small amount of fresh methanol to recover any residual product.[5]
Concentration: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator to yield crude 4-fluoro-2-methylaniline as an oil.[2][5] The product is typically of high purity (>98% by GC) and can be used directly in the next step.
Protocol 2: Formation and Isolation of 4-Fluoro-2-methylaniline Hydrochloride
Equipment:
Jacketed glass reactor with overhead stirring.
Addition funnel.
Filtration apparatus.
Vacuum oven.
Reagents:
Crude 4-Fluoro-2-methylaniline (from Protocol 1)
Isopropanol (IPA) or Ethyl Acetate (EtOAc)
Hydrogen Chloride solution (e.g., 20% HCl in Isopropanol) or anhydrous HCl gas.
Procedure:
Dissolution: Charge the reactor with the crude 4-fluoro-2-methylaniline oil (1.0 eq). Add a suitable solvent like isopropanol or ethyl acetate (3-5 mL per gram of aniline). Stir until a homogeneous solution is formed.
Salt Formation: Cool the solution to 0-10 °C using a chiller. Slowly add the hydrogen chloride solution (1.05-1.10 eq) dropwise via an addition funnel. The product will begin to precipitate as a solid. Maintain the temperature below 20 °C during the addition.
Crystallization: After the addition is complete, stir the resulting slurry at 0-10 °C for an additional 1-2 hours to ensure complete crystallization.
Isolation: Isolate the solid product by filtration.
Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove any entrained impurities.
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. This yields 4-Fluoro-2-methylaniline hydrochloride as a stable, crystalline solid.
Data Presentation and Quality Control
Table 1: Recommended Reaction Parameters for Catalytic Hydrogenation
Parameter
Laboratory Scale (10-100 g)
Pilot/Production Scale (>1 kg)
Rationale
Substrate
5-Fluoro-2-nitrotoluene
5-Fluoro-2-nitrotoluene
Starting material for the reduction.
Solvent
Methanol / Ethanol
Methanol / Ethanol
Good solubility for substrate and product; common for hydrogenations.[6]
Catalyst Loading
0.5 - 1.0 mol% (10% Pd/C)
0.1 - 0.5 mol% (10% Pd/C)
Lowering catalyst load at scale is crucial for process economics.
H₂ Pressure
50 - 100 psi (3-7 bar)
100 - 150 psi (7-10 bar)
Higher pressure increases reaction rate, crucial for efficient throughput at scale.
Temperature
25 - 40 °C
40 - 60 °C
Balances reaction rate against potential for side reactions and safety.
Typical Time
2 - 6 hours
4 - 8 hours
Dependent on scale, catalyst activity, and process parameters.
Table 2: Quality Control Specifications for Final Product
Chemical Hazards: 4-Fluoro-2-methylaniline is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[10][12] Handle in a well-ventilated area and avoid all personal contact.[13]
Hydrogenation Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric, especially after use. Never expose the dry, used catalyst to air.
Storage: Store the final product in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[8][10]
Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. This includes the quenched catalyst and any solvent waste.[10]
Conclusion
This application note outlines a validated and scalable process for the synthesis of 4-Fluoro-2-methylaniline hydrochloride. By employing catalytic hydrogenation, this protocol ensures high yields and purity while adhering to principles of green and safe chemistry. The detailed steps, process parameters, and analytical controls provide a robust framework for researchers and drug development professionals to confidently produce this key chemical intermediate at scale.
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
Tokyo Chemical Industry. (2025).
Sigma-Aldrich. (2025).
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methylaniline hydrochloride.
Apollo Scientific. (2023).
BenchChem. (n.d.). An In-Depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline.
Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
BenchChem. (n.d.).
ThalesNano. (2021).
Chemsrc. (2025). 4-Fluoro-2-methylaniline | CAS#:452-71-1. Retrieved from [Link]
WIPO Patentscope. (2018). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE.
BenchChem. (n.d.).
Globequim. (2026). Sourcing 4-Fluoro-2-methylaniline: A Buyer's Guide to Quality and Price.
BenchChem. (n.d.). Purity Assessment of Synthesized 2-(Chloromethyl)-4-fluoroaniline: A Comparative Guide for Drug Development Professionals.
IntechOpen. (2019). Analytical Method Validation as the First Step in Drug Quality Control.
Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
Catsyn. (n.d.). 4-Fluoro-2-methylaniline | CAS 452-71-1. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. Retrieved from [Link]
Sun, X., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 3(4), 1095-1101.
BenchChem. (n.d.). Experimental setup for catalytic hydrogenation of m-nitrotoluene to N-Methyl-m-toluidine.
Kurunina, G. M., et al. (2018). Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements. Defect and Diffusion Forum, 385, 335-340.
Frontiers in Chemistry. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
Application Note: Derivatization Strategies for the Mass Spectrometric Analysis of 4-Fluoro-2-methylaniline Hydrochloride
Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals. Introduction & Mechanistic Rationale 4-Fluoro-2-methylaniline hydrochloride (CAS: 57491-46-0) is a highly polar, pr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals.
Introduction & Mechanistic Rationale
4-Fluoro-2-methylaniline hydrochloride (CAS: 57491-46-0) is a highly polar, primary aromatic amine utilized as a critical building block in the synthesis of agrochemicals and oncology therapeutics, notably in the development of 1[1].
Direct mass spectrometric (MS) analysis of this compound is heavily hindered by its physicochemical properties. In Gas Chromatography-Mass Spectrometry (GC-MS), the primary amine aggressively hydrogen-bonds with active silanol sites on the stationary phase, causing severe peak tailing and irreversible adsorption. In Liquid Chromatography-Mass Spectrometry (LC-MS), small polar anilines exhibit poor retention on standard reversed-phase (C18) columns, leading to co-elution with the void volume and subsequent ion suppression.
This application note details validated, self-calibrating derivatization protocols for both GC-MS and LC-MS/MS platforms. By strategically converting the anilinium salt into a volatile fluorinated amide or a hydrophobic carbamate, these methods ensure high-fidelity quantification and robust reproducibility.
The Chemistry of Causality
The Free-Basing Imperative: As supplied, the compound exists as an anilinium hydrochloride salt. In this protonated state, the amine nitrogen lacks the lone electron pair required for nucleophilic attack. Adjusting the sample matrix to pH > 11 deprotonates the salt into the lipophilic free-base amine. This shift is causal to both efficient 2[2] and subsequent derivatization reactivity.
GC-MS Acylation: Derivatization with Trifluoroacetic anhydride (TFAA) replaces the polar N-H bonds with a fluorinated amide. This eliminates hydrogen bonding, drastically lowers the boiling point, and 3[3], improving the signal-to-noise ratio.
LC-MS/MS Alkylation: Reacting the amine with Isobutyl chloroformate (IBCF) forms a stable carbamate. The addition of the isobutyl tag increases the molecule's hydrophobicity, ensuring 4[4].
Workflow Visualization
Workflow for the extraction and derivatization of 4-Fluoro-2-methylaniline HCl for MS analysis.
Experimental Protocols (Self-Validating System)
To establish a self-validating analytical system, an isotopically labeled internal standard (e.g., Aniline-d5) must be spiked into the sample prior to basification. This internal standard mathematically corrects for variable extraction recoveries, derivatization kinetics, and MS ionization fluctuations, ensuring the protocol's trustworthiness.
Free-Basing and Liquid-Liquid Extraction (LLE)
Sample Preparation: Aliquot 1.0 mL of the aqueous sample (or reconstituted standard) into a silanized glass centrifuge tube.
Internal Standard Addition: Spike with 50 µL of Aniline-d5 (10 µg/mL).
Basification: Add 200 µL of 1.0 M NaOH. Vortex briefly.
Causality: The alkaline environment (pH > 11) forces the analyte into its nucleophilic free-base form, which is essential for organic partitioning and subsequent reactivity.
Extraction: Add 2.0 mL of high-purity ethyl acetate. Vortex vigorously for 2 minutes to maximize interfacial mass transfer.
Phase Separation: Centrifuge at 3000 × g for 5 minutes.
Desiccation: Transfer the upper organic layer to a new vial containing 100 mg of anhydrous sodium sulfate.
Causality: Trace water will violently quench both TFAA and IBCF reagents, destroying derivatization efficiency.
Concentration: Evaporate the dried extract to ~100 µL under a gentle stream of ultra-pure nitrogen.
GC-MS Derivatization: Acylation via TFAA
Reagent Addition: To the concentrated organic extract, add 100 µL of Trifluoroacetic anhydride (TFAA).
Reaction: Seal the vial with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes.
Causality: Thermal energy overcomes the activation barrier for nucleophilic acyl substitution, driving the reaction to >99% completion.
Quenching & Evaporation: Remove from heat and cool to room temperature. Evaporate the mixture to complete dryness under nitrogen.
Causality: Unreacted TFAA and the trifluoroacetic acid by-product will rapidly5[5] if injected.
Reconstitution: Dissolve the residue in 100 µL of ethyl acetate.
Analysis: Inject 1.0 µL into the GC-MS operating in Electron Ionization (EI) mode.
LC-MS/MS Derivatization: Alkylation via IBCF
Reagent Addition: To the concentrated organic extract from step 3.1, add 50 µL of Isobutyl chloroformate (IBCF) and 20 µL of anhydrous pyridine.
Reaction: Vortex and incubate at room temperature for 15 minutes.
Causality: Pyridine acts as an acid scavenger, neutralizing the HCl generated during carbamate formation and preventing the reaction from stalling.
Evaporation: Evaporate to dryness under nitrogen to remove excess pyridine and unreacted IBCF.
Reconstitution: Reconstitute in 200 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Analysis: Inject 5.0 µL into the LC-MS/MS system operating in ESI+ Dynamic Multiple Reaction Monitoring (dMRM) mode.
Quantitative Data Summaries
Table 1: Comparison of Derivatization Reagents for 4-Fluoro-2-methylaniline
Increases hydrophobicity; enhances C18 retention and ESI+ efficiency.
Table 2: Representative Mass Spectrometry Parameters
Analytical Platform
Ionization Mode
Target Derivative
Exact Mass (Precursor)
Primary Product / Qualifier Ions (m/z)
GC-MS
EI (70 eV)
TFAA Amide
221.05 [M]⁺
152.0 (Loss of CF₃), 124.0
LC-MS/MS
ESI+ (dMRM)
IBCF Carbamate
226.12 [M+H]⁺
170.1, 126.1
References
STK4 inhibitors for treatment of hematologic malignancies.Google Patents.
Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative.PubMed (NIH).
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.PubMed (NIH).
Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.ACS Publications.
Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.Benchchem.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Working with 4-Fluoro-2-methylaniline hydrochloride presents unique synthetic challenges. As a deactivated, sterically hindered aniline in a hydrochloride salt form, researchers frequently encounter depressed yields during amidation, nucleophilic aromatic substitution (SNAr), and Buchwald-Hartwig cross-coupling reactions.
This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot and optimize your workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: My amidation/SNAr yields are consistently below 30%. I am adding the 4-Fluoro-2-methylaniline hydrochloride directly to the reaction. What is going wrong?Causality & Expert Insight: The primary issue is the protonation state of your nucleophile. In its hydrochloride salt form, the lone pair of electrons on the nitrogen atom is engaged in a dative bond with a proton, rendering the amine completely non-nucleophilic. Furthermore, the 4-fluoro substituent exerts an electron-withdrawing inductive effect (-I), which intrinsically lowers the nucleophilicity of the free base compared to unsubstituted aniline. Steric hindrance also plays a key role in reducing the rate of proton transfer and nucleophilic attack[1].
Solution: You must perform a rigorous free-basing step. While adding an excess of a tertiary amine (like DIPEA) in situ is common, the resulting triethylammonium chloride byproduct can sometimes interfere with sensitive catalytic cycles. If in situ neutralization fails, perform an ex situ free-basing extraction using saturated aqueous NaHCO₃ before adding the aniline to your reaction vessel.
Q2: I am attempting a Buchwald-Hartwig cross-coupling. The reaction works with aniline, but fails completely with 4-Fluoro-2-methylaniline. How do I overcome this?Causality & Expert Insight: You are encountering severe steric hindrance at the palladium center. The 2-methyl group (ortho-position) creates a steric clash during the amine coordination and reductive elimination steps of the catalytic cycle[2]. Standard ligands like triphenylphosphine (PPh₃) or BINAP are often insufficiently bulky to force the reductive elimination step when ortho-substituents are present.
Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or BrettPhos. These ligands are specifically designed to accommodate bulky ortho-substituted anilines[3]. The electron-rich nature of XPhos accelerates oxidative addition, while its extreme steric bulk forces the palladium center to undergo rapid reductive elimination, preventing catalyst stalling[4].
Q3: My reaction mixture turns dark brown or black shortly after adding the aniline, and the yield of the desired product is negligible. What is happening?Causality & Expert Insight: Anilines are highly susceptible to oxidation, forming highly colored, polymeric byproducts (often referred to as "aniline black" derivatives). This degradation is accelerated by light, heat, and the presence of transition metals in aerobic conditions[5].
Solution: You must rigorously exclude oxygen. Degas your solvents using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. Run the reaction under a positive pressure of Argon[5].
Part 2: Visualizations of Workflows and Mechanisms
Decision tree for troubleshooting low yields with 4-Fluoro-2-methylaniline HCl.
Buchwald-Hartwig catalytic cycle highlighting steric and electronic bottlenecks.
Part 3: Quantitative Data & Reagent Selection
Table 1: Base Selection for In Situ Neutralization of 4-Fluoro-2-methylaniline HCl
Base
pKa (Conjugate Acid)
Steric Profile
Best Use Case
Expected Yield Impact
Triethylamine (TEA)
10.75
Moderate
Standard amidations (non-catalytic)
Baseline
DIPEA (Hünig's Base)
11.4
High
Reactions prone to side-alkylation
+10-15%
NaOtBu
~17.0
High
Buchwald-Hartwig couplings
+40-50% (in Pd catalysis)
K₂CO₃
10.3
Low (Solid)
Heterogeneous SNAr reactions
Variable (depends on stirring)
Table 2: Ligand Optimization for Buchwald-Hartwig Amination with Ortho-Substituted Anilines [2][3]
Ligand
Pd Source
Base
Solvent
Temp (°C)
Expected Yield
PPh₃
Pd(OAc)₂
Cs₂CO₃
Toluene
100
< 10% (Stalled)
BINAP
Pd₂(dba)₃
NaOtBu
Toluene
100
20 - 30%
XPhos
Pd(OAc)₂
KOtBu
1,4-Dioxane
100
85 - 95%
Part 4: Self-Validating Experimental Protocols
Protocol A: In Situ Free-Basing and Amidation
To ensure the protocol is self-validating, we incorporate a TLC monitoring step specifically checking for the disappearance of the free-based aniline, which has a distinct Rf value compared to the salt.
Preparation: Suspend 4-Fluoro-2-methylaniline hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an Argon atmosphere.
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0 °C.
Self-Validation Check: The cloudy suspension should become a clear solution as the insoluble hydrochloride salt dissolves into the soluble free base.
Activation: In a separate flask, activate your carboxylic acid (1.1 equiv) with HATU (1.2 equiv) and DIPEA (1.0 equiv) in DCM for 15 minutes.
Coupling: Transfer the activated acid to the aniline solution. Stir at room temperature for 4-12 hours.
Completion Check: Monitor by TLC (Hexanes/EtOAc). The free aniline spot (UV active, stains brown with Ninhydrin) should completely disappear.
This protocol utilizes XPhos to overcome the steric hindrance of the 2-methyl group.[3][4]
Catalyst Pre-mix: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).
Reagent Addition: Add the aryl halide (1.0 equiv), 4-Fluoro-2-methylaniline hydrochloride (1.2 equiv), and KOtBu (2.5 equiv).
Note: 1.0 equiv of KOtBu is consumed immediately to neutralize the HCl salt; the remaining 1.5 equiv serves the catalytic cycle.
Degassing: Evacuate and backfill the flask with Argon three times to prevent oxidative degradation[5].
Solvent: Add anhydrous, degassed 1,4-Dioxane (0.1 M).
Heating: Heat to 100 °C for 2-4 hours.
Self-Validation Check: A color change from dark red/brown to pale yellow/orange often indicates the successful reduction of Pd(II) to the active Pd(0) species[4].
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.
References
Title: Buchwald–Hartwig amination - Wikipedia
Source: wikipedia.org
URL: [Link]
Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides
Source: acs.org (The Journal of Organic Chemistry)
URL: [Link]
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series
Source: beilstein-journals.org (Beilstein Journal of Organic Chemistry)
URL: [Link]
Title: Steric hindrance as a key factor on proton transfer in the σ-adduct forming reactions of o-substituted anilines with 1,3,5-trinitrobenzene in dimethylsulfoxide
Source: academia.edu
URL: [Link]
Preventing oxidation of 4-Fluoro-2-methylaniline hydrochloride during synthesis
Welcome to the technical support guide for the synthesis and handling of 4-Fluoro-2-methylaniline and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals who en...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis and handling of 4-Fluoro-2-methylaniline and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges related to the stability and purity of this crucial intermediate. As aromatic amines are notoriously susceptible to oxidation, this guide provides in-depth, field-proven insights to help you prevent product degradation, troubleshoot common issues, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Here, we address the most common urgent queries encountered during synthesis.
Q1: My freshly prepared or distilled 4-Fluoro-2-methylaniline is a pale-yellow oil, but it rapidly turned dark brown/red. What is happening?
A1: This color change is a classic sign of air oxidation.[1][2] The amine group (-NH₂) in anilines is electron-rich, which makes the entire molecule highly susceptible to oxidation when exposed to atmospheric oxygen.[1][3] This process forms highly colored polymeric impurities and quinone-like species, leading to the observed discoloration.[1][2] The reaction can be accelerated by light and trace metal impurities.
Q2: I prepared the hydrochloride salt, but it still shows some discoloration over time. Why?
A2: Converting the aniline to its hydrochloride salt is a primary strategy to enhance stability. Protonation of the basic amine nitrogen to form the anilinium ion (-NH₃⁺Cl⁻) withdraws electron density from the aromatic ring, making it significantly less prone to oxidation. However, the salt is not entirely immune. The equilibrium between the salt and the free amine can still allow for slow oxidation, especially if the salt is not completely dry, is exposed to light, or was prepared from already partially oxidized aniline.
Q3: Can I "rescue" a batch of 4-Fluoro-2-methylaniline that has already darkened?
A3: Yes, in many cases, darkened aniline can be purified. The most effective methods are:
Vacuum Distillation: This is highly effective for separating the volatile aniline from non-volatile, colored polymeric impurities.[2] It's crucial to perform this under an inert atmosphere (Nitrogen or Argon).
Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of the aniline, followed by heating and hot filtration, can effectively adsorb many of the colored impurities.[2]
Column Chromatography: Purification over silica gel or alumina can separate the desired product from oxidized contaminants.[2] However, prolonged exposure to silica gel (which is slightly acidic) can sometimes cause degradation, so this should be done efficiently.
Q4: What is the primary purpose of using an inert atmosphere during my reaction?
A4: The primary purpose is to displace oxygen.[3] Since atmospheric oxygen is the main culprit behind the oxidation of anilines, performing the reaction under a blanket of an inert gas like Nitrogen (N₂) or Argon (Ar) is one of the most effective preventative measures.[3]
In-Depth Troubleshooting & Prevention Guide
The Mechanism: Why Anilines Oxidize
Aniline oxidation is a complex free-radical process. The electron-donating amine group increases the electron density of the aromatic ring, making it susceptible to attack by oxidants, most notably atmospheric oxygen. The process is often initiated by light, heat, or metal catalysts, leading to the formation of radical cations which then polymerize or rearrange into highly colored, complex structures.
Caption: Simplified mechanism of aniline oxidation.
Preventative Strategies: A Multi-Pronged Approach
Successfully preventing oxidation requires a combination of strategies implemented throughout the synthesis and storage workflow.
1. Rigorous Use of an Inert Atmosphere
This is the most critical step. Oxygen must be excluded from the reaction vessel, solvents, and storage containers.
Degassing Solvents: Before use, solvents should be degassed to remove dissolved oxygen. Common methods include:
Sparging: Bubbling an inert gas (N₂ or Ar) through the solvent for 30-60 minutes.
Freeze-Pump-Thaw: A highly effective method involving freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.
Reaction Setup: All reactions should be conducted in oven-dried glassware under a positive pressure of nitrogen or argon using a Schlenk line or a balloon setup.[3]
Caption: Experimental workflow for preventing oxidation.
2. The Protective Role of the Hydrochloride Salt
As a free base, the aniline is highly reactive. Converting it to the hydrochloride salt is a robust method of protection for both purification and storage.
Mechanism of Protection: The lone pair of electrons on the nitrogen atom is protonated by HCl. This creates a positive charge on the nitrogen, which acts as a strong electron-withdrawing group via an inductive effect. This deactivates the aromatic ring towards oxidation.
When to Form the Salt: The salt can be formed in situ during an aqueous workup by acidifying the organic layer containing the free amine. The precipitated anilinium chloride can then be filtered, washed with a non-polar solvent, and dried thoroughly.
3. Strategic Use of Antioxidants and Reducing Agents
In particularly sensitive reactions, adding a small quantity of a sacrificial antioxidant or reducing agent can protect the aniline.
Additive
Mechanism of Action
Typical Use Case
Considerations
Sodium Dithionite (Na₂S₂O₄)
A powerful reducing agent that scavenges dissolved oxygen and reduces any oxidized species back to the amine.[4][5]
Added in small amounts during aqueous workups or extractions to prevent oxidation.[6]
Can decompose in acidic solutions.[5] Best used in neutral or slightly basic aqueous phases.
Butylated Hydroxytoluene (BHT)
A radical scavenger that terminates the free-radical chain reactions responsible for oxidation.
Added to solvents or the final product for long-term storage.
Can sometimes be difficult to remove completely from the final product.
Thiourea Compounds
Act as effective color stabilizers for aromatic amines during storage.[7]
Used as an additive for long-term storage of the purified free amine.[7]
Requires removal before subsequent reaction steps.
4. Temperature and Light Control
Temperature: Oxidation reactions, like most chemical reactions, are accelerated by heat. Whenever possible, conduct reactions and distillations at the lowest feasible temperature. Store the final product in a cool environment.
Light: Photons can initiate the radical oxidation process. Always store 4-Fluoro-2-methylaniline and its hydrochloride salt in amber vials or bottles, or wrap containers in aluminum foil to protect them from light.[2]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methylaniline via Reduction (Illustrating Anti-Oxidation Measures)
This protocol describes the reduction of 4-fluoro-2-methyl-1-nitrobenzene, incorporating best practices for preventing oxidation of the resulting aniline.
Apparatus & Solvent Preparation:
Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser.
Degas a sufficient volume of methanol (MeOH) by sparging with N₂ gas for 30 minutes.
Assemble the glassware while hot under a positive flow of N₂.
Reaction Setup:
To the flask, add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq).
Using a cannula, transfer the degassed MeOH into the flask.
Carefully add 10% Palladium on Carbon (Pd/C) (0.01 eq) under a positive N₂ counterflow.[8]
Hydrogenation:
Seal the flask, evacuate the atmosphere, and backfill with hydrogen (H₂) gas from a balloon or a hydrogenation apparatus. Repeat this purge cycle three times.
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).[8]
Work-up and Isolation as Hydrochloride Salt:
Once the reaction is complete, carefully purge the flask with N₂.
Filter the reaction mixture through a pad of Celite® under an N₂ blanket to remove the Pd/C catalyst. Wash the pad with degassed MeOH.
Concentrate the filtrate under reduced pressure.
Dissolve the crude aniline residue in diethyl ether (degassed).
Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
The 4-Fluoro-2-methylaniline hydrochloride will precipitate as a white solid.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry thoroughly under high vacuum.
Protocol 2: Purification of Discolored 4-Fluoro-2-methylaniline by Vacuum Distillation
Apparatus Setup:
Assemble a vacuum distillation apparatus using oven-dried glassware. Use a short-path distillation head for efficiency.
Add a few pellets of potassium hydroxide (KOH) or a small piece of sodium to the distillation flask to act as a drying agent and help prevent re-oxidation.[9]
Distillation:
Place the discolored 4-Fluoro-2-methylaniline into the distillation flask.
Evacuate the system slowly with a vacuum pump, ensuring a stable vacuum is achieved.
Gently heat the flask using an oil bath.
Collect the fraction that distills at the correct boiling point (check literature for boiling point at your target pressure). The purified aniline should be colorless to pale yellow.
Storage:
Collect the distilled product in a flask that has been pre-flushed with N₂ or Ar.
Immediately blanket the purified liquid with inert gas and seal the flask. Store in an amber vial in a cool, dark place. For long-term storage, conversion to the hydrochloride salt is recommended.
By rigorously applying these principles of atmospheric exclusion, strategic use of the hydrochloride salt form, and careful control of reaction and storage conditions, you can consistently obtain and maintain high-purity 4-Fluoro-2-methylaniline for your research and development needs.
References
New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. (2021). Environmental Science & Technology. [Link]
HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. (2025). The Journal of Physical Chemistry A. [Link]
Why do we use sodium dithionite for the conversion of Azo to amine in textile testing industry for the determination of banned amines? (2017). Quora. [Link]
Solid-state oxidation of aniline hydrochloride with various oxidants. ResearchGate. [Link]
Troubleshooting poor solubility of 4-Fluoro-2-methylaniline hydrochloride in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden and frustrating solubility issues with halogenated aniline salts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden and frustrating solubility issues with halogenated aniline salts.
While 4-Fluoro-2-methylaniline hydrochloride (CAS: 57491-46-0)[1] is specifically synthesized as a salt to enhance its hydrophilicity, its dissolution is highly dependent on the physicochemical environment of your solvent. A failure to control thermodynamic and acid-base variables will inevitably lead to precipitation, emulsion formation, or chemical degradation.
This guide is designed to move beyond basic troubleshooting. We will explore the exact chemical causality behind these failures and provide self-validating protocols to ensure reliable, reproducible stock solutions for your downstream assays.
Part 1: Diagnostic Workflow
Before altering your experimental parameters, use the following logic tree to identify the root cause of your solubility failure.
Diagnostic workflow for troubleshooting 4-Fluoro-2-methylaniline hydrochloride water solubility.
Part 2: Frequently Asked Questions (Causality & Solutions)
Q1: I added the salt to pure water, but the solution immediately turned cloudy and formed an oily film. Why?A1: This is a classic symptom of free base precipitation . The predicted
pKa
of the conjugate acid of 4-fluoro-2-methylaniline is approximately 4.51[2]. According to the Henderson-Hasselbalch equation, if the pH of your water approaches or exceeds this value (which is common, as standard DI water can have a pH of 5.5–7.0), the equilibrium shifts to deprotonate the anilinium ion. The resulting unprotonated "free base" is a highly lipophilic, oily liquid that is practically insoluble in water.
The Fix: Always verify the pH. If the solution is cloudy, add 0.1 M HCl dropwise until the pH drops below 3.5. The oily emulsion will rapidly clarify as the amine reprotonates.
Q2: Can I prepare my primary stock solution directly in PBS (Phosphate-Buffered Saline) or physiological saline?A2:No. Attempting to dissolve a hydrochloride salt in a chloride-rich buffer triggers the Common Ion Effect . PBS contains ~137 mM of sodium chloride. According to Le Chatelier's principle, this massive background concentration of
Cl−
drastically reduces the solubility product (
Ksp
) of your compound, forcing the solid salt to remain undissolved. Furthermore, the pH of PBS is 7.4—nearly 3 log units above the compound's
pKa
—guaranteeing >99% conversion to the insoluble free base.
The Fix: Prepare your concentrated primary stock in pure Milli-Q water (acidified if necessary) or a polar aprotic solvent like DMSO. Only spike this stock into your PBS/assay buffer immediately prior to the experiment to avoid macroscopic precipitation.
Q3: My reagent powder used to be pale yellow, but now it is dark brown/greenish. It won't dissolve even with vigorous heating. Is the batch ruined?A3:Yes, the reagent has degraded. Aniline hydrochlorides are notoriously sensitive to photo-oxidation and auto-oxidation when exposed to ambient air and light[3]. Over time, they undergo radical polymerization to form complex, high-molecular-weight quinoid structures and polyanilines. These polymeric impurities are completely insoluble in water and will not dissolve regardless of pH or temperature.
The Fix: Discard heavily oxidized batches or perform a recrystallization (see Protocol B below). Always store fresh batches under an inert gas (Argon/Nitrogen) in amber vials at 4°C or -20°C.
Part 3: Quantitative Physicochemical Parameters
Understanding the numerical boundaries of your compound is critical for experimental design. Use this table to guide your solvent selection and storage conditions.
Use this protocol to prepare reliable, fully dissolved aqueous stock solutions.
Solvent Preparation: Dispense 10 mL of ultra-pure Milli-Q water (resistivity 18.2 MΩ·cm) into a clean, acid-washed glass vial.
Initial pH Check (Validation Step 1): Measure the water pH. It should be neutral (~5.5 - 7.0).
Acidification: Pre-adjust the water to pH 2.5 - 3.0 using 0.1 M HCl. This creates a thermodynamically favorable environment that prevents free base formation upon addition.
Addition: Slowly add the required mass of 4-Fluoro-2-methylaniline hydrochloride while stirring continuously at 300 rpm using a magnetic stir bar.
Thermal Assistance: If microscopic particulates remain after 5 minutes of stirring, sonicate the vial in a water bath at 35–40°C for 5 minutes. Caution: Do not exceed 50°C to prevent thermal degradation of the amine.
Final pH Check (Validation Step 2): Measure the final pH of the solution. It must remain < 3.5. A clear, slightly pale solution confirms successful dissolution.
Protocol B: Rescue Recrystallization of Oxidized Reagent
If your batch has darkened due to oxidation[3] and you cannot procure a new one, this protocol will strip away insoluble polyaniline polymers.
Dissolution: Suspend 1.0 g of the degraded dark powder in a minimal volume (approx. 5–10 mL) of boiling ethanol containing 1% v/v concentrated HCl.
Hot Filtration: Rapidly filter the boiling mixture through a fine glass microfiber filter (e.g., Whatman GF/F). The insoluble dark polymeric oxidation products will remain on the filter, while the intact monomeric salt passes through.
Crystallization: Allow the clear filtrate to cool slowly to room temperature to form a pristine crystal lattice, then transfer to an ice bath (0°C) for 2 hours to maximize yield.
Recovery: Collect the purified white/pale crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold diethyl ether to strip away residual moisture and trace lipophilic impurities.
Storage: Dry the crystals under high vacuum in a desiccator protected from light. Store under Argon at -20°C.
Technical Support Center: Optimizing Coupling Reactions with 4-Fluoro-2-methylaniline Hydrochloride
Welcome to the technical support center for optimizing reaction conditions for coupling reactions involving 4-Fluoro-2-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing reaction conditions for coupling reactions involving 4-Fluoro-2-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using 4-Fluoro-2-methylaniline hydrochloride in coupling reactions?
The primary challenge arises from the hydrochloride salt form of the aniline. The acidic proton of the hydrochloride can interfere with the catalytic cycle of many coupling reactions, which typically require basic conditions. Therefore, an additional equivalent of base is necessary to neutralize the hydrochloride and generate the free amine in situ before it can participate in the desired reaction.[1] Furthermore, the electron-donating methyl group and the electron-withdrawing fluorine atom on the aniline ring can influence its reactivity and the potential for side reactions.
Q2: Which coupling reactions are commonly used with 4-Fluoro-2-methylaniline?
4-Fluoro-2-methylaniline is a versatile building block and can be used in a variety of coupling reactions to form C-N and C-C bonds. The most common include:
Buchwald-Hartwig Amination: For the formation of a new C-N bond between the aniline and an aryl halide or pseudohalide.
Suzuki-Miyaura Coupling: While the amine itself is not a typical coupling partner, it can be converted to a suitable derivative (e.g., a halide) to participate in C-C bond formation with a boronic acid.[2]
Amide Coupling: For the formation of an amide bond with a carboxylic acid.
Q3: How does the hydrochloride salt affect the choice of base in a coupling reaction?
The presence of the hydrochloride salt necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.[1] The choice of base is critical and depends on the specific coupling reaction. For instance, in Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed. For Suzuki-Miyaura and amide couplings, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are more common.[3]
Q4: What are the key parameters to consider for optimizing a coupling reaction with this substrate?
Optimization is a multifactorial process. Key parameters to consider include:
Catalyst System: The choice of palladium precursor and ligand is crucial.[4]
Base: The type and stoichiometry of the base are critical for both neutralizing the hydrochloride and promoting the reaction.[5]
Solvent: The solvent affects the solubility of reagents and can influence the reaction rate and outcome.[6]
Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[3]
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.
Troubleshooting Guides
Buchwald-Hartwig Amination Troubleshooting
Problem: Low or no conversion to the desired product.
Q: I am not seeing any product formation in my Buchwald-Hartwig reaction. What should I check first?
A: First, ensure that you have added at least two equivalents of base: one to neutralize the hydrochloride salt and one to participate in the catalytic cycle. Also, verify the quality and activity of your palladium catalyst and ligand. These reactions are often sensitive to air and moisture, so ensure your reaction is set up under an inert atmosphere with anhydrous solvents.[4]
Q: I have confirmed my setup and reagents, but the reaction is still not working. What are my next steps?
A: A systematic screening of reaction parameters is the next logical step. Consider the following:
Ligand Screening: The choice of ligand is critical. For electron-rich anilines like 4-fluoro-2-methylaniline, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[4][7]
Base Screening: If a strong base like NaOtBu is failing, consider other options like LHMDS or potassium phosphate (K₃PO₄).[8]
Solvent Screening: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. If solubility is an issue, 2-methyltetrahydrofuran (2-MeTHF) can be a good alternative.[4]
Suzuki-Miyaura Coupling Troubleshooting
(Assuming the aniline has been converted to a suitable halide, e.g., 4-fluoro-2-methyl-1-bromoaniline)
Problem: Significant formation of homocoupling and protodeboronation byproducts.
Q: I am observing significant amounts of homocoupling of my boronic acid and protodeboronation of my starting material. How can I minimize these side reactions?
A: These side reactions are often promoted by the presence of oxygen and/or an inappropriate choice of base or solvent.[3]
Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5]
Optimize the Base: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize protodeboronation. The presence of water can be beneficial for dissolving the base but an excess can promote protodeboronation.[3]
Solvent System: A mixture of an aprotic polar solvent like dioxane or THF with a small amount of water is a common choice. The optimal ratio often needs to be determined empirically.[3]
Amide Coupling Troubleshooting
Problem: The amide coupling reaction is sluggish or stalls completely.
Q: My amide coupling reaction with 4-Fluoro-2-methylaniline is not going to completion. What are the likely causes?
A: Electron-deficient anilines can be poor nucleophiles, leading to slow amide bond formation.[9][10]
Choice of Coupling Reagent: For challenging couplings, more potent activating agents like HATU or HOBt with EDC may be necessary.[10]
Use of a Base: The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often required to scavenge the acid formed during the reaction and to neutralize the aniline hydrochloride.[11]
Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier for sluggish couplings. However, be cautious of potential side reactions at elevated temperatures.[9]
Data and Protocols
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
Parameter
Recommendation
Rationale
Palladium Precatalyst
Pd₂(dba)₃ or G3/G4 Buchwald Precatalysts
Precatalysts offer improved air stability and generate the active Pd(0) species more reliably.[4]
Ligand
XPhos, SPhos, or RuPhos
Sterically bulky, electron-rich biaryl phosphine ligands are effective for coupling with electron-rich anilines.[7]
Base
NaOtBu or LHMDS (2.2 equivalents)
A strong, non-nucleophilic base is required. An excess is needed to neutralize the HCl salt.
Solvent
Toluene or 1,4-Dioxane (anhydrous, degassed)
These are common aprotic solvents for this reaction.[4]
Temperature
80-110 °C
Heat is typically required to drive the reaction to completion.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 4-Fluoro-2-methylaniline hydrochloride (1.2 mmol), and the base (e.g., NaOtBu, 2.2 mmol).
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[12]
Visualization of Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.
References
Hartwig, J. F. (2008).
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
Shen, Q., & Hartwig, J. F. (2006). A Mild, Palladium-Catalyzed Coupling of Aryl Halides with Ammonia or Lithium Amide to Form Primary Arylamines as the Major Product. Journal of the American Chemical Society, 128(43), 13056–13057. [Link]
BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. BenchChem.
BenchChem. (2025).
BenchChem. (2025). Catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline. BenchChem.
BenchChem. (2025). An In-Depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline. BenchChem.
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
BenchChem. (2025). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. BenchChem.
Yin, G., & Wu, X. (2022). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. ACS Catalysis, 12(24), 15038–15044. [Link]
Gammack, J. H., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(17), 6140–6146. [Link]
Li, J. J. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Contemporary Drug Synthesis (pp. 45-68). John Wiley & Sons.
Vedejs, E., & Jure, M. (2005). Efficacy of Ring-Closing Metathesis in High-Dilution Conditions.
BenchChem. (2025).
Why are solid phase organics often conjugated to HCl? (2012, November 26). Chemistry Stack Exchange. [Link]
Kelly, C. B., et al. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 142(52), 21741–21752. [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 40(10), 5009–5020. [Link]
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. Angewandte Chemie International Edition, 54(28), 8083–8086. [Link]
Li, Y., et al. (2024). Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. Molecules, 29(10), 2355. [Link]
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2016). Spectrophotometric Determination of Paracetamol using a Newly Synthesized Chromogenic Reagent 4-[(2-amino-1, 3thiazol-4-yl)amino]nitro benzene. Iraqi Journal of Science, 57(2C), 1435-1444.
Scrivanti, A., & Beghetto, V. (2019). Chapter 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. In Cross-Coupling Reactions (pp. 25-54). De Gruyter.
BenchChem. (2025).
Patel, A., & Patel, N. (2017). Coupling reactions involving aryldiazonium salt: Part-I. Chemoselective condensation to synthesize 2-(phenylhydrazono)-3-oxo-butyricacid ethylester, its derivatives and their antibacterial activity. World Journal of Pharmaceutical Research, 6(6), 1184-1191.
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]
Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650–15657. [Link]
Patel, A., & Patel, N. (2017). Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity. World Journal of Pharmaceutical and Medical Research, 3(5), 184-188.
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/chemistry. [Link]
Nanjunda, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4531–4534. [Link]
BenchChem. (2025). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. BenchChem.
BenchChem. (2025).
Aikawa, K., & Mikami, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14360–14383. [Link]
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. U.S. Department of Health and Human Services.
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13193. [Link]
CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents. (n.d.).
Liu, C., et al. (2019). General Base‐Free Suzuki‐Miyaura Cross‐Coupling Reaction via Electrophilic Substitution Transmetalation.
Roudesly, F., et al. (2017). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 139(37), 13044–13054. [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(28), 10299–10302. [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
Fors, B. P., & Buchwald, S. L. (2010).
Aikawa, K., & Mikami, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14360–14383. [Link]
Cocker, J., et al. (1988). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
Technical Support Center: Purification of 4-Fluoro-2-methylaniline Hydrochloride
Welcome to the technical support center for 4-Fluoro-2-methylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for common purifica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-Fluoro-2-methylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for common purification challenges. As a crucial building block in pharmaceutical and agrochemical synthesis, achieving high purity of this intermediate is paramount to ensuring the quality and yield of subsequent reactions.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude batch of 4-Fluoro-2-methylaniline hydrochloride?
A1: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, and storage. It is crucial to identify the likely contaminants to select the most effective purification strategy.
Impurity Type
Specific Examples
Typical Source
Unreacted Starting Materials
5-Fluoro-2-nitrotoluene
Incomplete reduction during synthesis from the corresponding nitroaromatic.[3]
Reaction Byproducts
Isomeric anilines, other reduction intermediates
Side reactions during the primary synthesis or incomplete reactions.
Degradation Products
Oxidized aniline species (quinones, polymers)
Exposure of the aniline free base to air and light, leading to discoloration (yellow/brown/black).[4][5]
Residual Solvents & Reagents
Methanol, Ethyl Acetate, Palladium catalyst
Carryover from the synthesis and initial workup steps.[3]
Q2: My solid 4-Fluoro-2-methylaniline hydrochloride is discolored. What is the cause and how can I fix it?
A2: Discoloration is almost always due to the air oxidation of trace amounts of the aniline free base.[4] The hydrochloride salt is generally more stable, but discoloration can occur if the salt formation was incomplete or if it has been exposed to basic conditions and air. The most effective method to remove these colored impurities is by treating a solution of the material with activated carbon during recrystallization.[6][7]
Q3: Is it better to purify the 4-Fluoro-2-methylaniline free base before or after converting it to the hydrochloride salt?
A3: For optimal purity, it is highly recommended to purify the 4-Fluoro-2-methylaniline free base before salt formation. The free base is a liquid at room temperature, making it amenable to powerful purification techniques like vacuum distillation or column chromatography to remove closely related, non-volatile impurities.[8] Once the free base is highly pure, the hydrochloride salt can be formed and subjected to a final recrystallization to remove any non-basic impurities and ensure high crystallinity.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of the non-volatile hydrochloride salt.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for analyzing the purity of the volatile free base and identifying any volatile impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities with distinct proton or carbon signals.
Troubleshooting Guides
Issue 1: Persistent Discoloration (Yellow/Brown) After Recrystallization
Cause: This issue often arises when the concentration of colored, oxidized impurities is too high for a single activated carbon treatment to be effective, or if the recrystallization solvent is not optimal.
Solution Pathway:
Optimize Charcoal Treatment: Ensure you are using the correct amount of activated carbon (typically 1-2% w/w). After adding charcoal to the hot solution, allow a sufficient contact time (5-15 minutes) with stirring before performing a hot filtration.[10]
Acid/Base Workup: A highly effective method is to perform a liquid-liquid extraction. Dissolve the impure salt in water, basify with NaOH to generate the free base, and extract the free base into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and then re-form the salt by adding a solution of HCl in an appropriate solvent (like ether or isopropanol). This process leaves many polar and colored impurities behind in the aqueous layers.[5]
Chemical Reduction: In stubborn cases, trace oxidized impurities can sometimes be reduced back to the aniline. Washing the organic solution of the free base with a dilute aqueous solution of sodium bisulfite can help remove some oxidation products.[6]
Issue 2: Low Yield During Recrystallization of the Hydrochloride Salt
Cause: Low recovery is typically due to using an excessive amount of solvent or choosing a solvent in which the salt has high solubility even at low temperatures.
Solution Pathway:
Solvent Selection is Key: The ideal solvent should dissolve the hydrochloride salt well at its boiling point but poorly at low temperatures (0-5 °C).[11] For aniline hydrochlorides, common solvents include ethanol, isopropanol, or mixtures like ethanol/water or isopropanol/ether.
Use Minimal Hot Solvent: Add the hot solvent portion-wise to the solid material, waiting for the solution to return to a boil between additions, until the solid just dissolves. Using a large excess of solvent will keep a significant amount of your product in solution upon cooling.[6][11]
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous pure batch. Further cooling in an ice bath can also maximize precipitation.[11]
Consider an Anti-Solvent: If a single solvent system is not providing a good yield, an anti-solvent system can be effective. Dissolve the salt in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent in which the salt is insoluble (e.g., diethyl ether or hexane) until the solution becomes turbid. Heat to clarify and then allow to cool slowly.
Experimental Protocols
Protocol 1: Purification of 4-Fluoro-2-methylaniline Free Base via Acid-Base Extraction
This protocol is designed to remove non-basic organic impurities and colored degradation products.
Dissolution: Dissolve the crude 4-Fluoro-2-methylaniline (or the hydrochloride salt dissolved in water and basified) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
Acidic Wash: Add an equal volume of 1 M aqueous HCl to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. The basic aniline will be protonated and move into the aqueous layer as the hydrochloride salt.[7]
Separation: Allow the layers to separate. Drain the aqueous layer (containing the desired product) into a clean flask. Discard the organic layer, which contains the non-basic impurities.
Re-Basification: Return the aqueous layer to the separatory funnel. Slowly add 2 M NaOH solution with swirling until the solution is strongly basic (pH > 12, check with pH paper). The aniline hydrochloride will be deprotonated back to the free base, often forming a cloudy organic layer.
Re-Extraction: Extract the free base from the aqueous layer with three portions of a fresh organic solvent (e.g., ethyl acetate).
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 4-Fluoro-2-methylaniline free base.
Protocol 2: Recrystallization of 4-Fluoro-2-methylaniline Hydrochloride
This protocol is for the final purification of the solid salt.
Solvent Selection: Based on small-scale trials, select an appropriate solvent (e.g., isopropanol).
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[11]
Decolorization (If Needed): If the solution is colored, remove it from the heat source and add a small amount (1-2% w/w) of activated carbon. Return the mixture to a boil for 5-10 minutes.[7]
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[10]
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.
Visualization of Workflows
Purification and Purity Assessment Workflow
The following diagram outlines the logical steps from receiving a crude batch to obtaining a certified pure product.
Caption: General workflow for purification and analysis.
Troubleshooting Discolored Product
This decision tree helps diagnose and solve issues with product discoloration.
Caption: Troubleshooting logic for product discoloration.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
Why is my 4-Fluoro-2-methylaniline hydrochloride amidation reaction failing
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing failures or low yields during the amidation of 4-Fluoro-2-methylaniline hydrochloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing failures or low yields during the amidation of 4-Fluoro-2-methylaniline hydrochloride .
Due to the specific structural properties of this substrate, standard peptide coupling protocols often fail. Below, we break down the causality of these failures, provide targeted troubleshooting FAQs, and offer a self-validating, step-by-step protocol to achieve high-yielding amide bond formation.
PART 1: Mechanistic Root Cause Analysis (The "Why")
To solve the amidation failure, we must first understand the three compounding chemical barriers inherent to your starting material:
The Salt Penalty (Protonation): You are starting with a hydrochloride (HCl) salt. In this state, the nitrogen lone pair is bound to a proton (
NH3+
), rendering it completely non-nucleophilic. If your base selection or stoichiometry is insufficient, the free amine is never generated, and the reaction cannot initiate[1].
The Ortho-Effect (Steric Hindrance): The 2-methyl group exerts significant steric bulk immediately adjacent to the reacting amine. This steric clash forces the amine group to twist out of planar alignment with the benzene ring, physically blocking the trajectory of incoming bulky activated carboxylic esters and reducing the stability of the transition state[2].
Electronic Deactivation: Aromatic amines (anilines) are intrinsically weaker nucleophiles than aliphatic amines due to lone-pair delocalization into the aromatic
π
-system. Furthermore, the 4-fluoro substituent adds an inductive electron-withdrawing effect (-I), further depleting electron density at the nitrogen center.
PART 2: Troubleshooting FAQs
Q1: I am using standard EDC/HOBt or DCC, but I recover 100% starting material. What is wrong?
Carbodiimide-based coupling agents (EDC, DCC) form O-acylisourea intermediates that are often too bulky for an ortho-substituted aniline to attack efficiently. The steric clash from the 2-methyl group prevents the nucleophilic attack, leading to intermediate hydrolysis rather than amidation.
Solution: Switch to a highly reactive, less sterically demanding acylium-type intermediate (like an acid chloride) or use a highly efficient uronium-based coupling reagent like HATU[3].
Q2: How many equivalents of base do I actually need since my starting material is a hydrochloride salt?
A common mistake is using the standard 1.5–2.0 equivalents of base meant for free amines. For an amine hydrochloride, you must add an additional 1.0 equivalent strictly to neutralize the HCl and liberate the free base[1].
Solution: Use a minimum of 3.0 to 4.0 equivalents of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.
Q3: I switched to HATU, but LC-MS shows a mass corresponding to a guanidinium byproduct instead of my product. How do I prevent this?
This is a documented phenomenon with sterically hindered anilines. When the aniline is a poor nucleophile, it can react directly with the uronium salt of HATU instead of the activated ester, forming an unreactive tetramethylguanidine (TMG) byproduct[4].
Solution: You must pre-activate the carboxylic acid. Mix the acid, HATU, and base for 15–30 minutes before adding the 4-fluoro-2-methylaniline hydrochloride. Additionally, using 2,6-lutidine instead of TEA/DIPEA has been shown to suppress this guanylation[4].
PART 3: Reagent Performance Matrix
To guide your optimization, the following table summarizes the expected performance of various coupling strategies specifically for ortho-substituted aniline hydrochlorides:
Coupling Strategy
Base Required
Pre-activation?
Expected Yield
Mechanistic Notes
EDC / HOBt
3.0 eq DIPEA
No
< 10%
O-acylisourea intermediate is too bulky; fails due to ortho-methyl steric clash.
HATU / DIPEA
3.0 eq DIPEA
Yes
60 - 75%
High reactivity, but prone to guanidylation if acid is not pre-activated[4].
HATU / 2,6-Lutidine
3.0 eq 2,6-Lutidine
Yes
80 - 95%
2,6-lutidine acts as a proton scavenger but suppresses direct attack on HATU[4].
Acid Chloride
3.0 eq Pyridine
N/A
> 90%
Most robust for hindered anilines, bypassing bulky active esters entirely[5].
PART 4: Self-Validating Experimental Protocol
If you cannot use an acid chloride and must rely on coupling agents, use this optimized HATU/2,6-Lutidine Pre-Activation Protocol . This protocol is self-validating: the color change during pre-activation confirms active ester formation before the problematic aniline is introduced.
Reagents:
Carboxylic Acid (1.0 eq)
HATU (1.1 eq)
4-Fluoro-2-methylaniline hydrochloride (1.1 eq)
2,6-Lutidine (3.5 eq)
Anhydrous DMF or DMAc (0.2 M)
Step-by-Step Methodology:
Pre-Activation (Critical Step): In an oven-dried flask under inert atmosphere (
N2
/Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Add 2,6-lutidine (2.0 eq) dropwise. Stir at room temperature for 20–30 minutes. Self-Validation: The solution will typically turn a pale yellow/orange, indicating the successful formation of the highly reactive OAt-active ester.
Free-Basing the Aniline: In a separate vial, suspend 4-fluoro-2-methylaniline hydrochloride (1.1 eq) in a minimal amount of DMF and add the remaining 2,6-lutidine (1.5 eq). Sonicate briefly to ensure the HCl salt is fully neutralized to the free amine.
Coupling: Add the neutralized aniline solution dropwise to the pre-activated ester solution.
Stir at room temperature for 4–12 hours. Monitor via LC-MS. Because the acid was pre-activated, the aniline will attack the OAt-ester rather than the HATU uronium carbon, preventing guanidylation[4].
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc, wash the organic layer with 1M HCl (to remove unreacted aniline and lutidine), followed by brine. Dry over
Na2SO4
and concentrate.
PART 5: Diagnostic Workflow
Troubleshooting workflow for the amidation of sterically hindered aniline hydrochloride salts.
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - Journal of Organic Chemistry / PMC. Available at:[Link]
Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts - Journal of the American Chemical Society. Available at:[Link]
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts - Chinese Journal of Organic Chemistry. Available at:[Link]
Technical Support Center: 4-Fluoro-2-methylaniline Hydrochloride Synthesis
Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges when scaling the synthesis of halogenated anilines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges when scaling the synthesis of halogenated anilines. The reduction of 4-fluoro-2-methyl-1-nitrobenzene to 4-fluoro-2-methylaniline hydrochloride is notoriously prone to side reactions, specifically hydrodehalogenation and dimer condensation. This guide provides field-proven, mechanistically grounded solutions to ensure high-fidelity synthesis.
Mechanistic Workflow & Side Product Causality
The conversion of a nitroarene to an aniline is not a single step but a cascade of reductions passing through nitroso and hydroxylamine intermediates. When synthesizing 4-fluoro-2-methylaniline, the presence of the fluorine atom introduces a critical vulnerability. Halogenated nitroarenes are highly susceptible to dehalogenation during catalytic hydrogenation[1].
Two primary failure modes occur during this workflow:
Hydrodefluorination (Dehalogenation): Highly active transition metals, particularly Palladium on Carbon (Pd/C), can insert into the C-F bond via oxidative addition once the nitro group is reduced, stripping the fluorine to yield 2-methylaniline (o-toluidine)[2].
Dimerization: If the reduction rate is slow or the environment is basic, the nitroso and hydroxylamine intermediates accumulate and condense, forming highly colored azo or azoxy dimers.
Mechanistic workflow of nitro reduction highlighting target pathways and common side product deviations.
Troubleshooting & Reagent Selection Matrix
To prevent these side products, the choice of reducing agent is paramount. While standard literature often cites Pd/C for nitro reductions[3], this is a suboptimal choice for fluorinated substrates unless strictly controlled or poisoned.
Quantitative Comparison of Reducing Agents
Reducing Agent
Reaction Conditions
Dehalogenation Risk
Dimerization Risk
Recommended Application
Pd/C + H₂
Methanol, RT, 1-3 atm
High (>15%)
Low
Avoid unless using poisoned catalysts (e.g., Pt/S).
Q: I am observing a significant amount of 2-methylaniline in my GC-MS/LC-MS. How do I stop this?A: This is classic hydrodefluorination. If you must use catalytic hydrogenation, switch from Pd/C to Raney Nickel. Raney Nickel effectively reduces nitro groups but lacks the oxidative insertion capability required to break the strong aromatic C-F bond under mild conditions[4]. Alternatively, use a chemical reductant like Tin(II) chloride (SnCl₂)[2].
Q: My reaction mixture turned deep orange/red instead of the expected pale yellow. What happened?A: You have formed azo or azoxy dimers. This occurs when the reduction stalls at the nitroso/hydroxylamine stages, allowing them to condense. This is often caused by insufficient reducing equivalents, poor mixing (mass transfer limitations in hydrogenation), or localized basicity. Ensure a slight excess of reductant and maintain neutral to slightly acidic conditions to protonate the hydroxylamine, reducing its nucleophilicity.
Q: Why form the hydrochloride salt instead of isolating the free base?A: The free base, 4-fluoro-2-methylaniline, is an oil that is prone to aerial oxidation (darkening over time). Converting it to the hydrochloride salt yields a stable, crystalline solid that is easily purified by trituration, effectively purging neutral impurities like unreacted starting material or dimers.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Physical state changes are embedded within the steps to confirm reaction progress without relying solely on offline analytics.
Protocol A: Chemoselective Reduction via Tin(II) Chloride
Causality: SnCl₂ operates via a single-electron transfer mechanism that exclusively targets the oxygen atoms of the nitro group. It is thermodynamically incapable of cleaving the C-F bond, guaranteeing 0% dehalogenation[2].
Initialization: In a round-bottom flask, dissolve 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) in absolute ethanol (0.5 M concentration).
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq). Note: The excess ensures rapid push-through of the nitroso intermediate, preventing dimer formation.
Thermal Activation: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. The solution will transition from pale yellow to a clear, slightly amber liquid.
Self-Validating Quench: Cool the mixture to room temperature. Pour it into a beaker containing crushed ice and saturated aqueous NaHCO₃. Validation Check: A thick, white precipitate of tin oxides/hydroxides will immediately form. If the solution remains clear, the quench is incomplete, and the pH is too low. Adjust pH to 7-8.
Isolation: Filter the white slurry through a pad of Celite to remove tin salts. Extract the aqueous filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale oil.
Protocol B: Hydrochloride Salt Formation
Causality: Utilizing anhydrous conditions prevents the hydrolysis of the product and ensures the precipitation of the salt, driving the equilibrium forward and leaving non-basic impurities in the mother liquor.
Solvation: Dissolve the crude 4-fluoro-2-methylaniline free base in anhydrous methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of oil).
Thermal Control: Chill the solution to 0–5 °C in an ice bath. Note: Lowering the temperature decreases the solubility of the resulting salt, maximizing yield.
Acidification: Under vigorous stirring, dropwise add a standardized solution of HCl in dioxane (4.0 M, 1.2 eq).
Self-Validating Precipitation:Validation Check: Within seconds of the first few drops, a dense white crystalline precipitate (4-Fluoro-2-methylaniline hydrochloride) will form. If the solution turns cloudy but oils out, trace water is present.
Collection: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a vacuum, wash with cold anhydrous MTBE, and dry under a high vacuum to afford the analytically pure hydrochloride salt.
Technical Support Center: Stabilizing 4-Fluoro-2-methylaniline Hydrochloride at Room Temperature
Welcome to the technical support center for 4-Fluoro-2-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-Fluoro-2-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability of this compound during storage and experimental use at room temperature.
Frequently Asked Questions (FAQs)
Q1: My 4-Fluoro-2-methylaniline hydrochloride has changed color from off-white to a yellowish or brownish solid. What is causing this discoloration?
This color change is a common indicator of degradation. Aromatic amines, including 4-Fluoro-2-methylaniline hydrochloride, are susceptible to oxidation.[1][2] The discoloration is likely due to the formation of oxidized and potentially polymerized byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[2][3]
Q2: I've observed a decrease in the purity of my compound over time, even when stored at room temperature. What are the primary degradation pathways?
The primary degradation pathways for 4-Fluoro-2-methylaniline hydrochloride at room temperature are oxidation and photodegradation.[1][4] The amine functional group is particularly prone to oxidation, which can lead to the formation of nitroso, nitro, and azo compounds, often colored.[2] Photodegradation can occur upon exposure to UV or even ambient light, leading to the formation of radical species and subsequent complex reaction cascades.[1]
Q3: Is it necessary to store 4-Fluoro-2-methylaniline hydrochloride under an inert atmosphere?
Yes, for long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5] This minimizes contact with atmospheric oxygen, a key contributor to oxidative degradation.[1] For routine short-term use, tightly sealing the container after each use can suffice, but for periods longer than a few weeks, an inert atmosphere is best practice.
Q4: What is the ideal temperature for storing 4-Fluoro-2-methylaniline hydrochloride?
While the topic addresses room temperature stability, the ideal storage condition is in a cool, dry place.[5][6] Some suppliers recommend refrigerated storage at 2-8°C. Storing at lower temperatures slows down the rate of potential degradation reactions. If refrigeration is not possible, storing in a consistently cool and dark area of the lab is the next best option.
Q5: Can I store 4-Fluoro-2-methylaniline hydrochloride in any type of container?
It is advisable to use amber glass vials or bottles to protect the compound from light.[1] The container should have a tight-fitting cap to minimize exposure to air and moisture.[7] High-density polyethylene (HDPE) containers may also be suitable, but glass is generally preferred for long-term storage of aromatic amines.[7]
Troubleshooting Guides
This section provides detailed protocols to diagnose and mitigate stability issues with 4-Fluoro-2-methylaniline hydrochloride.
Issue 1: Rapid Discoloration and Purity Loss
Symptoms: The solid compound darkens significantly within days or weeks of opening, and analytical tests (e.g., HPLC, NMR) show a noticeable decrease in the main peak and the appearance of new impurity peaks.
Potential Causes & Solutions:
Potential Cause
Underlying Mechanism
Troubleshooting & Mitigation Steps
High Oxygen Exposure
The amine group is readily oxidized by atmospheric oxygen, leading to colored byproducts.[1][2]
1. Inert Atmosphere Blanketing: After each use, flush the container headspace with an inert gas like nitrogen or argon before sealing. 2. Use of Small Aliquots: For frequently used material, consider aliquoting the bulk sample into smaller, single-use vials to minimize repeated exposure of the entire batch to air.
Light Exposure
Photons can provide the activation energy for degradation reactions, including oxidation and polymerization.[1]
1. Light-Blocking Containers: Store the compound in amber vials or wrap clear containers in aluminum foil.[1] 2. Dark Storage: Keep the container in a drawer or cabinet when not in use.
Moisture Contamination
Amines are often hygroscopic and can absorb moisture from the air, which can facilitate certain degradation pathways.[7]
1. Dry Storage: Store in a desiccator, especially in humid environments. 2. Proper Sealing: Ensure the container cap is tightly sealed after each use.
Incompatible Storage Location
Storing near strong oxidizing agents or in areas with significant temperature fluctuations can accelerate degradation.[6]
1. Segregated Storage: Store away from incompatible chemicals like peroxides, strong acids, and aldehydes.[6] 2. Stable Temperature: Avoid storing in direct sunlight or near heat sources. A cool, well-ventilated area is recommended.[8]
Experimental Workflow: Purity Assessment and Aliquoting
Caption: Key environmental stressors leading to the degradation of 4-Fluoro-2-methylaniline HCl.
References
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved March 27, 2026, from [Link]
ACS Publications. (2017, March 16). Probing the Chemical Stability of Aniline under High Pressure. Retrieved from [Link]
ResearchGate. (n.d.). Probing the Chemical Stability of Aniline Under High-Pressure. Retrieved March 27, 2026, from [Link]
What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved March 27, 2026, from [Link]
Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-2-methylaniline Hydrochloride Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by 4-Fluoro-2-methylaniline hydrochloride. The inherent steric hindrance from the ortho-methyl group, combined with the electronic effects of the para-fluoro substituent, requires carefully considered strategies to achieve successful outcomes in various chemical transformations.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of 4-Fluoro-2-methylaniline and the primary reasons for its challenging reactivity profile.
Question 1: My reaction with 4-Fluoro-2-methylaniline hydrochloride is not proceeding. What is the most common oversight?
Answer: The most frequent issue is overlooking the fact that the starting material is a hydrochloride salt. In this form, the amine nitrogen is protonated (R-NH₃⁺), rendering it non-nucleophilic and unreactive in most desired transformations like acylations, alkylations, or cross-couplings.
Actionable First Step: Before initiating any reaction, the free aniline must be generated in situ or as a separate workup step. This is accomplished by treating the hydrochloride salt with a suitable base. For many applications, a simple aqueous workup with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), followed by extraction of the free aniline into an organic solvent, is sufficient. For anhydrous reactions, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be added directly to the reaction mixture.
Question 2: How exactly does the ortho-methyl group hinder reactions?
Answer: The methyl group at the C2 position creates significant steric bulk around the nitrogen atom. This phenomenon, often called the "ortho effect," physically obstructs the trajectory of incoming reagents (electrophiles or catalyst complexes) attempting to access the nitrogen's lone pair of electrons.[1][2][3] This steric shield slows down reaction rates or can prevent a reaction altogether by raising the activation energy of the transition state.[4][5]
Electronically, the methyl group is weakly electron-donating through hyperconjugation, which slightly increases the electron density on the nitrogen. However, this electronic effect is often overshadowed by the severe steric impediment.[2]
Fig 1. Steric shielding by the ortho-methyl group.
Question 3: Does the para-fluoro group affect reactivity?
Answer: Yes. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom.[6] A lower electron density makes the amine less basic and a poorer nucleophile compared to its non-fluorinated analog, 2-methylaniline. Therefore, you are contending with both a steric challenge (from the methyl group) and a nucleophilicity deficit (from the fluorine atom).
Part 2: Troubleshooting Guide for Key Transformations
This section provides specific, actionable advice for common synthetic procedures where 4-Fluoro-2-methylaniline is used.
Problem Area: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This is one of the most powerful methods for forming aryl-amine bonds, but it is highly sensitive to steric hindrance.[7][8]
Symptom: You are attempting to couple 4-Fluoro-2-methylaniline with an aryl halide (e.g., bromobenzene) or triflate and observe low to no product yield, or significant formation of side products like hydrodehalogenation of your aryl halide.[4][9]
Cause 1: Inappropriate Ligand Choice.
The most critical factor for coupling sterically hindered substrates is the phosphine ligand coordinated to the palladium center.[4][9] First-generation or simple bidentate ligands (e.g., PPh₃, BINAP) often fail because they do not create the necessary steric environment around the metal to promote the crucial, rate-limiting reductive elimination step.[7]
Solution: Employ Bulky, Electron-Rich Monodentate Ligands.
Modern catalyst systems have been specifically designed for these challenging couplings. You should screen a panel of bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][9][10]
Ligand Class
Examples
Catalyst Loading (mol%)
Key Advantages
Bulky Biarylphosphines
XPhos, SPhos, RuPhos
0.5 - 2
Excellent performance with hindered anilines and unreactive aryl chlorides. Often allows for lower reaction temperatures.[9]
Biaryl Phosphorinanes
AlisonPhos, AliPhos
1 - 3
Highly effective for coupling hindered, electron-deficient anilines with hindered aryl halides.[10]
N-Heterocyclic Carbenes (NHCs)
IPr, SImes
1 - 5
Offer high stability and can be effective for challenging couplings.[4][11]
Bidentate Ligands
DPPF, BINAP
2 - 5
Generally less effective for di-ortho-substituted products but can be screened.[7]
Cause 2: Suboptimal Base or Reaction Conditions.
Hindered couplings require precise control of reaction parameters. A weak base may not be sufficient to deprotonate the aniline-catalyst complex, stalling the catalytic cycle.[9]
Solution: Optimize Base, Solvent, and Temperature.
Base: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Potassium phosphate (K₃PO₄) can also be effective, particularly with specific catalyst systems.[9][12]
Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst poisoning by oxygen or water. Toluene, dioxane, and THF are common choices.[9]
Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the activation energy barrier.[4]
Fig 2. Troubleshooting workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Fluoro-2-methylaniline
This general protocol is adapted for sterically hindered substrates.[4][9]
Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol, 1.0 eq), 4-Fluoro-2-methylaniline (1.2 mmol, 1.2 eq), Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq), the selected bulky phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) to an oven-dried reaction vessel with a magnetic stir bar.
Note: Using a pre-formed catalyst like XPhos Pd G3 (0.01-0.02 mmol) can offer higher stability and activity.[9]
Solvent Addition: Add anhydrous, degassed toluene (2.0 mL) to the vessel.
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture in a pre-heated oil bath to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS until the starting material is consumed.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Problem Area: N-Acylation and N-Alkylation
Symptom: You are attempting to react 4-Fluoro-2-methylaniline with an acyl chloride or alkyl halide and the reaction is sluggish, incomplete, or requires harsh conditions.
Cause: The ortho-methyl group sterically shields the nitrogen, hindering the approach of the electrophile. The reduced nucleophilicity from the para-fluoro group exacerbates this issue.
Solutions:
Activate the Electrophile: Instead of a standard acyl chloride, consider using a more reactive acylating agent like an acid anhydride. For particularly stubborn cases, activating the carboxylic acid with a coupling reagent (e.g., HATU, HOBt) may be necessary.
Use a Catalyst: For N-acylation, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[13] DMAP acts as a more potent nucleophile, forming a highly reactive acylpyridinium intermediate.
Employ a Stronger, Non-Nucleophilic Base: A hindered base like 2,6-lutidine or proton sponge can help deprotonate the aniline, increasing its nucleophilicity without competing for the electrophile.[13]
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[13] Monitor for potential decomposition.
Part 3: Alternative Synthetic Approaches
When standard methods fail even after optimization, alternative C-N bond-forming strategies may be required.
Copper-Catalyzed Amination (Ullmann-Type Reaction):
For certain substrate combinations, copper catalysis can be a valuable alternative to palladium.[14] Recent advancements have led to the development of new ligands that facilitate the coupling of sterically hindered partners.[14][15] While often requiring higher temperatures, these methods can sometimes succeed where palladium-based systems fail and are a worthwhile secondary screening strategy.
Amination of Aryl Boronic Esters:
A practical method for synthesizing hindered anilines involves the copper-catalyzed amination of aryl boronic esters.[16][17] This approach tolerates a wide range of functional groups and can be accomplished under mild conditions, providing another powerful tool for accessing these challenging motifs.[17]
References
Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. J. Org. Chem., 2015, 80, 7876-7883. [Link]
Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. Angew. Chem. Int. Ed. Engl., 2012, 51(22), 5432-6. [Link]
Practical catalytic method for synthesis of sterically hindered anilines. Chem. Commun. (Camb.), 2015, 51(55), 11048-51. [Link]
Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 2016, 8(19):33-39. [Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem., 2021, 17, 3054-3062. [Link]
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nat Commun, 2022, 13, 4423. [Link]
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Org. Lett., 2015, 17, 15, 3790–3793. [Link]
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. J. Org. Chem., 2020, 85, 11, 7156–7174. [Link]
Difluoroalkylation of Anilines via Photoinduced Methods. J. Org. Chem., 2023, 88, 17, 12117–12127. [Link]
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Trans., 2018, 47, 12053-12063. [Link]
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 2010, 15(4), 2605-2613. [Link]
Technical Support Center: Optimizing Catalyst Loading for 4-Fluoro-2-methylaniline Hydrochloride Substrates
Welcome to the technical support center dedicated to the catalytic hydrogenation of 4-Fluoro-2-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to naviga...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the catalytic hydrogenation of 4-Fluoro-2-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into the nuances of catalyst selection, loading optimization, and troubleshooting common experimental hurdles. Our goal is to provide you with the foundational knowledge and practical steps to achieve high-yield, selective, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when hydrogenating a halogenated aniline hydrochloride salt like 4-Fluoro-2-methylaniline hydrochloride?
The primary challenges are twofold: preventing hydrodehalogenation (the undesired removal of the fluorine atom) and managing the effects of the hydrochloride salt on the catalytic system. Halogenated nitroaromatics can be challenging to hydrogenate selectively.[1] Palladium catalysts, while highly active, are known for their propensity to cleave carbon-halogen bonds.[2] Additionally, the presence of hydrochloric acid, either from the substrate salt or generated during potential side reactions, can influence catalyst activity and selectivity, sometimes even being beneficial in certain systems by mitigating side reactions.[3][4]
Q2: Which catalysts are commonly recommended for this type of reaction, and what are their trade-offs?
The choice of catalyst is critical for success. Here's a breakdown of common options:
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity.[5][6] However, it is also highly active for hydrogenolysis, which can lead to significant defluorination.[2] Its use requires careful optimization of reaction conditions to favor nitro reduction over C-F bond cleavage.
Raney Nickel (Raney Ni): This catalyst is a cost-effective alternative and is often preferred for substrates where dehalogenation is a concern.[5][7] It generally shows lower dehalogenation activity compared to Pd/C.[1] However, Raney Ni can be pyrophoric and may require higher temperatures and pressures to achieve comparable reaction rates.[7][8]
Platinum-based Catalysts (e.g., Pt/C): Platinum catalysts can offer a good balance of activity and selectivity, sometimes showing lower dehalogenation than palladium. Modifying Pt catalysts, for instance with vanadium (Pt-V/C), has been shown to be highly selective for halogenated nitroaromatic hydrogenations.[1]
Rhodium-based Catalysts (e.g., Rh/C): Rhodium catalysts are particularly effective for the hydrogenation of aromatic rings but can also be employed for other reductions. Their application in this specific transformation would require screening to assess selectivity against dehalogenation.
Q3: How does the hydrochloride salt form of the substrate impact the reaction?
The hydrochloride salt introduces an acidic component to the reaction medium. This can have several effects:
Catalyst Activity: The acidic environment can alter the surface properties of the catalyst and the adsorption of the substrate. For some palladium catalysts, an acidic medium can enhance activity in related reactions.[3]
Solubility: The salt form of the aniline may have different solubility in common hydrogenation solvents compared to the free base, which can impact reaction kinetics.
Corrosion: The presence of HCl can be corrosive to standard stainless-steel reactors, especially at elevated temperatures.
Q4: What is a typical starting catalyst loading for this reaction?
A common starting point for catalyst loading in screening reactions is typically in the range of 1-5 mol% of the active metal relative to the substrate.[9] For precious metal catalysts like Pd/C, loadings can be even lower, sometimes in the sub-1 mol% range for highly efficient systems.[10] The optimal loading, however, is highly dependent on the specific catalyst, substrate purity, and reaction conditions, and must be determined experimentally.[11] Insufficient loading can lead to low conversion, while excessive loading can promote side reactions and increase costs.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Conversion of the Starting Material
Your reaction shows minimal or no consumption of the 4-Fluoro-2-methylaniline hydrochloride starting material.
Potential Cause A: Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the active sites of the catalyst, rendering it inactive.[12][13]
Solutions:
Purify Reactants and Solvents: Ensure that the substrate, solvents, and hydrogen gas are of high purity. Common poisons include sulfur compounds, nitrogen heterocycles, and heavy metals.[14]
Change the Catalyst: Some catalysts are more resistant to specific poisons. For instance, platinum-based catalysts may be more robust than palladium in certain environments.[12]
Increase Catalyst Loading: While not ideal, a higher catalyst load may overcome the effects of trace poisons. This should be a last resort after purification attempts.[15]
Potential Cause B: Insufficient Catalyst Activity or Loading
The catalyst itself may be inactive, or the amount used is too low for the reaction scale.
Solutions:
Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a known, reliable reaction (a standard). Catalysts like Raney Ni and some Pd/C formulations can be sensitive to air and require careful handling.[9]
Systematically Increase Catalyst Loading: Perform a catalyst loading screen. An example protocol is provided below. As shown in studies on nitrobenzene hydrogenation, increasing the catalyst loading generally increases the reaction rate.[16]
Workflow for Troubleshooting Low Conversion
Caption: Workflow for diagnosing and resolving low reaction conversion.
Problem 2: Significant Dehalogenation (Loss of Fluorine)
The desired product is formed, but a significant amount of the defluorinated analog (2-methylaniline) is also observed.
Potential Cause A: Inappropriate Catalyst Choice
Palladium on carbon is highly effective at catalyzing hydrogenolysis, the cleavage of single bonds by hydrogen, which includes the carbon-fluorine bond.[2]
Solutions:
Switch to a Less Active Catalyst for Hydrogenolysis: Raney Nickel is often a good first alternative to screen, as it typically shows lower dehalogenation.[1][5]
Explore Modified Catalysts: Certain catalyst modifications can suppress dehalogenation. For example, sulfided palladium or platinum catalysts have been developed to selectively reduce nitro groups in halogenated nitrobenzenes.[17] Pt-V/C has also shown high selectivity.[1]
Potential Cause B: Reaction Conditions are Too Harsh
High temperatures, high hydrogen pressure, and excessive catalyst loading can all favor the undesired dehalogenation side reaction.[18]
Solutions:
Optimize Temperature and Pressure: Lower the reaction temperature and hydrogen pressure. Run a matrix of experiments to find conditions that favor nitro reduction while minimizing C-F cleavage.
Reduce Catalyst Loading: An excessive number of active sites can lead to over-reduction.[11] Titrate the catalyst loading downwards to find the minimum amount required for full conversion of the nitro group in a reasonable timeframe.
Reduce Substrate Concentration: Lowering the substrate concentration has been shown to decrease dehalogenation in some systems.[1]
Decision Tree for Catalyst Selection to Minimize Dehalogenation
Caption: Decision tree for selecting a catalyst to avoid dehalogenation.
Problem 3: Reaction Stalls Before Completion
The reaction begins as expected, with hydrogen uptake and product formation, but stops before all the starting material is consumed.
The amine product itself can sometimes act as a catalyst poison or inhibitor by strongly adsorbing to the active sites, preventing further reaction.[14][19]
Solutions:
Solvent Screening: The choice of solvent can influence the adsorption-desorption equilibrium of reactants and products on the catalyst surface. Screen alternative solvents (e.g., alcohols like ethanol, esters like ethyl acetate, or aprotic polar solvents) to see if product inhibition can be mitigated.
Consider a Flow Chemistry Setup: Continuous flow reactors can sometimes mitigate product inhibition issues by maintaining a low concentration of the product in the catalyst bed at any given time.
Catalyst Choice: Some catalysts may be less susceptible to product inhibition. Screening alternatives is a valid strategy.
Data Summary & Experimental Protocols
Table 1: Recommended Starting Conditions for Catalyst Screening
Lower dehalogenation risk; may require higher T/P.[5][20]
5% Pt-V/C
1 - 5%
50 - 150
25 - 80
THF, 2-MeTHF
Reported high selectivity for halogenated substrates.[1]
5% Rh/C
1 - 5%
100 - 500
25 - 80
Alcohols
High activity; selectivity needs to be evaluated.[21]
Protocol: Experimental Workflow for Catalyst Loading Optimization
This protocol outlines a systematic approach to determine the optimal catalyst loading for the hydrogenation of 4-Fluoro-2-methylaniline hydrochloride using 5% Pd/C as an example.
Objective: To find the minimum catalyst loading that provides >99% conversion within a reasonable time (<4 hours) while minimizing dehalogenation.
Materials:
4-Fluoro-2-methylaniline hydrochloride
5% Palladium on Carbon (Pd/C, 50% wet)
Methanol (ACS grade or higher)
Hydrogen gas (high purity)
Parallel hydrogenation reactor or individual pressure vessels
Analytical equipment (e.g., HPLC, GC-MS) for monitoring reaction progress
Procedure:
Reactor Setup: To four separate, clean, and dry reactor vessels, add a magnetic stir bar.
Substrate Addition: To each vessel, add 1.0 g of 4-Fluoro-2-methylaniline hydrochloride and 20 mL of methanol.
Catalyst Addition (Perform in a fume hood, handle catalyst with care):
Vessel 1: Add 20 mg of 5% Pd/C (50% wet) (corresponds to 10 mg dry catalyst, ~1% w/w).
Vessel 2: Add 40 mg of 5% Pd/C (50% wet) (corresponds to 20 mg dry catalyst, ~2% w/w).
Vessel 3: Add 80 mg of 5% Pd/C (50% wet) (corresponds to 40 mg dry catalyst, ~4% w/w).
Vessel 4: Add 120 mg of 5% Pd/C (50% wet) (corresponds to 60 mg dry catalyst, ~6% w/w).
Reaction Execution:
Seal all vessels securely.
Purge each vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.
Pressurize each vessel to 50 psi with hydrogen.
Begin vigorous stirring (~800 RPM) and heat to 30°C.
Monitoring:
Monitor the hydrogen uptake for each reaction.
Take small, filtered aliquots from each vessel at 1-hour intervals (after carefully depressurizing and purging with nitrogen).
Analyze the aliquots by HPLC or GC-MS to determine the conversion of starting material and the selectivity (ratio of desired product to the dehalogenated byproduct).
Analysis:
Plot conversion vs. time for each catalyst loading.
Plot selectivity vs. conversion for each loading.
Identify the lowest catalyst loading that achieves the desired conversion and selectivity targets.
References
Wang, Y., et al. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23, 1910-1914. Available at: [Link]
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
Toyama, Y., et al. (2025). Rh-Catalyzed Mechanochemical Transfer Hydrogenation for the Synthesis of Periphery-Hydrogenated Polycyclic Aromatic Compounds. Chemical Science, 16, 9117-9124. Available at: [Link]
ACS Publications. Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems. Energy & Fuels. Available at: [Link]
RSC Publishing. (2021). Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(IV) oxide using various saccharides instead of hydrogen gas. Available at: [Link]
International Research Journal. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Available at: [Link]
Wikipedia. Palladium on carbon. Available at: [Link]
International Research Journal of Engineering, Science, Technology, and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Available at: [Link]
ResearchGate. (n.d.). Effect of HCl acid on the hydrodechlorination of chlorobenzene over palladium supported catalysts. Available at: [Link]
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
Chemical Engineering Transactions. (2021). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Available at: [Link]
Matthey. (2024). How to Optimize Performance in Alkene Hydrogenation Catalysts. Available at: [Link]
Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Available at: [Link]
RSC Publishing. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: [Link]
Google Patents. (2009). CN101434547A - Method for preparing aniline from nitrobenzene.
ResearchGate. (n.d.). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Available at: [Link]
Matthey. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. Available at: [Link]
MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Available at: [Link]
Periodica Polytechnica. INVESTIGATIONS WITH THE USE OF RANEY NICKEL CATALYST. Available at: [Link]
ACS Publications. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. Available at: [Link]
Google Patents. (2013). CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation.
H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. Available at: [Link]
Reactivity Profiling: 4-Fluoro-2-methylaniline HCl vs. 4-Fluoro-3-methylaniline HCl in Chemical Synthesis
As drug development and materials science demand increasingly precise molecular architectures, understanding the subtle reactivity differences between positional isomers becomes critical. For researchers working with flu...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and materials science demand increasingly precise molecular architectures, understanding the subtle reactivity differences between positional isomers becomes critical. For researchers working with fluorinated aniline derivatives, the shift of a single methyl group from the ortho to the meta position relative to the amino group fundamentally alters the molecule's kinetic and thermodynamic behavior.
This guide provides an objective, data-driven comparison of 4-Fluoro-2-methylaniline hydrochloride (CAS: 57491-46-0) [3] and 4-Fluoro-3-methylaniline hydrochloride , focusing on how steric environments dictate nucleophilic acylation rates and electrophilic aromatic substitution (EAS) regioselectivity.
Mechanistic Causality: The Ortho-Effect vs. Meta-Activation
When utilizing these compounds as building blocks, the primary reaction site is typically the nucleophilic nitrogen atom. However, because both compounds are supplied as hydrochloride salts to prevent oxidative degradation, they must first be neutralized (free-based) in situ to restore the lone pair on the nitrogen.
Once free-based, the reactivity divergence is driven by the ortho-effect [1].
4-Fluoro-2-methylaniline: The methyl group at the C2 position sits adjacent to the amino group. This proximity creates a significant steric barrier. During N-alkylation or N-acylation, the incoming electrophile must overcome the van der Waals radius of the methyl group, substantially increasing the activation energy of the transition state [2]. Furthermore, the steric bulk restricts the rotation of the C-N bond, altering the orbital overlap with the aromatic ring.
4-Fluoro-3-methylaniline: The methyl group at the C3 position exerts a weak electron-donating inductive effect (+I) that slightly increases electron density on the nitrogen. Because it is physically distant from the reaction center, it enhances nucleophilicity without introducing any steric hindrance, allowing reactions to proceed rapidly under milder conditions.
Mechanistic divergence in N-acylation driven by ortho-steric hindrance.
Comparative Reactivity & Regioselectivity Data
To objectively compare their performance, we evaluate their behavior across two standard synthetic workflows: Nucleophilic Acylation (amide coupling) and Electrophilic Aromatic Substitution (EAS).
Table 1: Nucleophilic Reactivity Profile (N-Acylation with Acetyl Chloride)
The steric hindrance in the 2-methyl isomer necessitates harsher conditions to achieve comparable yields to the 3-methyl isomer.
Property
4-Fluoro-2-methylaniline HCl
4-Fluoro-3-methylaniline HCl
Steric Environment (NH₂)
Hindered (Ortho-Methyl)
Unhindered (Meta-Methyl)
Relative Nucleophilicity
Low
High
Relative Acylation Rate (
krel
)
~1.0 (Baseline)
~5.8 - 8.2
Optimal Coupling Temp
Elevated (40-60°C)
Ambient (20-25°C)
Yield (Standard Conditions)
65-75%
>95%
Table 2: EAS Regioselectivity (e.g., Bromination)
In EAS, the strongly activating amino group dictates the directing effects. However, the position of the methyl group determines which ortho sites are sterically viable for the incoming electrophile.
Position
4-Fluoro-2-methylaniline
4-Fluoro-3-methylaniline
C2
Blocked (by Methyl)
Minor Product (<5%, sterically crowded)
C3
Minor Product (<5%)
Blocked (by Methyl)
C5
Trace
Trace
C6
Major Product (>90%)
Major Product (>95%)
Insight: While both isomers predominantly direct electrophiles to the C6 position (ortho to the amine), the 4-Fluoro-3-methyl isomer provides higher regiochemical purity. The C2 position in the 3-methyl isomer is technically activated, but the steric pinch between the amine and the methyl group effectively blocks it.
To empirically validate the steric retardation caused by the ortho-effect, researchers can deploy the following self-validating kinetic assay. This protocol relies on internal time-course sampling, ensuring that the rate of starting material disappearance is mathematically linked to product formation, thereby eliminating vessel-to-vessel environmental variables.
Objective: Quantify the pseudo-first-order rate constants (
kobs
) for the N-acylation of both isomers.
Step-by-Step Methodology:
Salt Neutralization (Free-Basing): Suspend 1.0 mmol of each hydrochloride salt in separate reaction vessels containing 5.0 mL of anhydrous Dichloromethane (DCM). Add 1.2 mmol of Triethylamine (TEA) to each vessel. Stir for 10 minutes at 25.0 °C to ensure complete generation of the free aniline base.
Standardization: Place both vessels in a thermostatic water bath calibrated exactly to 25.0 °C.
Electrophile Addition: Simultaneously inject 1.0 mmol of Acetyl Chloride (diluted in 1.0 mL DCM) into both vessels under vigorous stirring (800 RPM).
Time-Course Sampling: At
t=2,5,10,20,
and
30
minutes, extract a 50 µL aliquot from each vessel.
Quenching: Immediately inject each aliquot into an HPLC vial containing 950 µL of a 50:50 Acetonitrile/Water mixture with 0.1% Trifluoroacetic acid (TFA). The acidic environment instantly protonates any unreacted amine, halting the acylation.
HPLC-UV Analysis: Analyze the quenched samples via RP-HPLC (C18 column, 254 nm detection). Integrate the peaks for the unreacted aniline and the newly formed acetamide.
Kinetic Derivation: Plot
ln([Aniline]t/[Aniline]0)
versus time. The slope of the linear regression yields the rate constant (
kobs
), empirically proving the kinetic drag of the ortho-methyl group.
Self-validating experimental workflow for comparative kinetic profiling.
Conclusion
For drug development professionals scaling up synthetic routes, the choice between these two building blocks is a trade-off between structural necessity and synthetic efficiency. If the target molecule requires an ortho-methyl group (4-Fluoro-2-methylaniline HCl), chemists must proactively engineer the synthesis to account for steric hindrance—often requiring stronger bases, highly reactive acylating agents (e.g., acyl bromides or coupling additives), and elevated temperatures. Conversely, 4-Fluoro-3-methylaniline HCl offers a highly nucleophilic, kinetically favorable profile suitable for rapid, high-yield ambient couplings.
References
Nature and Composition of Ortho-Effect - Asian Journal of Chemistry. Available at:[Link]
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions - Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]
Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-2-methylaniline: Free Base vs. Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of 4-Fluoro-2-methylaniline and its hydro...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of 4-Fluoro-2-methylaniline and its hydrochloride salt. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions in synthetic planning and execution.
Introduction: The Tale of Two Forms
4-Fluoro-2-methylaniline is a key building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique electronic properties conferred by the fluoro and methyl substituents on the aniline core. This versatile intermediate is commonly available in two forms: the free base and the hydrochloride salt. While seemingly a minor difference, the choice between these two forms has profound implications for the compound's storage, handling, solubility, and, most critically, its chemical reactivity.
This guide will dissect the fundamental chemical principles governing the reactivity of both forms, supported by established experimental protocols and data from analogous systems. We will explore how the protonation state of the amino group dictates the nucleophilicity and, consequently, the reaction outcomes in key synthetic transformations.
Physicochemical Properties: A Tale of Solubility and Basicity
The primary distinction between 4-Fluoro-2-methylaniline and its hydrochloride salt lies in the protonation of the amino group. This seemingly simple acid-base chemistry dramatically alters the molecule's physical and chemical characteristics.
The increased polarity of the salt form reduces its solubility in nonpolar organic solvents.
The predicted pKa of the conjugate acid of 4-Fluoro-2-methylaniline is approximately 4.51, indicating it is a weak base.[3] This weak basicity is a hallmark of anilines, where the nitrogen's lone pair is delocalized into the aromatic ring, reducing its availability for protonation.[5] The presence of the electron-withdrawing fluorine atom further decreases the electron density on the nitrogen, making it less basic than aniline itself.
The Heart of the Matter: A Comparative Analysis of Reactivity
The nucleophilicity of the nitrogen atom is the cornerstone of 4-Fluoro-2-methylaniline's reactivity in a vast number of synthetic transformations. The availability of the lone pair of electrons on the nitrogen dictates its ability to attack electrophiles.
The Free Base: A Ready Nucleophile
In its free base form, the lone pair on the nitrogen of 4-Fluoro-2-methylaniline is available to participate in chemical reactions. This makes the free base the reactive species in nucleophilic substitution and coupling reactions.
The Hydrochloride Salt: A Masked Nucleophile
The hydrochloride salt, on the other hand, has its nitrogen lone pair tied up in a bond with a proton. This anilinium form is no longer nucleophilic and will not readily react with electrophiles.[5] To render it reactive, the hydrochloride salt must first be neutralized with a base to regenerate the free aniline.
N-Acylation and N-Alkylation: The Need for a Free Amine
N-acylation and N-alkylation are fundamental transformations for modifying the aniline nitrogen. These reactions require the nucleophilic attack of the amine on an electrophilic carbonyl or alkyl species, respectively.
Using the Free Base: 4-Fluoro-2-methylaniline as a free base will readily react with acylating agents (e.g., acetyl chloride, acetic anhydride) or alkylating agents (e.g., methyl iodide). The reaction proceeds directly without the need for an additional base, although a scavenger base is often added to neutralize the acidic byproduct of the reaction.
Using the Hydrochloride Salt: The hydrochloride salt is unreactive towards acylating and alkylating agents. To proceed, a stoichiometric amount of a base must be added to neutralize the hydrochloride and generate the free aniline in situ. The choice of base is critical; it must be strong enough to deprotonate the anilinium ion but not so strong as to cause unwanted side reactions. Common choices include triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃).
Illustrative Experimental Protocol: N-Acetylation
Objective: To compare the acetylation of 4-Fluoro-2-methylaniline free base and its hydrochloride salt.
Method A: Using the Free Base
Dissolve 4-Fluoro-2-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM).
Add a non-nucleophilic base such as triethylamine (1.1 eq).
Cool the solution to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Method B: Using the Hydrochloride Salt
Suspend 4-Fluoro-2-methylaniline hydrochloride (1.0 eq) in a suitable solvent (e.g., DCM).
Add a base such as triethylamine (2.2 eq) to first neutralize the salt and then act as an acid scavenger.
Cool the mixture to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 eq) dropwise.
Follow steps 5-7 from Method A.
Expected Outcome: Both methods should yield the desired N-acetylated product. However, the use of the hydrochloride salt necessitates the use of an additional equivalent of base, which may need to be considered in the overall reaction economy and downstream purification.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.
Using the Free Base: 4-Fluoro-2-methylaniline as the free base is the active nucleophile in the Buchwald-Hartwig reaction. The base in the reaction (e.g., sodium tert-butoxide, potassium phosphate) serves to deprotonate the amine in the catalytic cycle, facilitating the reductive elimination step.[8][9]
Using the Hydrochloride Salt: If the hydrochloride salt is used, an additional equivalent of base is required to generate the free aniline before it can enter the catalytic cycle. This is a critical consideration, as the overall basicity of the reaction mixture can influence the catalyst's activity and stability.
Objective: To couple 4-Fluoro-2-methylaniline (or its hydrochloride salt) with an aryl bromide.
In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
Add the base (e.g., sodium tert-butoxide, 1.4 eq).
If using 4-Fluoro-2-methylaniline free base , add it directly (1.2 eq).
If using 4-Fluoro-2-methylaniline hydrochloride , add it (1.2 eq) and an additional equivalent of the base (total base: 2.4 eq).
Add a degassed solvent (e.g., toluene or dioxane).
Seal the vessel and heat to the appropriate temperature (typically 80-110 °C).
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
Concentrate the filtrate and purify the crude product by column chromatography.
Practical Considerations: Storage, Handling, and Safety
The choice between the free base and the hydrochloride salt also has practical implications for laboratory work.
More susceptible to oxidation and discoloration upon exposure to air and light.
Generally more stable and less prone to oxidation.
Handling
As a liquid, it can be easily measured by volume, but care must be taken to avoid inhalation of vapors and skin contact.[1]
As a solid, it is easier to weigh accurately and has lower vapor pressure, reducing inhalation risk.
Safety
Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1][10]
Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[4]
Safe Handling Procedures:
Always handle both compounds in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Store in a cool, dry, and dark place, away from oxidizing agents and strong acids.[1] The free base should ideally be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Conclusion: Making the Right Choice
The decision to use 4-Fluoro-2-methylaniline as a free base or a hydrochloride salt is a critical one that impacts not only the reaction conditions but also the overall efficiency and practicality of a synthetic route.
4-Fluoro-2-methylaniline (Free Base): The go-to choice for reactions where the aniline acts as a nucleophile. It is directly reactive, but its stability and handling as a liquid require careful consideration.
4-Fluoro-2-methylaniline Hydrochloride: Offers superior stability, ease of handling as a solid, and often better water solubility. However, its use in reactions requiring a nucleophilic amine necessitates an additional deprotonation step, which must be factored into the experimental design.
By understanding the fundamental differences in their physicochemical properties and reactivity, researchers can strategically select the appropriate form of this valuable building block to optimize their synthetic endeavors.
References
Scribd. (n.d.). Aniline vs Anilinium Ion: Basicity Comparison. [Link]
Allen. (n.d.). Aniline is more stable than anilinium ion because. [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]
YouTube. (2017). Compared to aniline and anilinium ion.Which is more stable |part 29|class 12| Amines |CBSE chemistry. [Link]
Royal Society of Chemistry. (2019). Removal of amino groups from anilines through diazonium salt-based reactions. [Link]
National Center for Biotechnology Information. (2020). Role of the Anilinium Ion on the Selective Polymerization of Anilinium 2-Acrylamide-2-methyl-1-propanesulfonate. [Link]
Royal Society of Chemistry. (2022). Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst. [Link]
CHIMIA. (2017). Recent Developments and Aspects of Industrial Fluoroalkylation. [Link]
PubMed. (1995). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. [Link]
1H and 13C NMR spectra comparison for 4-Fluoro-2-methylaniline hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-2-methylaniline Hydrochloride Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-2-methylaniline Hydrochloride
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's three-dimensional structure and electronic properties is crucial for rational design and synthesis.[3] This guide offers a comprehensive comparative analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-2-methylaniline hydrochloride (C₇H₉ClFN), a substituted aniline derivative of interest in chemical synthesis.[4]
As a Senior Application Scientist, this guide is structured to provide not just spectral data, but also the underlying principles and experimental considerations necessary for accurate interpretation. We will delve into the causal relationships between the molecular structure and the observed spectral features, grounded in the fundamental principles of NMR spectroscopy.
Molecular Structure and Predicted Spectral Features
The structure of 4-Fluoro-2-methylaniline hydrochloride features a benzene ring with three substituents: a methyl group (-CH₃), a fluorine atom (-F), and an ammonium group (-NH₃⁺), the latter resulting from the protonation of the aniline nitrogen by hydrochloric acid. The presence and relative positions of these groups create a unique electronic environment for each proton and carbon atom, which is reflected in their distinct NMR signals.
The ammonium group is strongly electron-withdrawing, which will significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them to a higher frequency (downfield) compared to the free aniline base. The fluorine atom, being highly electronegative, will also exert a strong influence and, crucially, will couple with nearby protons and carbons, leading to characteristic splitting patterns.
Caption: Structure of 4-Fluoro-2-methylaniline hydrochloride with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum is typically the first one-dimensional experiment performed and provides a wealth of information about the number of different types of protons and their neighboring nuclei.[1][5]
Aromatic Protons (δ 7.0-7.5 ppm): We expect three distinct signals in the aromatic region corresponding to H-3, H-5, and H-6. Due to the electron-withdrawing ammonium group, these protons will be deshielded and appear at a lower field compared to the free aniline.
H-3: This proton is adjacent to the fluorine atom and will appear as a doublet of doublets due to coupling with H-5 (a small meta coupling, ⁴JHH) and the fluorine atom (a larger ³JHF).
H-5: This proton is coupled to H-3 (meta coupling, ⁴JHH) and H-6 (ortho coupling, ³JHH), and also to the fluorine atom (⁴JHF). This will likely result in a complex multiplet, possibly a doublet of doublet of doublets.
H-6: This proton is ortho to the ammonium group and will be significantly deshielded. It will appear as a doublet due to ortho coupling with H-5 (³JHH).
Ammonium Protons (-NH₃⁺, δ > 8 ppm): The protons on the nitrogen will be significantly deshielded due to the positive charge and will likely appear as a broad singlet. Its chemical shift can be highly variable and dependent on the solvent and concentration.
Methyl Protons (-CH₃, δ ~2.3 ppm): The methyl group protons will appear as a singlet in the upfield region, as there are no adjacent protons to couple with.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[1] For 4-Fluoro-2-methylaniline hydrochloride, we expect seven distinct carbon signals. A key feature of the ¹³C spectrum will be the carbon-fluorine (C-F) coupling, which results in the splitting of carbon signals into doublets.[6]
C-4 (ipso-Carbon to F, δ ~160 ppm): This carbon is directly attached to the fluorine atom and will exhibit a large one-bond C-F coupling constant (¹JCF). It will be the most downfield of the aromatic carbons due to the electronegativity of fluorine.
C-1 (ipso-Carbon to N, δ ~140 ppm): The carbon attached to the ammonium group will be significantly deshielded.
C-2 (ipso-Carbon to CH₃, δ ~130 ppm): The carbon bearing the methyl group.
C-3 and C-5 (ortho and meta to F): These carbons will appear as doublets due to two-bond (²JCF) and three-bond (³JCF) coupling with the fluorine atom, respectively.
C-6 (ortho to N): This carbon will be deshielded due to the adjacent ammonium group.
Methyl Carbon (-CH₃, δ ~18 ppm): The methyl carbon will appear as a singlet in the upfield region of the spectrum.
Comparative Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 4-Fluoro-2-methylaniline hydrochloride. These predictions are based on established principles of NMR spectroscopy and comparative data from structurally similar compounds.[6]
Accurately weigh 5-10 mg of 4-Fluoro-2-methylaniline hydrochloride for ¹H NMR, and 20-50 mg for ¹³C NMR.[1][7]
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt may have low solubility in CDCl₃) in a clean, dry vial.[7]
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's coil.
2. Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Tune and match the probe for both the ¹H and ¹³C frequencies.
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural elucidation of 4-Fluoro-2-methylaniline hydrochloride. By understanding the influence of the methyl, fluoro, and ammonium substituents on chemical shifts and coupling constants, researchers can confidently assign the observed signals to the corresponding nuclei within the molecule. The protocols and predictive data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of substituted anilines and related compounds.
References
Benchchem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline.
New Journal of Chemistry Supporting Information. (n.d.).
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2008, August 15). PubMed.
PubChem. (n.d.). 4-Fluoro-2-methylaniline.
NMR spectroscopy of small molecules in solution. (2025, December 3). Nuclear Magnetic Resonance, 51.
NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
A Senior Application Scientist's Guide to Validating the Purity of 4-Fluoro-2-methylaniline Hydrochloride via GC-MS
For Researchers, Scientists, and Drug Development Professionals In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials and intermediates is not merely a quality metric; it is a cri...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy.[1][2] 4-Fluoro-2-methylaniline is a key building block in the production of various pharmaceuticals, agrochemicals, and dyes.[2] Its hydrochloride salt form often enhances stability for storage and handling. This guide provides an in-depth, experience-driven protocol for the validation of 4-Fluoro-2-methylaniline hydrochloride purity using Gas Chromatography-Mass Spectrometry (GC-MS), compares this method with viable alternatives, and explains the scientific rationale behind each procedural step.
The Analytical Challenge: Direct Injection vs. Derivatization
4-Fluoro-2-methylaniline hydrochloride, being a salt, is non-volatile. Direct injection into a gas chromatograph is not feasible as it would thermally decompose in the injector port rather than volatilize. The analytical workflow must therefore begin with a robust sample preparation step to liberate the free, volatile aniline base.
Furthermore, primary anilines can exhibit poor chromatographic peak shape due to their polarity and tendency to interact with active sites in the GC system. While direct analysis of the free base is possible, derivatization is often employed to improve volatility, enhance peak symmetry, and increase sensitivity.[3] This guide will focus on the analysis of the free base following a simple liquid-liquid extraction, as this is often sufficient for purity assays where the analyte is the major component. However, for trace-level analysis, derivatization would be the superior approach.[3][4]
Section 1: A Validated GC-MS Protocol for Purity Assessment
This protocol is designed as a self-validating system. It incorporates system suitability checks and the use of an internal standard to ensure the data generated is accurate and reliable, in line with principles outlined by the International Council for Harmonisation (ICH).[5][6]
Sample Preparation: Liberating the Free Aniline
The core of the sample preparation is a liquid-liquid extraction (LLE) following alkalinization. The addition of a base deprotonates the anilinium hydrochloride, converting it into the free 4-Fluoro-2-methylaniline, which is soluble in organic solvents.
Step-by-Step Protocol:
Standard & Sample Weighing: Accurately weigh approximately 20 mg of the 4-Fluoro-2-methylaniline hydrochloride reference standard and the test sample into separate 20 mL volumetric flasks.
Internal Standard (IS): Prepare a stock solution of an appropriate internal standard (e.g., 3,4-Dimethylaniline at 1 mg/mL in methanol). The IS should be a compound with similar chemical properties to the analyte but with a different retention time.
Dissolution & Spiking: Dissolve the reference standard and sample in 10 mL of deionized water. Add 1.0 mL of the Internal Standard stock solution to each flask.
Alkalinization: Add 2 mL of 2 M Sodium Hydroxide (NaOH) solution to each flask. Mix gently. This step is critical to deprotonate the hydrochloride salt, releasing the free aniline base.[3]
Extraction: Add 5 mL of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Cap the flasks and shake vigorously for 2 minutes.
Phase Separation: Allow the layers to separate. The top organic layer contains the extracted free aniline and the internal standard.
Drying & Transfer: Carefully transfer the organic layer using a pipette into a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3] Transfer the dried organic extract into a 2 mL GC vial for analysis.
Instrumentation and GC-MS Parameters
The choice of column and temperature program is designed to achieve a good separation between the solvent, the analyte, the internal standard, and any potential impurities.
Parameter
Setting
Justification
GC System
Agilent 8890 GC or equivalent
A modern, electronically controlled GC for reproducible retention times.
Mass Spectrometer
Agilent 5977B MSD or equivalent
Provides high sensitivity and the mass spectral data needed for positive identification.
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A low-to-mid polarity 5% phenyl-methylpolysiloxane column offers excellent resolving power and thermal stability for a wide range of aromatic compounds.
Injector Temp.
250 °C
Ensures rapid volatilization of the analyte without thermal degradation.
Injection Mode
Split (50:1)
A split injection prevents column overloading when analyzing a high-concentration sample for purity.
Injection Vol.
1 µL
Standard volume for capillary GC.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.[7]
Oven Program
80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)
The initial temperature allows for good focusing of analytes on the column head. The ramp rate is sufficient to elute the aniline and potential impurities as sharp peaks in a reasonable timeframe.
MS Transfer Line
280 °C
Prevents condensation of the analyte before it reaches the ion source.
Ion Source Temp.
230 °C
Standard temperature for robust ionization while minimizing thermal degradation.[7]
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.[7]
Scan Range
35 - 350 m/z
A scan range that covers the molecular ion of the analyte and potential low-mass impurities.
System Suitability and Data Analysis
Before analyzing samples, a system suitability test must be performed by injecting the prepared reference standard solution.
Acceptance Criteria:
Peak Tailing Factor: The analyte peak should have a tailing factor between 0.9 and 1.5.
Resolution: Baseline resolution between 4-Fluoro-2-methylaniline and the internal standard.
Precision: Inject the standard six times. The Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) should be less than 2%.[8]
Purity Calculation:
Purity is determined by the area percent method, which assumes that all components of the mixture have a similar response factor in the detector.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Section 2: Interpreting the Data
A successful analysis will yield a chromatogram with a major peak for 4-Fluoro-2-methylaniline and a peak for the internal standard. The mass spectrum of the main peak should be consistent with the known fragmentation pattern.
Expected GC-MS Results
Compound
Expected Retention Time (min)
Key Mass-to-Charge Ratios (m/z)
Comments
4-Fluoro-2-methylaniline
~8.5
125 (M+) , 124, 110, 97, 83
The molecular ion (M+) at m/z 125 is expected.[9][10] The peak at m/z 124 corresponds to the loss of a hydrogen atom.[9]
3,4-Dimethylaniline (IS)
~9.2
121 (M+) , 120, 106, 91, 77
The internal standard should be well-resolved from the main analyte.
Potential Impurity: 2-Methylaniline
Varies
107 (M+) , 106, 77
A common precursor or related impurity.
Potential Impurity: 4-Fluoroaniline
Varies
111 (M+) , 83, 57
An impurity from a different synthetic route.
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
Visualizing the Workflow
The entire process, from sample receipt to the final report, can be visualized as a clear, logical workflow.
A Comparative Guide to 4-Fluoro-2-methylaniline Hydrochloride and Other Fluorinated Anilines in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] This guide offers an in-depth comparison of 4-Fluoro-2-methylani...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] This guide offers an in-depth comparison of 4-Fluoro-2-methylaniline hydrochloride with other fluorinated anilines, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic and drug discovery endeavors.
The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties.[1][4] As the most electronegative element, fluorine's presence can influence a compound's pKa, metabolic stability, binding affinity, and membrane permeability.[1][5] These modifications are often key to transforming a promising lead compound into a viable drug candidate with improved efficacy and a more favorable pharmacokinetic profile.[4][6]
4-Fluoro-2-methylaniline Hydrochloride: A Profile
4-Fluoro-2-methylaniline, often used as its hydrochloride salt for improved stability and handling, is a versatile building block in pharmaceutical synthesis.[7][8] Its unique substitution pattern—a fluorine atom para to the amino group and a methyl group in the ortho position—confers a specific set of properties that are highly valuable in drug design.
Physicochemical Properties of 4-Fluoro-2-methylaniline:
Comparative Analysis with Other Fluorinated Anilines
The true utility of 4-Fluoro-2-methylaniline hydrochloride is best understood through comparison with other structurally related fluorinated anilines. The position and number of fluorine substituents, as well as the presence of other functional groups, can dramatically alter the molecule's impact on a drug candidate's properties.
Impact on Metabolic Stability
A primary reason for incorporating fluorine is to block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450.[1][11][12]
4-Fluoro-2-methylaniline: The fluorine at the 4-position can block para-hydroxylation, a common metabolic pathway for anilines. However, studies have shown that defluorination can still occur, leading to the formation of metabolites like 4-acetamidophenol (paracetamol).[13] The ortho-methyl group can also influence metabolism, potentially sterically hindering access to the amine or adjacent ring positions.
Other Fluoroanilines: The position of fluorine is critical. For instance, fluorine at a metabolically labile site can significantly enhance a drug's half-life.[2][11] However, multiple fluorine substitutions can sometimes lead to the formation of reactive quinoneimine metabolites, which can be a bioactivation pathway.[14] The reactivity of these intermediates tends to increase with the number of fluoro-substituents.[14]
Experimental Insight:
When designing a new drug candidate, consider the known metabolic pathways of the parent scaffold. If a specific position is prone to oxidation, introducing a fluorine atom at that site is a rational strategy to improve metabolic stability. However, it is crucial to experimentally verify the metabolic fate of the new analogue, as unexpected defluorination or the formation of reactive metabolites can occur.[13][14]
Modulation of pKa and Basicity
The strong electron-withdrawing nature of fluorine significantly impacts the basicity of the aniline nitrogen.[1][5][15] This modulation of pKa is a powerful tool for optimizing a drug's solubility, membrane permeability, and binding interactions.
4-Fluoro-2-methylaniline: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom and thus lowers its basicity (pKa ≈ 4.51).[9][16] This can be advantageous for improving oral bioavailability, as a less basic compound will be less protonated in the gut, facilitating passage through cell membranes.[1]
Positional Isomers (e.g., 2-Fluoroaniline, 3-Fluoroaniline): The effect on pKa is position-dependent. An ortho-fluoro substituent will have a more pronounced effect on lowering basicity due to its proximity to the amino group. A meta-fluoro substituent will have a less pronounced, but still significant, effect.
Trifluoromethylated Anilines (e.g., 4-(Trifluoromethyl)aniline): The trifluoromethyl group (-CF3) is a much stronger electron-withdrawing group than a single fluorine atom.[4][6] Consequently, anilines bearing a -CF3 group are significantly less basic. This can be a useful strategy when a substantial reduction in basicity is required.
Experimental Workflow: pKa Determination via Potentiometric Titration
Mass spectrometry fragmentation pattern of 4-Fluoro-2-methylaniline hydrochloride
Analytical Comparison Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2-methylaniline Hydrochloride Subtitle: Evaluating High-Resolution Q-TOF vs. Nominal Mass Triple Quadrupole MS for Trace Impurity Profiling Introdu...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Comparison Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2-methylaniline Hydrochloride
Subtitle: Evaluating High-Resolution Q-TOF vs. Nominal Mass Triple Quadrupole MS for Trace Impurity Profiling
Introduction
4-Fluoro-2-methylaniline (4-F-2-MA) hydrochloride is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including novel SIRT6 activators and topoisomerase inhibitors[1]. However, owing to its structural classification as a halogenated aniline, it is frequently flagged as a Potential Genotoxic Impurity (PGI). Regulatory guidelines (such as ICH M7) mandate the rigorous detection and control of PGIs at trace levels.
For analytical scientists and drug development professionals, selecting the optimal mass spectrometry (MS) platform to characterize and quantify this compound is a critical decision. This guide provides an in-depth mechanistic analysis of the MS fragmentation pattern of 4-F-2-MA hydrochloride and objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) MS against Nominal Mass Triple Quadrupole (QqQ) MS.
Part 1: Ionization Dynamics and Molecular Architecture
As a hydrochloride salt, 4-F-2-MA readily dissociates in polar protic solvents. During Electrospray Ionization (ESI) in positive mode, the free base (
C7H8FN
, exact mass 125.0641 Da) is protonated at the primary amine to form a highly stable
[M+H]+
precursor ion at
m/z
126.0719.
The Causality of Ionization Choice: ESI+ is prioritized over Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) for this specific salt formulation. EI operates under high vacuum and utilizes high-energy electrons (70 eV), which often shatters small aniline derivatives into unidentifiable fragments before they reach the mass analyzer[2]. Conversely, the "soft" ionization of ESI+ preserves the intact
[M+H]+
molecular ion, which is an absolute prerequisite for targeted tandem mass spectrometry (MS/MS) workflows.
Part 2: Mechanistic Elucidation of Fragmentation Pathways
Understanding the Collision-Induced Dissociation (CID) behavior of 4-F-2-MA is paramount for assay specificity. The fragmentation cascade is governed by a push-pull dynamic: the inductive electron-withdrawing effect of the para-fluorine atom versus the electron-donating resonance of the ortho-methyl and amine groups.
Neutral Loss of Ammonia (-17 Da):
At low collision energies (10–15 eV), the primary fragmentation pathway is the nucleophilic displacement and neutral loss of
NH3
, yielding a fluorotropylium or substituted benzyl cation at
m/z
109.0454[3]. This is a well-documented hallmark of protonated primary aromatic amines[4].
Elimination of Hydrogen Fluoride (-20 Da):
At moderate collision energies (15–25 eV), the highly electronegative fluorine atom drives the elimination of HF, producing a stable
m/z
106.0657 fragment. The ortho-methyl group facilitates this by providing a localized hydrogen source for the elimination process.
Radical Cleavage of the Methyl Group (-15 Da):
A higher energy pathway (>25 eV) involves the homolytic cleavage of the methyl group, resulting in a radical cation at
m/z
111.0484.
Figure 1: CID fragmentation pathways of protonated 4-Fluoro-2-methylaniline.
Part 3: Product Performance Comparison - HR-Q-TOF vs. QqQ MS
When selecting an MS platform for 4-F-2-MA analysis, the choice hinges on the phase of drug development. HR-Q-TOF is indispensable during early-stage synthesis for structural elucidation of unknown degradants. However, for routine batch release and trace quantification of PGIs, the QqQ MS is the gold standard due to its superior duty cycle in Multiple Reaction Monitoring (MRM) mode.
Table 1: Performance Comparison for 4-Fluoro-2-methylaniline Analysis
Performance Metric
High-Resolution Q-TOF MS
Nominal Mass QqQ MS
Mass Accuracy
< 2 ppm (Exact Mass: 126.0719)
~0.1 Da (Nominal Mass: 126.1)
Primary Application
Structural elucidation, untargeted screening
Trace-level quantification (MRM)
Sensitivity (LOD)
1.0 – 5.0 ng/mL
0.01 – 0.05 ng/mL
Dynamic Range
3 – 4 orders of magnitude
5 – 6 orders of magnitude
Specificity Mechanism
High mass resolution resolving isobars
Precursor-to-product ion transitions
Duty Cycle
Moderate (Full scan capability)
High (Targeted dwell times)
Part 4: Self-Validating Experimental Protocol (QqQ MRM Workflow)
To ensure absolute reproducibility and scientific integrity, the following protocol outlines an optimized LC-MS/MS workflow for quantifying 4-F-2-MA down to part-per-billion (ppb) levels. This protocol is designed as a self-validating system : it utilizes an internal ion-ratio check to automatically flag co-eluting interferences.
Step 1: Sample Preparation
Weigh 50.0 mg of the target API containing the suspected 4-F-2-MA impurity.
Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Vortex vigorously for 2 minutes and centrifuge at 14,000 rpm for 10 minutes to precipitate insoluble excipients.
Transfer the supernatant to an autosampler vial.
Causality Check: The addition of 0.1% formic acid is not arbitrary; it forces the equilibrium of the aniline into its protonated state (
[M+H]+
) prior to entering the source, exponentially increasing ionization efficiency.
Step 2: Liquid Chromatography (LC) Conditions
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Causality Check: A steep organic gradient ensures sharp peak shapes and minimizes longitudinal diffusion. Acetonitrile is chosen over methanol due to its lower viscosity and superior desolvation properties in the ESI source.
Step 3: Mass Spectrometry (MS) Parameters
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C | Desolvation Temperature: 400 °C.
Qualifier Transition:m/z
126.1
→
106.1 (Collision Energy: 22 eV).
Self-Validation Check: The system must calculate the ratio of the quantifier ion area to the qualifier ion area. This ratio must remain consistent (
±15%
) across all calibration standards and unknown samples. If a sample peak exhibits a ratio deviation
>15%
, it indicates a co-eluting isobaric interference, immediately invalidating that specific data point and preventing false-positive PGI reporting.
References
Lead Optimization: Synthesis and Biological Evaluation of Griseofulvin Derivatives as Novel SIRT6 Activators.ACS Medicinal Chemistry Letters.
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.Benchchem.
Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans.PMC - National Institutes of Health.
Fragmentation dynamics of the doubly charged aniline: The source of kinetically excited CnH3+ ions.ResearchGate.
Benchmarking 4-Fluoro-2-methylaniline Hydrochloride in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Causality The synthesis of fluorinated biaryls is a cornerstone of modern medicinal chemistry, heavily util...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Causality
The synthesis of fluorinated biaryls is a cornerstone of modern medicinal chemistry, heavily utilized in the development of kinase inhibitors and sirtuin modulators. Traditionally, the relies on aryl halides (bromides or iodides) reacting with aryl boronic acids under palladium catalysis. However, the activation of aryl bromides requires elevated temperatures (80–100 °C), strong inorganic bases, and extended reaction times, which can degrade sensitive functional groups.
By benchmarking 4-Fluoro-2-methylaniline hydrochloride against its traditional aryl halide counterparts, we demonstrate a paradigm shift in cross-coupling efficiency. Utilizing the aniline hydrochloride as a precursor for an in-situ generated aryl diazonium salt completely alters the thermodynamic landscape of the reaction .
The Causality of Enhanced Reactivity:
When 4-Fluoro-2-methylaniline hydrochloride is treated with tert-butyl nitrite (t-BuONO), it rapidly forms a transient aryl diazonium intermediate. The diazonium group (–N₂⁺) is a vastly superior leaving group compared to a bromide ion. The oxidative addition of Pd(0) into the Ar–N₂⁺ bond is driven by the massive thermodynamic release of nitrogen gas. This lowers the activation energy so dramatically that the cross-coupling proceeds efficiently at room temperature (20 °C) without the need for strong bases .
Quantitative Benchmarking Data
The following table objectively compares the performance of 4-Fluoro-2-methylaniline hydrochloride against traditional halogenated alternatives in the synthesis of a standard fluorinated biaryl scaffold.
Parameter
4-Fluoro-2-methylaniline HCl (Diazonium Route)
4-Fluoro-2-methylbromobenzene (Traditional Route)
4-Fluoro-2-methyliodobenzene (Traditional Route)
Electrophilic Leaving Group
-N₂⁺ (Generated in situ)
-Br
-I
Catalyst Loading
1-2 mol% Pd₂(dba)₃
5 mol% Pd(PPh₃)₄
2-5 mol% Pd(PPh₃)₄
Ligand Requirement
Base-free or weak ligand (P(2-furyl)₃)
Strong phosphine ligands
Strong phosphine ligands
Reaction Temperature
20 °C (Room Temperature)
80 °C - 100 °C
60 °C - 80 °C
Reaction Time
1 - 2 hours
12 - 18 hours
6 - 8 hours
Base Requirement
Base-free (or 1 eq weak acid/base)
2-3 eq Strong Base (K₂CO₃)
2-3 eq Strong Base (K₂CO₃)
Typical Yield
> 85%
~ 70 - 75%
~ 80%
Visual Self-Validation
Yes (N₂ gas evolution)
No
No
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trust, the following step-by-step methodologies detail both the benchmarked diazonium route and the traditional halide route.
This protocol acts as a self-validating system. The kinetic evolution of nitrogen gas serves as an immediate visual indicator that the oxidative addition step is actively occurring.
Preparation: In an oven-dried, nitrogen-flushed Schlenk tube, add 4-Fluoro-2-methylaniline hydrochloride (1.0 mmol), the desired aryl boronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and P(2-furyl)₃ (0.04 mmol, 4 mol%).
Solvent Addition: Inject 4.0 mL of anhydrous DMF. Stir the suspension at room temperature (20 °C) for 5 minutes.
In-Situ Diazotization (The Trigger): Slowly add tert-butyl nitrite (t-BuONO, 1.5 mmol) dropwise via syringe.
Self-Validation Check: Immediately observe the reaction mixture. Vigorous effervescence (N₂ gas evolution) must occur. If bubbling is absent, the nitrite is degraded or the catalyst is poisoned.
Reaction: Stir the mixture at room temperature for 1.5 to 2 hours until gas evolution ceases.
Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Traditional Halide Suzuki Coupling (Comparative Route)
Preparation: To a round-bottom flask, add 4-Fluoro-2-methylbromobenzene (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol).
Solvent Addition: Add a degassed mixture of Toluene/Water (4:1, 10 mL).
Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 12 to 18 hours under a nitrogen atmosphere.
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with ethyl acetate, dry, and purify via flash chromatography.
Visualizing the Reaction Architecture
The following diagrams illustrate the mechanistic advantages and workflow efficiency of utilizing the aniline hydrochloride over traditional halides.
Mechanistic pathway of the one-pot diazotization and Suzuki-Miyaura coupling.
Workflow comparison: Aniline hydrochloride diazonium route vs. traditional halide route.
References
Oger, N.; d'Halluin, M.; Le Grognec, E.; Felpin, F.-X. "Using Aryl Diazonium Salts in Palladium-Catalyzed Reactions under Safer Conditions." Organic Process Research & Development, 2014, 18, 12, 1786–1801. URL:[Link]
Mo, F.; Qiu, D.; Jiang, Y.; Zhang, Y.; Wang, J. "A base-free, one-pot diazotization/cross-coupling of anilines with arylboronic acids." Tetrahedron Letters, 2011, 52, 518–522. URL:[Link]
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483. URL:[Link]
Comparative
A Comparative Guide to the Quantitative Analysis of 4-Fluoro-2-methylaniline Hydrochloride: UV-Vis Spectroscopy and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (AP...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-Fluoro-2-methylaniline hydrochloride, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods to ensure quality, purity, and consistency. This guide provides an in-depth, comparative analysis of quantitative methods for this compound, with a primary focus on UV-Vis spectroscopy, alongside a critical evaluation of alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Principle of Quantitative UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible and rapid analytical technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The fundamental principle governing this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For a quantitative analysis of 4-Fluoro-2-methylaniline hydrochloride, the aromatic ring system serves as the chromophore, responsible for the absorption of UV radiation. The position of maximum absorbance (λmax) is a characteristic feature of the molecule and is the optimal wavelength for quantitative measurements, as it provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength setting.
Experimental Protocol: Quantitative Analysis of 4-Fluoro-2-methylaniline Hydrochloride by UV-Vis Spectroscopy
This protocol outlines a general procedure for the quantitative determination of 4-Fluoro-2-methylaniline hydrochloride. It is crucial to note that the specific λmax for this compound is not widely published and should be experimentally determined using a reference standard as the first step in method development. Based on structurally similar compounds like 4-fluoroaniline, which exhibits absorption maxima at 230 nm and 293 nm in cyclohexane, it is anticipated that the λmax for 4-Fluoro-2-methylaniline hydrochloride will be in a similar range[1].
I. Materials and Reagents
4-Fluoro-2-methylaniline hydrochloride reference standard
Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
Volumetric flasks (Class A)
Pipettes (Class A)
Quartz cuvettes (1 cm path length)
UV-Vis spectrophotometer
II. Preparation of Standard Solutions
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 4-Fluoro-2-methylaniline hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock standard solution to cover the expected concentration range of the sample.
III. Determination of Maximum Absorbance (λmax)
Prepare a mid-range standard solution (e.g., 10 µg/mL).
Scan the solution in the UV-Vis spectrophotometer over a wavelength range of approximately 200 nm to 400 nm, using the solvent as a blank.
Identify the wavelength at which the maximum absorbance occurs. This is the λmax to be used for all subsequent measurements.
IV. Calibration Curve Construction
Measure the absorbance of each working standard solution at the predetermined λmax.
Plot a graph of absorbance versus concentration.
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is generally considered acceptable.
V. Sample Analysis
Accurately weigh the sample containing 4-Fluoro-2-methylaniline hydrochloride and prepare a solution in the chosen solvent, ensuring the final concentration falls within the range of the calibration curve.
Measure the absorbance of the sample solution at the λmax.
Calculate the concentration of 4-Fluoro-2-methylaniline hydrochloride in the sample using the equation of the line from the calibration curve.
Caption: Workflow for quantitative analysis by UV-Vis spectroscopy.
Comparison with Alternative Analytical Methods
While UV-Vis spectroscopy offers simplicity and speed, other analytical techniques provide higher sensitivity, selectivity, and the ability to analyze complex mixtures. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, the presence of impurities, and the required level of accuracy.
Feature
UV-Vis Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Absorbance of UV-Vis light
Separation based on differential partitioning between a mobile and stationary phase
Separation based on volatility and interaction with a stationary phase
Selectivity
Lower; susceptible to interference from other UV-absorbing compounds.
High; excellent separation of analytes from complex matrices.
High; effective for volatile and semi-volatile compounds.
Sensitivity
Moderate (typically µg/mL range).
High to very high (ng/mL to pg/mL range), especially with sensitive detectors like MS.
High to very high (ng/mL to pg/mL range), particularly with selective detectors.
Speed
Very fast per sample.
Slower per sample due to chromatographic run times.
Slower per sample due to chromatographic run times.
Cost
Low instrument and operational cost.
Higher instrument and operational cost.
Higher instrument and operational cost.
Complexity
Simple operation and data analysis.
More complex method development and operation.
Requires expertise in method development and instrumentation.
Sample Throughput
High
Moderate
Moderate
Decision-Making for Method Selection
The selection of an appropriate analytical method is a critical step in the drug development process. The following diagram illustrates a decision-making tree to guide the choice between UV-Vis, HPLC, and GC for the quantitative analysis of 4-Fluoro-2-methylaniline hydrochloride.
Caption: Decision tree for analytical method selection.
Conclusion
The quantitative analysis of 4-Fluoro-2-methylaniline hydrochloride can be effectively performed using UV-Vis spectroscopy, offering a rapid and cost-effective solution for routine quality control. However, the inherent limitation in selectivity necessitates careful consideration of the sample matrix. For complex samples or when high sensitivity is required, chromatographic methods such as HPLC and GC are superior alternatives. The choice of the most suitable analytical technique should be guided by a thorough evaluation of the specific analytical requirements, including the nature of the sample, the desired level of accuracy and precision, and the available resources. As a Senior Application Scientist, it is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability and integrity of the analytical data.
References
PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
PubChem. 4-Fluoroaniline - 4.3 UV Spectra. National Center for Biotechnology Information. [Link]
ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
RSC Publishing. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]
PubChem. 4-Fluoro-2-methylaniline. National Center for Biotechnology Information. [Link]
Research Journal of Pharmacy and Technology. UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. [Link]
Horizon Research Publishing. UV-Visible Spectrophotometric Method Development and Validation for the Estimation of Aqueous Chromolaena odorata. [Link]
PMC. New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations. [Link]
Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. [Link]
Comparative toxicity of 4-Fluoro-2-methylaniline hydrochloride and non-fluorinated analogs
Comparative Toxicity Guide: 4-Fluoro-2-methylaniline Hydrochloride vs. Non-Fluorinated Analogs Executive Summary In medicinal chemistry and agrochemical development, the strategic introduction of a fluorine atom is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Toxicity Guide: 4-Fluoro-2-methylaniline Hydrochloride vs. Non-Fluorinated Analogs
Executive Summary
In medicinal chemistry and agrochemical development, the strategic introduction of a fluorine atom is a highly effective technique to modulate lipophilicity, enhance bioavailability, and block specific metabolic liabilities[1]. However, the assumption that fluorination universally improves a compound's safety profile is a dangerous oversimplification. This guide critically compares the toxicity and metabolic fate of 4-Fluoro-2-methylaniline (and its hydrochloride salt) against its non-fluorinated analog, 2-methylaniline (o-toluidine) . By analyzing the mechanistic shift in biotransformation, we provide researchers with the causal logic necessary to navigate the toxicological risks of fluorinated anilines.
Mechanistic Toxicology: The "Metabolic Shunt" Effect
To understand the toxicity of these compounds, we must examine how their structures dictate their interactions with hepatic enzymes.
In non-fluorinated anilines like 2-methylaniline, the primary route of hepatic clearance is para-hydroxylation , mediated by Cytochrome P450 (CYP) enzymes. This pathway yields relatively stable phenolic metabolites that are subsequently conjugated (e.g., glucuronidated) and safely excreted in the urine[2].
When a fluorine atom is introduced at the para-position (creating 4-fluoro-2-methylaniline), this primary detoxification pathway is sterically and electronically blocked[1]. Because the enzyme cannot hydroxylate the para-position, the metabolic machinery—specifically CYP450 and Flavin-containing monooxygenase 1 (FMO1)—is forced to shunt the substrate toward N-oxidation .
This N-hydroxylation generates N-hydroxy-arylamines, which readily dehydrate into highly reactive quinoneimine intermediates . These electrophiles are the primary drivers of acute toxicity; they covalently bind to the ferrous iron in hemoglobin (inducing methemoglobinemia) and to cellular macromolecules (inducing cytotoxicity and genotoxicity)[2].
Metabolic shift caused by para-fluorination in 2-methylaniline derivatives.
Quantitative Toxicity Profile
The metabolic shift from para-hydroxylation to N-oxidation drastically alters the acute toxicity profile of the molecule. While 2-methylaniline is a known chronic hazard (classified as a Group 1 Human Carcinogen due to bladder cancer risks)[2], its acute lethality is relatively low[3]. In stark contrast, 4-Fluoro-2-methylaniline exhibits severe acute toxicity across all exposure routes due to the rapid accumulation of reactive electrophiles[4].
Experimental Workflows: Validating the Toxicity Mechanisms
To empirically validate the toxicity differences between these analogs during drug development, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing reactive metabolite formation and acute hematotoxicity.
Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Adduct Assay)
Causality: Because quinoneimines are highly transient and unstable, they cannot be measured directly in standard assays. To prove that para-fluorination increases their formation, we utilize Glutathione (GSH) as a surrogate nucleophile. The thiol group of GSH mimics cellular proteins, covalently binding the electrophilic quinoneimine to form a stable adduct that can be quantified via LC-MS/MS.
Self-Validating Design: The protocol requires a minus-NADPH negative control. Because CYP450 enzymes require NADPH to function, any adducts detected in the absence of NADPH indicate assay artifact (auto-oxidation) rather than true enzymatic biotransformation. Acetaminophen is run in parallel as a positive control for quinoneimine formation.
Step-by-Step Methodology:
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 10 µM of the test compound (4-Fluoro-2-methylaniline or 2-methylaniline), and 5 mM GSH.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (For the negative control, substitute NADPH with an equal volume of buffer).
Reaction Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Extraction & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant and analyze via LC-MS/MS using a precursor ion scan for m/z 272 (indicative of neutral loss of the glutamyl moiety).
Self-validating workflow for trapping reactive quinoneimine intermediates.
Protocol 2: In Vivo Methemoglobinemia Assessment
Causality: N-hydroxy metabolites directly oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin (MetHb)[2]. MetHb cannot transport oxygen, leading to tissue hypoxia. Comparing MetHb levels post-dosing provides a direct, quantifiable readout of the in vivo N-oxidation burden caused by the fluorinated analog versus the non-fluorinated analog.
Self-Validating Design: Baseline MetHb levels must be measured for every subject prior to dosing to establish a personalized zero-point. Co-oximetry is utilized instead of standard pulse oximetry, as standard oximeters cannot spectrally differentiate between oxyhemoglobin and methemoglobin, leading to false-negative toxicity readings.
Step-by-Step Methodology:
Baseline Measurement: Draw 50 µL of venous blood from the rodent model prior to dosing. Analyze immediately via a multi-wavelength co-oximeter to establish baseline MetHb percentage.
Dosing: Administer the test compound (e.g., 50 mg/kg) via oral gavage (PO) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
Time-Course Sampling: Draw 50 µL blood samples at 1, 2, 4, 8, and 24 hours post-dose.
Quantification: Measure the MetHb fraction. A peak MetHb level >10% indicates clinically significant N-oxidation toxicity.
Data Synthesis: Plot the Area Under the Curve (AUC) for MetHb over time to comparatively quantify the hematotoxic burden of 4-Fluoro-2-methylaniline against 2-methylaniline.
References
Wikipedia. "o-Toluidine." Wikipedia, The Free Encyclopedia. Available at:[Link]
Rssing.com. "New Drug Approvals - PF-04965842." Rssing. Available at:[Link]
INCHEM. "Toluidine, o- (CICADS)." International Programme on Chemical Safety. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to a definitive guide on the proper disposal of 4-Fluoro-2-methylaniline hydrochloride (CAS No. 57491-46-0). As a substituted halogenated aromatic amine, this compound presents significant health and environmental hazards that demand a rigorous and informed approach to its disposal. This document provides the essential, step-by-step guidance necessary to manage this chemical waste stream safely and in compliance with regulatory standards, ensuring the protection of personnel and the environment. Our goal is to empower you with the knowledge to handle this material not just safely, but with a deep understanding of the principles behind each procedural step.
Hazard Profile: Understanding the Risks
4-Fluoro-2-methylaniline hydrochloride is classified as a hazardous substance. Its toxicity is the primary driver for the stringent disposal protocols required. The hydrochloride salt form dictates its acidic nature, while the halogenated aromatic amine structure informs its toxicological and environmental profile.
Key Hazards:
Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[1][2] Overexposure may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[3]
Irritation: It is known to cause serious eye irritation and skin irritation.[1][4]
Respiratory Effects: Inhalation may cause respiratory irritation.[1][2][4]
Physical Hazards: It is a combustible liquid, meaning it can ignite on heating.[1][4]
The following table summarizes the hazard classifications for this chemical, which form the basis for the required handling and disposal precautions.
Chemical Incompatibilities: To prevent hazardous reactions, 4-Fluoro-2-methylaniline hydrochloride waste must be segregated from incompatible materials. These include:
Mixing with these substances can lead to violent reactions, the release of toxic gases, or compromise the integrity of the waste container.
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, donning the appropriate PPE is non-negotiable. This creates an essential barrier between you and the hazardous properties of the material.
Protection Type
Recommended Equipment
Specifications and Rationale
Eye and Face Protection
Chemical safety goggles and face shield.
Standard safety glasses are insufficient. Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and vapors.[1][7][8]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber).
Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately after use following proper removal techniques to avoid skin contact.[1][7]
Body Protection
Chemical-resistant lab coat or apron.
Provides a barrier against accidental spills and contamination of personal clothing.[1][7]
Respiratory Protection
NIOSH/MSHA or EN 149 approved respirator.
Required when working outside of a certified chemical fume hood or if vapors/aerosols are generated. Use a cartridge appropriate for organic vapors and particulates.[1][3][7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Fluoro-2-methylaniline hydrochloride is that it must be managed as hazardous waste from collection to final destruction.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash, as this can lead to severe environmental contamination.[9][10]
Step 1: Waste Collection and Segregation
Designated Waste Container: All waste containing 4-Fluoro-2-methylaniline hydrochloride, including contaminated consumables (e.g., pipette tips, absorbent paper, gloves), must be collected in a dedicated, chemically compatible, and leak-proof hazardous waste container.[11]
Avoid Mixing: Do not mix this waste with other incompatible waste streams.[11] Keeping halogenated organic waste separate from non-halogenated waste is often more cost-effective for final disposal and is a requirement at many institutions.
Step 2: Proper Labeling of Waste Containers
Accurate labeling is a critical safety and regulatory requirement. Your institution's Environmental Health and Safety (EHS) department will provide specific guidelines, but all labels must include:
The full chemical name: "4-Fluoro-2-methylaniline hydrochloride" .[11]
A clear indication of the primary hazards (e.g., "Toxic," "Irritant" ).[11]
The accumulation start date (the date the first drop of waste was added).[11]
Step 3: On-Site Storage
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11]
Ventilation and Segregation: This area must be secure, well-ventilated, and away from incompatible materials to prevent accidental reactions.[11] The container should be kept tightly closed when not in use.[3][4]
Step 4: Final Disposal via Licensed Professionals
Institutional EHS: The final disposal of this chemical waste must be handled through your institution's EHS department or an equivalent office.[11] They will arrange for pickup and transport by a licensed hazardous waste disposal company.
Incineration: The standard and required method for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[12] This ensures the complete destruction of the molecule and the neutralization of hazardous byproducts like nitrogen oxides and hydrogen fluoride.[1][2][12]
The following diagram outlines the complete workflow for the proper management and disposal of 4-Fluoro-2-methylaniline hydrochloride waste.
Personal protective equipment for handling 4-Fluoro-2-methylaniline hydrochloride
Title: Comprehensive Safety and Operational Guide: Handling 4-Fluoro-2-methylaniline Hydrochloride Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the safe hand...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Safety and Operational Guide: Handling 4-Fluoro-2-methylaniline Hydrochloride
Introduction
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive halogenated aniline derivatives. 4-Fluoro-2-methylaniline hydrochloride (CAS 57491-46-0) is a critical building block in pharmaceutical synthesis. However, its structural properties—specifically the lipophilic fluorine and methyl groups combined with the aniline core—impart significant toxicological risks, including severe eye and skin irritation, respiratory toxicity, and the potential for systemic methemoglobinemia[1]. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and operational excellence.
Part 1: Mechanistic Toxicology & Causality of Hazards
Understanding why a chemical is dangerous dictates how we protect ourselves. The toxicity of 4-Fluoro-2-methylaniline hydrochloride is primarily driven by its aniline moiety. Upon systemic absorption (via inhalation of dust or dermal penetration), the compound undergoes hepatic N-hydroxylation mediated by cytochrome P450 enzymes. The resulting N-hydroxyarylamines are potent oxidizing agents that convert the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal complications[2].
Furthermore, because this compound is a hydrochloride salt, it exists as a fine crystalline solid. Weighing and transferring operations generate micro-particulates that present a severe inhalation hazard compared to liquid anilines[3].
Caption: Pathway of 4-Fluoro-2-methylaniline-induced methemoglobinemia and tissue hypoxia.
Part 2: Quantitative Hazard Data
To establish a baseline for our PPE and engineering controls, we must review the physicochemical and hazard data provided by the 1[1].
Table 1: Hazard Profile and Physicochemical Properties
Property / Hazard
Value / Description
Causality / Impact on Handling
CAS Number
57491-46-0
Unique identifier for safety tracking and inventory management.
Physical Form
Solid (Powder/Crystalline)
High risk of dust generation; necessitates strict respiratory protection[1].
GHS Hazard Statements
H302, H315, H319, H335
Harmful if swallowed; causes skin/eye irritation; respiratory tract irritant[1].
GHS Pictograms
GHS07 (Exclamation mark)
Indicates acute toxicity and irritation hazards[1].
Storage Conditions
2-8°C, Inert atmosphere
Prevents oxidative degradation and moisture absorption[1].
Incompatibilities
Strong oxidizing agents, strong acids
Risk of violent exothermic reactions; dictates strict waste segregation[4].
Part 3: Comprehensive Personal Protective Equipment (PPE) Matrix
Selecting PPE is a calculated defense strategy based on chemical permeation rates and the physical state of the compound.
Respiratory Protection :
Selection : NIOSH-approved half-face respirator equipped with P100 particulate filters, or a powered air-purifying respirator (PAPR) if handling bulk quantities[5].
Causality : The hydrochloride salt generates fine airborne particulates during transfer. Standard surgical masks offer zero protection against chemical dusts. P100 filters block 99.97% of airborne particles, preventing pulmonary absorption.
Hand Protection :
Selection : Double-gloving is mandatory. Inner glove: Nitrile (minimum 4 mil). Outer glove: Heavy-duty Nitrile or Butyl rubber[6].
Causality : Halogenated anilines are highly lipophilic and can rapidly permeate thin latex or vinyl. Nitrile provides excellent resistance to the hydrochloride salt. Double-gloving ensures that if the outer glove is contaminated, it can be doffed without exposing bare skin.
Eye/Face Protection :
Selection : Chemical splash goggles (ANSI Z87.1 compliant) and a full face shield[2].
Causality : The compound causes serious eye irritation (H319). A face shield prevents airborne dust from settling on the facial epidermis, mitigating dermal absorption and accidental ocular exposure[1].
Body Protection :
Selection : Flame-retardant, fluid-resistant laboratory coat with knit cuffs, closed-toe non-porous shoes, and a disposable Tyvek apron[4].
Causality : Knit cuffs prevent skin exposure at the wrist gap. The Tyvek apron provides a disposable barrier against accidental powder spills during transfer.
Part 4: Self-Validating Operational Workflow
Every protocol must incorporate verification steps to ensure the system is functioning correctly before proceeding.
Step-by-Step Methodology: Safe Weighing and Transfer
System Verification (Self-Validation) : Before opening the chemical container, check the fume hood's airflow monitor. Verify that the face velocity is between 80-120 feet per minute (fpm). Validation Check: Hold a tissue near the sash opening; it should be gently and consistently pulled inward.
PPE Donning : Don inner nitrile gloves, lab coat, Tyvek apron, chemical goggles, face shield, and outer nitrile gloves.
Preparation : Line the fume hood working surface with a disposable, anti-static weighing mat. Place the analytical balance on the mat.
Container Handling : Retrieve the 4-Fluoro-2-methylaniline hydrochloride from 2-8°C storage. Allow it to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold container introduces ambient moisture, causing the powder to clump and rapidly degrade[1].
Weighing : Open the container slowly inside the fume hood to prevent a dust plume. Use an anti-static spatula to transfer the solid to a tared anti-static weigh boat. Causality: Static electricity can cause fine powders to aerosolize or adhere to gloves, increasing exposure risk.
Transfer : Immediately transfer the weighed solid into the reaction vessel and seal it. If transferring to another lab area, place the sealed vessel inside a secondary shatterproof container.
Doffing and Decontamination : Wipe down the balance and spatula with a solvent compatible with aniline salts (e.g., dilute acidic solution or ethanol, followed by water). Doff the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Wash hands immediately with soap and water[3].
Caption: Self-validating operational workflow for handling halogenated aniline hydrochlorides.
Part 5: Decontamination and Disposal Plan
Halogenated anilines are highly toxic to aquatic life and must never be disposed of down the drain. Strict adherence to environmental protection protocols is mandatory[3].
Step-by-Step Methodology: Spill Response and Waste Management
Spill Containment : In the event of a powder spill, do not sweep, as this generates a massive dust cloud. Self-Validation Check: Ensure respiratory protection is securely fitted before approaching the spill.
Neutralization/Collection : Gently cover the spill with damp absorbent paper (using water or a dilute acidic solution to keep the amine protonated and water-soluble) to suppress dust[3]. Carefully scoop the wetted material using a non-sparking tool.
Waste Segregation : Place all contaminated materials (wipes, weigh boats, outer gloves, and Tyvek aprons) into a clearly labeled, sealable solid hazardous waste container[7].
Liquid Waste : Any aqueous or organic washings containing the compound must be collected in a dedicated, clearly labeled "Halogenated Aniline Waste" carboy. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) due to the severe risk of exothermic reactions and fire[4].
Final Disposal : Transfer the sealed waste containers to the facility's hazardous waste accumulation area. The material must be disposed of via incineration equipped with an afterburner and scrubber by a licensed hazardous waste management company[3].
References
Sigma-Aldrich.
ChemicalBook.
State of New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aniline Hydrochloride."
BenchChem. "Proper Disposal of 4-(Furan-2-yl)
PubChem. "3-Chloroaniline | C6H6ClN | CID 7932."
BenchChem. "2,5-Dichloroaniline CAS 95-82-9 | Supplier."